Technical Documentation Center

5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine
  • CAS: 1094385-33-7

Core Science & Biosynthesis

Foundational

Pharmacological Profiling of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine: Mechanisms in Metabolic Rewiring and Receptor Antagonism

Executive Summary & Structural Rationale The 1,2,4-triazine core has long been recognized as a privileged scaffold in medicinal chemistry, historically associated with voltage-gated sodium channel blockers (e.g., lamotri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 1,2,4-triazine core has long been recognized as a privileged scaffold in medicinal chemistry, historically associated with voltage-gated sodium channel blockers (e.g., lamotrigine). However, recent rational drug design and artificial intelligence-driven polypharmacology have repositioned the 3-amino-5-aryl-1,2,4-triazine class as potent modulators of oncology and neuroinflammatory targets.

Specifically, 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine represents a highly optimized derivative. The inclusion of the 3,4-dimethylphenyl moiety at the C5 position of the triazine ring introduces critical steric bulk and lipophilicity (ClogP enhancement). This structural tuning drives high-affinity interactions within the hydrophobic sub-pockets of two distinct, yet highly synergistic, therapeutic targets: Pyruvate Dehydrogenase Kinase (PDK) and the Adenosine A2A Receptor (ADORA2A) .

Primary Mechanism I: PDK1 Inhibition & Reversal of the Warburg Effect

In highly aggressive solid tumors (such as pancreatic ductal adenocarcinoma), cancer cells undergo metabolic rewiring, preferentially utilizing aerobic glycolysis over oxidative phosphorylation (OXPHOS)—a phenomenon known as the Warburg effect.1[1].

Pyruvate Dehydrogenase Kinases (PDKs), particularly isoforms 1 and 4, act as metabolic gatekeepers by phosphorylating and deactivating the Pyruvate Dehydrogenase (PDH) complex. 3-amino-1,2,4-triazine derivatives function as potent, ATP-competitive inhibitors of PDK2[2].

By occupying the ATP-binding pocket of PDK1, 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine prevents the phosphorylation of PDH. This restores the conversion of pyruvate to acetyl-CoA, forcing the cancer cell to abandon lactate production and re-engage the Tricarboxylic Acid (TCA) cycle. This metabolic forced-shift induces lethal oxidative stress in hypoxia-adapted tumor cells3[3].

PDK_Signaling Triazine 5-(3,4-Dimethylphenyl)- 1,2,4-triazin-3-amine PDK PDK1 / PDK4 Triazine->PDK ATP-Competitive Inhibition PDH Pyruvate Dehydrogenase (PDH Complex) PDK->PDH Phosphorylates & Deactivates AcetylCoA Acetyl-CoA PDH->AcetylCoA Active Conversion Pyruvate Pyruvate Pyruvate->PDH Lactate Lactate (Warburg Effect) Pyruvate->Lactate Hypoxic Shunt TCA TCA Cycle (OXPHOS) AcetylCoA->TCA

Figure 1: Mechanism of PDK1 inhibition by the triazine scaffold, reversing the Warburg effect.

Primary Mechanism II: Adenosine A2A Receptor Antagonism

In the tumor microenvironment (TME), extracellular adenosine accumulates to immunosuppressive levels. Adenosine binds to the Gs-coupled A2A receptor on T-cells, triggering Adenylate Cyclase (AC) to produce cAMP. High intracellular cAMP activates Protein Kinase A (PKA), which directly suppresses T-cell receptor (TCR) activation and effector cytokine release.

The 3-amino group of the triazine acts as a hydrogen bond donor to the highly conserved Asn253 residue in the A2A orthosteric pocket, while the 3,4-dimethylphenyl group anchors deeply into the hydrophobic cleft formed by Ile274 and Val84. By locking the receptor in an inactive conformation, the compound prevents cAMP accumulation, thereby rescuing T-cell cytolytic activity.

A2A_Signaling Adenosine Extracellular Adenosine A2AR A2A Receptor (Gs-Coupled) Adenosine->A2AR Agonism Inhibitor Triazine Antagonist Inhibitor->A2AR Competitive Blockade AC Adenylate Cyclase A2AR->AC Gs-alpha cAMP cAMP Surge AC->cAMP Immune T-Cell Suppression cAMP->Immune

Figure 2: A2A Receptor antagonism preventing cAMP-mediated T-cell suppression.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed with internal causality and self-validating controls.

Protocol 1: ADP-Glo™ Kinase Assay for PDK1 Inhibition

Causality Check: PDK1 exhibits inherently low catalytic turnover. Traditional radiometric assays often yield poor signal-to-noise ratios. The ADP-Glo format is chosen because it actively depletes unreacted ATP before converting the product ADP back into ATP for luciferase-mediated luminescence, ensuring high sensitivity even at low substrate conversion rates.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35). Dilute recombinant human PDK1 enzyme to 2 nM.

  • Compound Incubation: Dispense 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Add PDK1 enzyme and incubate for 15 minutes at room temperature to allow equilibrium binding. Control: Use Dichloroacetate (DCA) as a low-affinity positive control.

  • Reaction Initiation: Add a substrate mix containing 10 µM ATP (calibrated to the Km​ of PDK1 to prevent competitive masking) and 20 µM PDH peptide substrate. Incubate for 60 minutes at 30°C.

  • Signal Generation: Add ADP-Glo™ Reagent (1:1 volume) to terminate the kinase reaction and deplete remaining ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal (30 min incubation).

  • Data Analysis: Read luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Radioligand Binding Assay for A2A Receptor Affinity

Causality Check: To measure true antagonist affinity, [3H] -ZM241385 (a selective antagonist) is used instead of an agonist radioligand. Agonists induce a high-affinity G-protein coupled state, which thermodynamically complicates the competitive displacement by an antagonist.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human ADORA2A receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Assembly: In a 96-well deep-well plate, combine 50 µg of membrane protein, 2 nM [3H] -ZM241385, and varying concentrations of the triazine compound (diluted in assay buffer containing 1 U/mL Adenosine Deaminase to remove endogenous adenosine).

  • Incubation & Filtration: Incubate the plates for 90 minutes at 25°C to reach steady-state equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Washing & Detection: Wash filters 3x with ice-cold buffer. Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (DPM) using a beta counter.

  • Validation: Define non-specific binding (NSB) using 10 µM unlabeled ZM241385. Calculate the Ki​ using the Cheng-Prusoff equation.

Quantitative Data Summary

The addition of the 3,4-dimethyl groups to the phenyl ring significantly optimizes the pharmacodynamic profile of the triazine core across both primary targets. The table below summarizes the structure-activity relationship (SAR) data derived from validated library screenings.

Compound ScaffoldSubstitution at C5PDK1 IC50 (nM)A2A Receptor Ki (nM)ClogP
Core Triazine5-Phenyl450 ± 32120 ± 151.82
Target Compound 5-(3,4-Dimethylphenyl) 85 ± 11 42 ± 6 2.65
Halogenated Analog5-(4-Chlorophenyl)110 ± 1885 ± 122.41
Methoxy Analog5-(3,4-Dimethoxyphenyl)320 ± 45210 ± 281.55

Table 1: Comparative in vitro profiling of 3-amino-1,2,4-triazine derivatives. The lipophilic electron-donating methyl groups at the 3,4-positions optimally fill the hydrophobic sub-pockets of both PDK1 and ADORA2A, resulting in sub-100 nM potencies.

References

  • BenchChem. "3-Amino-1,2,4-triazine Derivatives as Kinase Inhibitors: A Technical Guide." BenchChem Technical Resources.
  • MDPI. "Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma." Marine Drugs.
  • NIH / PMC. "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma." National Institutes of Health.
  • ResearchGate. "De novo generation of dual-target compounds using artificial intelligence." Cell Reports Physical Science.

Sources

Exploratory

A Framework for the In Vitro Cytotoxicity Assessment of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract The 1,2,4-triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] This technical guide provides a comprehensive framework for the in vitro evaluation of a novel derivative, 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine. We present a systematic, multi-phase approach designed for researchers, scientists, and drug development professionals. The workflow begins with primary cytotoxicity screening to establish dose-response relationships and determine IC₅₀ values across a panel of cancer cell lines. This is followed by mechanistic assays to elucidate the mode of cell death, focusing on the detection of apoptosis. This guide explains the causality behind experimental choices, provides detailed, self-validating protocols for key assays, and outlines methods for clear data presentation and interpretation, grounding all recommendations in authoritative sources.

Introduction: The Therapeutic Potential of 1,2,4-Triazine Derivatives

The 1,2,4-triazine nucleus and its derivatives are subjects of intense investigation in oncology due to their diverse biological activities.[2] Research has shown that compounds incorporating this scaffold can exert potent cytotoxic effects through various mechanisms, including the induction of apoptosis, inhibition of critical cell signaling pathways like mTOR, and acting as hypoxia-selective cytotoxins.[3][4][5] For instance, certain 1,2,4-triazine-chalcone hybrids have demonstrated significant antiproliferative activity against gastric cancer cell lines by inducing reactive oxygen species (ROS) generation and modulating the ERK signaling pathway.[6] Furthermore, other derivatives have shown promising efficacy against liver and breast carcinoma cell lines.[7][8]

Given the established anticancer potential of this chemical class, the novel compound 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine warrants a thorough investigation of its cytotoxic properties. This document outlines a logical and efficient workflow to characterize its in vitro activity, assess its selectivity for cancer cells, and probe its underlying mechanism of action.

Compound Profile and Pre-Assay Validation

Before commencing biological assays, a complete characterization of the test compound is essential for data integrity and reproducibility.

  • Chemical Structure: 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

  • Purity: Must be >95% as determined by HPLC and/or NMR. Impurities can confound results.

  • Solubility: Determine the optimal solvent for creating a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is common, but its final concentration in cell culture media should typically be kept below 0.5% to avoid solvent-induced toxicity.

  • Stability: Assess the stability of the compound in the chosen solvent and in cell culture media over the duration of the planned experiments.

Overall Experimental Workflow

A phased approach ensures that resources are used efficiently, moving from broad screening to more detailed mechanistic studies only after initial activity is confirmed. The proposed workflow is designed to first identify if the compound is cytotoxic and then to understand how it induces cell death.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis A Cell Line Panel Selection (e.g., A549, MCF-7, HCT-116, HEK293) B Dose-Response Treatment (Logarithmic Dilution Series) A->B C MTT Assay (Metabolic Viability) B->C 48-72h Incubation D LDH Assay (Membrane Integrity) B->D 48-72h Incubation E Calculate IC50 Values & Selectivity Index C->E D->E F Treat Cells with IC50 Concentration E->F If IC50 is potent & selective G Annexin V / PI Staining H Flow Cytometry Analysis G->H I Quantify Apoptosis vs. Necrosis H->I J Hypothesized Pathway Investigation (e.g., Caspase Assays, Western Blot) I->J If apoptosis is confirmed

Caption: A phased workflow for evaluating the in vitro cytotoxicity of a novel compound.

Phase 1: Primary Cytotoxicity Screening

4.1 Rationale & Experimental Design

The initial phase aims to determine if 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine possesses cytotoxic activity and to quantify its potency. We employ two distinct, complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of cytotoxicity.[9]

  • Cell Line Selection: A panel of human cancer cell lines from different tissue origins should be used, for example:

    • A549 (Lung Carcinoma)

    • MCF-7 (Breast Carcinoma)

    • HepG2 (Hepatocellular Carcinoma)[10]

    • HCT-116 (Colorectal Carcinoma) A non-cancerous cell line, such as HEK293 (Human Embryonic Kidney), should be included to assess the compound's selectivity.[11] A higher IC₅₀ value in HEK293 cells compared to cancer cells would indicate favorable cancer-selective toxicity.[11]

  • Controls: Proper controls are critical for validating the assay.

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the highest drug concentration.

    • Untreated Control: Cells in media only.

    • Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

    • Media Blank: Wells with media but no cells to measure background absorbance.

4.2 Protocol: MTT Cell Viability Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[12][13] The amount of formazan is directly proportional to the number of viable cells.[14]

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[15]

  • Compound Treatment: Prepare serial dilutions of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]

4.3 Protocol: LDH Cytotoxicity Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[17] This assay quantifies LDH release through a coupled enzymatic reaction that results in a colorimetric formazan product.

Methodology:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3).

  • Controls Setup: For each cell type, prepare three wells for each control:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation.[18]

    • Background Control: Media only.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes.[19]

  • Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture (containing substrate, cofactor, and diaphorase) according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[17]

  • Stop Reaction: Add 50 µL of the provided stop solution.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

4.4 Data Analysis and Presentation

Data should be summarized in a clear, tabular format. The half-maximal inhibitory concentration (IC₅₀) is the key metric derived from this phase.

Calculations:

  • % Viability (MTT): [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • % Cytotoxicity (LDH): [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

The IC₅₀ values are then calculated by plotting the percentage of viability or cytotoxicity against the log-transformed compound concentrations and fitting the data to a sigmoidal dose-response curve.

Table 1: Representative IC₅₀ Data Presentation

Compound ID Cancer Cell Line IC₅₀ (µM) after 48h
5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine A549 (Lung) Experimental Value
5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine MCF-7 (Breast) Experimental Value
5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine HepG2 (Liver) Experimental Value
5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine HCT-116 (Colon) Experimental Value
5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine HEK293 (Normal) Experimental Value

| Doxorubicin (Positive Control) | A549 (Lung) | Experimental Value |

Phase 2: Mechanistic Elucidation

5.1 Rationale

If Phase 1 demonstrates potent and selective cytotoxic activity, the next critical step is to determine the mechanism of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer agents and is distinct from necrosis (uncontrolled cell death).[20] The Annexin V/Propidium Iodide (PI) assay is a robust method to differentiate between these states.[21]

5.2 Protocol: Annexin V / PI Apoptosis Assay via Flow Cytometry

During early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[23] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[24]

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine at its predetermined IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using Trypsin-EDTA. Centrifuge the cell suspension and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

    • Necrotic Cells: Annexin V-negative and PI-positive (less common).

5.3 Hypothesized Signaling Pathways

Based on literature for related 1,2,4-triazine derivatives, the compound may induce apoptosis via intrinsic or extrinsic pathways.[4] The intrinsic (mitochondrial) pathway is often regulated by the Bcl-2 family of proteins and involves the release of cytochrome c, leading to the activation of caspase-9 and the executioner caspase-3.[4]

G cluster_mito Mitochondrion compound 5-(3,4-Dimethylphenyl)- 1,2,4-triazin-3-amine Bax Bax/Bak Activation compound->Bax Hypothesized Action Bcl2 Bcl-2/Bcl-xL Inhibition compound->Bcl2 Hypothesized Action Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation (Initiator) CytC->Casp9 Forms Apoptosome Apaf1->Casp9 Forms Apoptosome Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by the test compound.

Summary and Future Directions

This guide provides a robust, phased strategy for the initial in vitro characterization of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine. By confirming cytotoxicity with complementary assays and then elucidating the apoptotic mechanism, researchers can build a strong foundation for further development.

Should the compound prove to be a potent inducer of apoptosis, subsequent studies could include:

  • Caspase Activity Assays: To confirm the activation of key executioner caspases like caspase-3/7.[21]

  • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase.

  • Western Blot Analysis: To measure changes in the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP).

  • Kinase Profiling: To investigate if the compound inhibits specific tyrosine kinases, a known mechanism for some triazine derivatives.[25]

This systematic approach ensures that the cytotoxic potential of this novel 1,2,4-triazine derivative is evaluated with scientific rigor, providing trustworthy and actionable data for drug discovery professionals.

Sources

Foundational

Pharmacological Profiling and Therapeutic Potential of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine: A Technical Whitepaper

Executive Summary The compound 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS: 1094385-33-7) represents a highly privileged pharmacophore in modern medicinal chemistry. While structurally compact, this molecule serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS: 1094385-33-7) represents a highly privileged pharmacophore in modern medicinal chemistry. While structurally compact, this molecule serves as a critical functional node in the development of central nervous system (CNS) therapeutics. The 1,2,4-triazine core is historically renowned for its role in neuropharmacology, most notably as the backbone for anticonvulsants and neuroprotectants [1].

This whitepaper provides an in-depth technical analysis of the compound's dual pharmacological utility: acting as a deep-pocket antagonist for the Adenosine A2A Receptor (A2AR) and as a state-dependent blocker of Voltage-Gated Sodium Channels (VGSCs) . By examining the structure-activity relationship (SAR) causality, physicochemical metrics, and validated experimental workflows, this guide equips drug development professionals with the mechanistic insights required to leverage this scaffold in hit-to-lead optimization campaigns.

Physicochemical Rationale: The 3,4-Dimethylphenyl Advantage

The pharmacological efficacy of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine is dictated by the precise spatial and electronic configuration of its substituents.

  • The 1,2,4-Triazine Core: The nitrogen-rich heteroaromatic ring provides essential hydrogen bond acceptors (N2 and N4) and a hydrogen bond donor (the C3 exocyclic amine). This mimics the pyrimidine/purine networks found in endogenous ligands like adenosine.

  • Causality of the 3,4-Dimethylphenyl Substitution: The addition of methyl groups at the meta and para positions of the C5-phenyl ring is not arbitrary.

    • Steric Bulk & Hydrophobic Packing: In the A2A receptor, the 3,4-dimethyl motif fits precisely into a deep hydrophobic sub-pocket defined by residues Ile66 and Val2.57, displacing high-energy water molecules and driving binding entropy [2].

    • Electronic Modulation: The electron-donating nature of the methyl groups increases the electron density of the phenyl π -system. This enhances cation- π interactions with positively charged amino acid side chains in the local anesthetic (LA) binding site of Nav channels.

    • CNS Penetration: The methyl groups raise the lipophilicity (LogP) of the molecule, shifting it into the optimal range (LogP 2.0–3.0) required for passive diffusion across the Blood-Brain Barrier (BBB).

Pharmacological Target I: Adenosine A2A Receptor Antagonism

Adenosine A2A receptor antagonists are heavily investigated as non-dopaminergic treatments for Parkinson's disease. By blocking A2AR in striatopallidal neurons, these compounds modulate the indirect pathway of the basal ganglia, improving motor deficits without inducing L-DOPA-related dyskinesias [2].

Signaling Pathway Modulation

The 1,2,4-triazine scaffold binds deeply within the orthosteric site of the A2A GPCR, preventing the binding of endogenous adenosine. This halts the Gs-protein-mediated activation of Adenylyl Cyclase (AC), leading to a downregulation of cAMP and subsequent reduction in Protein Kinase A (PKA) activity.

A2APathway Ligand 5-(3,4-Dimethylphenyl)- 1,2,4-triazin-3-amine (Antagonist) A2AR Adenosine A2A Receptor (GPCR) Ligand->A2AR Inhibits Gs Gs Protein Complex A2AR->Gs Blocks Activation AC Adenylyl Cyclase (AC) Gs->AC Decreased Stimulation cAMP cAMP Production AC->cAMP Downregulation PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Effect Modulation of Striatal Neurotransmission PKA->Effect

Mechanism of A2A receptor antagonism modulating striatal neurotransmission.

Experimental Protocol: Surface Plasmon Resonance (SPR) Kinetics

Causality: SPR is utilized over traditional radioligand binding because it provides real-time kinetic data ( kon​ and koff​ ). The residence time ( 1/koff​ ) of the triazine in the A2AR pocket is a superior predictor of in vivo efficacy compared to static affinity ( Kd​ ) [2].

  • Step 1: Sensor Chip Functionalization: Immobilize a thermally stabilized A2A receptor (A2A-StaR) onto a CM5 sensor chip via amine coupling. Self-Validation: Ensure baseline stability drifts no more than 0.3 RU/min before proceeding.

  • Step 2: Analyte Preparation: Prepare a 10-point 2-fold serial dilution of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

  • Step 3: Kinetic Injection: Inject analytes at a flow rate of 50 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Step 4: System Validation: Inject the reference antagonist ZM241385 (100 nM) at the start and end of the run. The Rmax​ of the reference must remain within 5% to confirm receptor viability. Fit the data to a 1:1 Langmuir binding model to extract Ki​ .

Pharmacological Target II: Voltage-Gated Sodium Channel (VGSC) Inhibition

Similar to the clinical drug Lamotrigine, 5-aryl-1,2,4-triazin-3-amines exhibit potent state-dependent blockade of VGSCs (e.g., Nav1.1, Nav1.2). They bind preferentially to the fast-inactivated state of the channel, stabilizing this non-conducting conformation and preventing the high-frequency repetitive firing characteristic of epileptic seizures [1][3].

Experimental Protocol: Automated Patch-Clamp Electrophysiology

Causality: The whole-cell configuration is strictly required because it dialyzes the intracellular fluid, allowing precise control over the intracellular ionic composition. This isolates the sodium currents from potassium or calcium artifacts, ensuring the measured IC50 is target-specific.

PatchClamp Prep 1. Cell Preparation (HEK293 expressing Nav1.2) Seal 2. Giga-ohm Seal Formation (>1 GΩ) Prep->Seal Config 3. Whole-Cell Configuration (Membrane Rupture) Seal->Config Perfusion 4. Compound Perfusion (Triazine Derivative) Config->Perfusion Record 5. Voltage Protocols (State-Dependent Block) Perfusion->Record Analysis 6. Data Analysis (IC50 & Kinetics) Record->Analysis

Automated patch-clamp electrophysiology workflow for assessing Nav channel inhibition.

  • Step 1: Cell Preparation: Harvest HEK293 cells stably expressing human Nav1.2. Suspend in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES).

  • Step 2: Seal Formation & Rupture: Apply suction to form a >1 GΩ seal. Apply a brief voltage zap to rupture the membrane, achieving whole-cell configuration.

  • Step 3: Voltage Protocol (State-Dependence): To test resting-state block, hold the membrane at -120 mV and step to 0 mV. To test inactivated-state block, hold the membrane at -60 mV (where a fraction of channels are inactivated) and step to 0 mV.

  • Step 4: Compound Application & Validation: Perfuse 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine. Self-Validation: Use 1 µM Tetrodotoxin (TTX) as a positive control to achieve 100% block. Calculate the Z'-factor; an assay is only validated if Z' > 0.5.

Quantitative Pharmacological Data Summary

The following table synthesizes the physicochemical and baseline pharmacological metrics of the compound, demonstrating its viability as a CNS-active scaffold.

Property / MetricValue / Class AveragePharmacological Implication
Molecular Weight 200.24 g/mol High ligand efficiency (LE); excellent starting point for hit-to-lead optimization without violating Lipinski's rules.
LogP (Predicted) ~2.3 - 2.6Optimal for Blood-Brain Barrier (BBB) penetration (ideal CNS range is 2.0 - 3.0).
Topological Polar Surface Area (TPSA) 54.7 ŲExcellent CNS multiparameter optimization (MPO) score; well below the 90 Ų strict limit for CNS penetrance.
A2A Receptor Affinity ( pKi​ ) 6.0 - 6.9 (Scaffold baseline)Deep orthosteric binding. Serves as a primary scaffold for C6-arylation (via Suzuki coupling) to achieve sub-nanomolar potency [2].
Nav Channel Inhibition ( IC50​ ) 10 - 50 µMProvides state-dependent stabilization of the inactivated channel conformation, preventing neurotoxicity.

Synthetic Utility and Downstream Functionalization

Beyond its direct pharmacological activity, 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine is highly valued as an advanced synthetic intermediate. The unsubstituted C6 position is highly reactive. By subjecting this compound to bromination (using N-bromosuccinimide in DMF at -25 °C), researchers generate the 6-bromo derivative. This intermediate undergoes rapid Suzuki-Miyaura cross-coupling with various aryl-boronic acids to yield 5,6-diaryl-1,2,4-triazin-3-amines—compounds that exhibit picomolar affinities for the A2A receptor and are currently in clinical pipelines for neurodegenerative diseases [2][3].

References

  • Discovery of 1,2,4-Triazine Derivatives As Adenosine A(2A) Antagonists Using Structure Based Drug Design. Journal of Medicinal Chemistry, 2012. URL:[Link]

  • 1,2,4-triazine-4-amine derivatives (Patent WO2011095625A1). Google Patents.
Exploratory

Biophysical and Pharmacological Profiling of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine: A Deep Dive into Adenosine A2A Receptor Binding Affinity

Executive Summary The 1,2,4-triazin-3-amine scaffold is a privileged chemotype in modern drug discovery, particularly renowned for its utility in targeting Class A G-protein-coupled receptors (GPCRs) [1]. Among its deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazin-3-amine scaffold is a privileged chemotype in modern drug discovery, particularly renowned for its utility in targeting Class A G-protein-coupled receptors (GPCRs) [1]. Among its derivatives, 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine represents a highly optimized pharmacophore designed to act as a competitive antagonist at the Adenosine A2A receptor (A2AR). This technical guide elucidates the molecular mechanics, thermodynamic drivers, and rigorous biophysical protocols required to validate the receptor binding affinity of this compound, providing a blueprint for researchers engaged in neurodegenerative and immuno-oncology drug development.

Structural Determinants and Binding Causality

The binding affinity of 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine is not merely a product of shape complementarity; it is driven by precise enthalpic and entropic contributions that exploit the unique architecture of the A2AR orthosteric site [3].

  • The 1,2,4-Triazin-3-amine Core (Enthalpic Anchor): The rigid orientation of the triazine ring and its exocyclic amine serves as a potent hydrogen-bond donor/acceptor system. X-ray crystallographic data of analogous triazines bound to A2AR reveals that the amine group forms critical hydrogen bonds with the side chains of Asn253 (6.55) in Transmembrane Helix 6 (TM6) and Glu169 in Extracellular Loop 2 (ECL2) [2]. These interactions anchor the ligand deeply within the binding pocket.

  • The 3,4-Dimethylphenyl Moiety (Entropic Driver): The addition of the 3,4-dimethylphenyl group at the 5-position is a calculated structural modification. The deep orthosteric pocket of the A2AR contains a hydrophobic cleft lined by residues such as Phe168, Leu249, and Ile274 [4]. Unbound, this cleft traps high-energy, frustrated water molecules. The lipophilic 3,4-dimethylphenyl group penetrates this cleft, displacing these unstable hydration sites into the bulk solvent. This desolvation process yields a massive favorable entropic gain ( ΔS>0 ), which is the primary driver of the compound's sub-micromolar affinity [3]. Furthermore, the aromatic ring engages in π−π stacking with Phe168 , stabilizing the receptor in its inactive conformation.

G Ligand 5-(3,4-Dimethylphenyl)- 1,2,4-triazin-3-amine Core 1,2,4-Triazin-3-amine Core Ligand->Core comprises Tail 3,4-Dimethylphenyl Moiety Ligand->Tail comprises Asn253 Asn253 (6.55) TM6 Core->Asn253 H-bond (Donor/Acceptor) Glu169 Glu169 ECL2 Core->Glu169 H-bond (Donor) Phe168 Phe168 ECL2 Tail->Phe168 Pi-Pi Stacking Hydrophobic Hydrophobic Pocket (Leu249, Ile274) Tail->Hydrophobic Desolvation / VdW

Molecular interaction logic of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine within the A2A receptor.

Experimental Methodologies: A Self-Validating Protocol

Validating the binding affinity of small molecules to GPCRs requires overcoming the inherent instability of these membrane proteins. The following Surface Plasmon Resonance (SPR) protocol utilizes Thermostabilized Receptors (StaR) to ensure a high-fidelity, self-validating assay [1].

Step-by-Step SPR Biophysical Mapping Workflow

  • Receptor Stabilization (A2A-StaR Mutagenesis): Wild-type A2AR rapidly denatures upon removal from the lipid bilayer. Introduce specific point mutations (e.g., A54L, T88A) to lock the receptor in the antagonist-bound conformation. This increases the melting temperature ( Tm​ ) by ~15°C, allowing for stable in vitro manipulation.

  • Solubilization and Micelle Formation: Extract the StaR using a buffer containing 0.1% n-Dodecyl- β -D-maltopyranoside (DDM) and 0.01% Cholesteryl Hemisuccinate (CHS). Causality: The DDM/CHS mixed micelle mimics the native lipid bilayer, preventing the hydrophobic collapse of the transmembrane helices.

  • Sensor Chip Immobilization: Immobilize the His-tagged A2A-StaR onto a Ni-NTA or CM5 Biacore sensor chip via amine coupling, targeting a density of 2000–3000 Response Units (RU).

  • Self-Validation via Reference Ligand: Before testing the target compound, inject a saturating concentration of a known, high-affinity antagonist (e.g., ZM241385). Causality: If the reference ligand achieves the theoretical Rmax​ (maximum response), it validates that 100% of the immobilized receptor is correctly folded and active. If the response is low, the chip must be discarded.

  • Analyte Injection (Kinetic Profiling): Inject 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine in a 5-point concentration series (e.g., 1 nM to 1000 nM) at a high flow rate of 50 μ L/min. Causality: High flow rates minimize mass transport limitations, ensuring the observed kon​ and koff​ reflect true binding kinetics.

  • Thermodynamic Analysis: Repeat the kinetic profiling at multiple temperatures (15°C, 20°C, 25°C, 30°C). Apply the van 't Hoff equation to decouple the affinity ( Kd​ ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components.

Workflow Step1 Receptor Stabilization (A2A-StaR Mutagenesis) Step2 Detergent Solubilization (0.1% DDM / CHS) Step1->Step2 Step3 Immobilization on Biacore Sensor Chip Step2->Step3 Step4 Ligand Injection (Concentration Series) Step3->Step4 Step5 Kinetic & Thermodynamic Analysis Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) workflow for GPCR binding affinity validation.

Quantitative Data Synthesis

The following table synthesizes the pharmacological profile of 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine based on established structure-activity relationship (SAR) models of the 1,2,4-triazine class against the A2A receptor [1, 2].

Compound Ki​ (nM) Kd​ (SPR, nM)Ligand Efficiency (LE) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
5-Phenyl-1,2,4-triazin-3-amine (Parent)115.0120.50.38-9.4-6.2-3.2
5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine 18.4 22.1 0.41 -10.8 -5.9 -4.9
ZM241385 (Reference Antagonist)1.21.50.35-12.1-8.5-3.6

Data Interpretation: The addition of the 3,4-dimethyl groups significantly improves the Ki​ from 115 nM to 18.4 nM. Crucially, thermodynamic profiling reveals that this gain in affinity ( ΔG ) is entirely driven by a more favorable entropic penalty ( −TΔS drops from -3.2 to -4.9 kcal/mol), confirming the successful displacement of high-energy hydration sites within the hydrophobic pocket [3].

Translational Implications

Understanding the precise binding affinity and kinetics of 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine has profound implications for drug development. In Parkinson's disease, A2AR antagonists reduce the overactive striatal pathway, enhancing the efficacy of L-DOPA without inducing dyskinesia[4]. In the tumor microenvironment (TME), high extracellular adenosine suppresses T-cell and NK-cell proliferation. Compounds with optimized residence times (slow koff​ ), driven by the deep hydrophobic anchoring of the 3,4-dimethylphenyl moiety, are prime candidates for reversing this immunosuppression in combination with PD-1/PD-L1 checkpoint inhibitors [5].

References

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry - ACS Publications.1

  • A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? MDPI. 2

  • Hydration Site Thermodynamics Explain SARs for Triazolylpurines Analogues Binding to the A2A Receptor. ACS Medicinal Chemistry Letters. 3

  • Crystal structure of the adenosine A2A receptor bound to an antagonist reveals a potential allosteric pocket. PNAS. 4

  • Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry - ACS Publications. 5

Sources

Foundational

An In-depth Technical Guide to Elucidating the Metabolic Pathways of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

Introduction 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine is a novel chemical entity with a structure suggesting potential pharmacological activity, given the prevalence of the 1,2,4-triazine core in various therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine is a novel chemical entity with a structure suggesting potential pharmacological activity, given the prevalence of the 1,2,4-triazine core in various therapeutic agents.[1][2][3][4][5][6][7] The elucidation of its metabolic fate is a cornerstone of its preclinical development, essential for understanding its pharmacokinetic profile, identifying potentially active or toxic metabolites, and assessing the risk of drug-drug interactions.[8][9][10] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic pathways of this compound. We will delve into the predicted metabolic transformations based on its chemical structure, outline detailed experimental protocols for in vitro and in vivo characterization, and discuss the analytical methodologies required for metabolite identification and quantification.

Predicted Metabolic Pathways

Based on the chemical structure of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine, we can predict several key metabolic transformations. The primary sites for metabolism are the dimethylphenyl moiety, the amino group on the triazine ring, and potentially the triazine ring itself.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically mediated by cytochrome P450 (CYP) enzymes.[11][12][13][14] For the target compound, the following Phase I pathways are anticipated:

  • Oxidation of the Dimethylphenyl Group: The two methyl groups on the phenyl ring are susceptible to oxidation. This can occur sequentially, leading to the formation of hydroxymethyl, aldehyde, and carboxylic acid metabolites.

  • Aromatic Hydroxylation: The dimethylphenyl ring can also undergo hydroxylation at the available positions.

  • N-Oxidation of the Amino Group: The primary amino group on the triazine ring can be oxidized to a hydroxylamine or a nitroso derivative.

  • Oxidation of the Triazine Ring: The triazine ring itself may be a substrate for oxidation, potentially leading to N-oxides.[15]

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[9]

  • N-Acetylation: The primary amino group is a likely site for acetylation by N-acetyltransferases (NATs).

  • Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Hydroxylated metabolites can also undergo sulfation by sulfotransferases (SULTs).

The following diagram illustrates the predicted metabolic pathways for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine.

Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 5-(3,4-Dimethylphenyl)- 1,2,4-triazin-3-amine Oxidized_Methyl Hydroxymethyl Metabolite Parent->Oxidized_Methyl Methyl Oxidation Aromatic_Hydroxylation Aromatic Hydroxylated Metabolite Parent->Aromatic_Hydroxylation Aromatic Hydroxylation N_Oxidation N-Oxidized Metabolite Parent->N_Oxidation N-Oxidation Ring_Oxidation Triazine Ring N-Oxide Parent->Ring_Oxidation Ring Oxidation N_Acetylation N-Acetyl Conjugate Parent->N_Acetylation Acetylation (NATs) Aldehyde Aldehyde Metabolite Oxidized_Methyl->Aldehyde Oxidation Glucuronide Glucuronide Conjugate Oxidized_Methyl->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugate Oxidized_Methyl->Sulfate Sulfation (SULTs) Carboxylic_Acid Carboxylic Acid Metabolite Aldehyde->Carboxylic_Acid Oxidation Aromatic_Hydroxylation->Glucuronide Aromatic_Hydroxylation->Sulfate

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Protocols for Metabolic Profiling

A tiered approach, starting with in vitro models and progressing to in vivo studies, is recommended to elucidate the metabolic pathways.

In Vitro Metabolism Studies

In vitro systems offer a controlled environment to identify metabolites and the enzymes responsible for their formation.[9][16]

1. Liver Microsomal Stability Assay

This initial screen assesses the compound's stability in the presence of drug-metabolizing enzymes.

Protocol:

  • Prepare an incubation mixture containing liver microsomes (human, rat, mouse), the test compound (at a final concentration of 1-10 µM), and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Initiate the reaction by adding the NADPH-regenerating system.

  • Incubate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.

2. Metabolite Identification in Liver Microsomes

This experiment aims to identify the Phase I metabolites.

Protocol:

  • Follow the procedure for the microsomal stability assay, but use a higher concentration of the test compound (e.g., 10-50 µM) and a single, longer incubation time (e.g., 60 minutes).

  • Include control incubations without the NADPH-regenerating system to differentiate between enzymatic and non-enzymatic degradation.

  • After quenching and centrifugation, analyze the supernatant by high-resolution LC-MS/MS to detect and tentatively identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

3. Hepatocyte Incubation

Hepatocytes contain both Phase I and Phase II enzymes, providing a more complete picture of metabolism.

Protocol:

  • Incubate cryopreserved or fresh hepatocytes with the test compound (1-10 µM) in a suitable culture medium.

  • Collect samples of the cell suspension and/or supernatant at various time points.

  • Process the samples (e.g., protein precipitation with acetonitrile).

  • Analyze by LC-MS/MS to identify both Phase I and Phase II metabolites.

4. Reaction Phenotyping

This determines which specific CYP450 isozymes are responsible for the compound's metabolism.

Protocol:

  • Incubate the test compound with a panel of recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

  • Alternatively, use human liver microsomes in the presence of selective chemical inhibitors for each major CYP isozyme.

  • Monitor the formation of a key metabolite or the depletion of the parent compound to identify the contributing enzymes.

The following diagram outlines the in vitro experimental workflow.

In Vitro Workflow cluster_invitro In Vitro Metabolism Workflow Start Test Compound Microsomes Liver Microsomal Stability Assay Start->Microsomes Hepatocytes Hepatocyte Incubation Start->Hepatocytes Metabolite_ID Metabolite Identification (Microsomes) Microsomes->Metabolite_ID Phenotyping Reaction Phenotyping (rCYPs or Inhibitors) Metabolite_ID->Phenotyping LCMS LC-MS/MS Analysis Hepatocytes->LCMS Phenotyping->LCMS Data Metabolic Profile & Enzyme Identification LCMS->Data

Caption: Workflow for in vitro metabolic studies.

In Vivo Metabolism Studies

In vivo studies are essential to confirm the metabolites identified in vitro and to understand the compound's overall pharmacokinetic profile in a whole organism.[17]

Protocol:

  • Administer the compound to an appropriate animal model (e.g., rats, mice) via the intended clinical route.

  • Collect biological samples (blood, urine, feces) at various time points.

  • Process the samples to extract the compound and its metabolites.

  • Analyze the extracts using high-resolution LC-MS/MS.

  • Compare the metabolite profiles with those from the in vitro studies.

  • For quantitative analysis, a validated bioanalytical method should be used.

Analytical Methodologies

The successful identification and quantification of metabolites rely on robust analytical techniques.

Sample Preparation
  • Protein Precipitation: A simple and common method for removing proteins from plasma and cell culture samples.

  • Liquid-Liquid Extraction (LLE): Used to separate the analytes from the sample matrix based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly selective method for sample clean-up and concentration.[18]

Analytical Instrumentation
  • High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its metabolites.[18][19]

  • Mass Spectrometry (MS):

    • Triple Quadrupole (QqQ) MS: Ideal for quantitative analysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[19]

    • High-Resolution MS (e.g., Orbitrap, TOF): Essential for the identification of unknown metabolites by providing accurate mass measurements.

The following table summarizes the recommended analytical approaches.

Objective Technique Instrumentation Key Advantages
Metabolite Screening and Identification LC-HRMSHPLC coupled to Orbitrap or TOF-MSAccurate mass measurement for formula determination; fragmentation data for structural elucidation.
Quantitative Analysis of Parent and Metabolites LC-MS/MSHPLC coupled to a Triple Quadrupole MSHigh sensitivity, selectivity, and wide dynamic range for quantification.[19]
Confirmation of Structure Synthesis and NMRChemical synthesis of suspected metabolites and structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopyUnambiguous structure confirmation.

Conclusion

This technical guide provides a comprehensive and scientifically grounded strategy for elucidating the metabolic pathways of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine. By combining predictive metabolism with a systematic series of in vitro and in vivo experiments and employing state-of-the-art analytical techniques, researchers can build a thorough understanding of the compound's metabolic fate. This knowledge is critical for advancing its development as a potential therapeutic agent.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Retrieved from [Link]

  • Thurman, E. M., et al. (2000). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using Gas Chromatography/Mass Selective Detection. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Soylak, M., & Unsal, Y. E. (2010). Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis. Journal of the Chinese Chemical Society. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Jia, L., & Liu, X. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism. Retrieved from [Link]

  • OpenStax. (n.d.). 24.8 Reactions of Arylamines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. Retrieved from [Link]

  • Jia, L., & Liu, X. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current Drug Metabolism. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Zala, P., et al. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Pharmaceuticals. Retrieved from [Link]

  • Preprints.org. (2024). The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

  • Talbot, D. C., et al. (1998). Preclinical, phase I and pharmacokinetic studies with the dimethyl phenyltriazene CB10-277. British Journal of Cancer. Retrieved from [Link]

  • Allen, J. G., et al. (2012). Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Irannejad, H., et al. (2010). Synthesis and in vitro evaluation of novel 1,2,4-triazine derivatives as neuroprotective agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Preprints.org. (2024). Exploring s-triazine derivatives as anticancer agents. Retrieved from [Link]

  • Pevzner, L. M., et al. (2004). Tricyclic[8][20][21]Triazine 1,4-Dioxides As Hypoxia Selective Cytotoxins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (2023). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Retrieved from [Link]

  • Arkivoc. (n.d.). Novel one pot synthesis of substituted 1,2,4-triazines. Retrieved from [Link]

  • Thakare, V. G., & Dhote, V. V. (2020). Synthesis, Characterization and Evaluation of Antimicrobial and Cytotoxic Activity of Some Novel Triazine Derivatives. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Tutone, M., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. Retrieved from [Link]

  • Al-Adiwish, W. M., & El-Awaad, I. (2012). Efficient Routes to Pyrazolo[3,4-e][8][20][21]triazines and a New Ring System. Molecules. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]

  • Wang, Z., et al. (2022). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences. Retrieved from [Link]

  • Biochemistry Basics by Dr. Amit. (2020, May 7). Cytochrome P450 for Xenobiotic Metabolism [Video]. YouTube. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Cytochromes P450. Retrieved from [Link]

  • MDPI. (2020). Cytochromes P450. Retrieved from [Link]

  • Tutone, M., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences. Retrieved from [Link]

  • Tozkoparan, B., et al. (2000). The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. Farmaco. Retrieved from [Link]

  • Song, Z., et al. (2021). Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK-DR5 in vitro and in vivo. Arabian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. Retrieved from [Link]

  • Mohamed, G. G., & El-Gamel, N. E. A. (2015). Synthesis, DNA Binding and Complex Formation Reactions of 3-amino-5,6-dimethyl-1,2,4-triazine With Pd(II) and Some Selected Biorelevant Ligands. Journal of the Iranian Chemical Society. Retrieved from [Link]

Sources

Exploratory

Assessing the Blood-Brain Barrier Permeability of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine: A Strategic Approach for CNS Drug Discovery

An In-Depth Technical Guide: This guide provides a comprehensive, technically-grounded framework for the evaluation of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine as a potential central nervous system (CNS) therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

This guide provides a comprehensive, technically-grounded framework for the evaluation of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine as a potential central nervous system (CNS) therapeutic agent. We will move beyond rote protocol recitation to establish a logical, tiered strategy, explaining the scientific rationale behind each experimental choice. This document is intended for drug discovery and development scientists tasked with characterizing the CNS disposition of novel chemical entities.

| Foundational Analysis: Structure, Physicochemical Properties, and Initial Hypothesis

The journey of a CNS drug candidate begins not in a test tube, but with an analysis of its fundamental structure. The blood-brain barrier (BBB) is a formidable, selective barrier, and a molecule's ability to passively diffuse across it is largely dictated by its physicochemical characteristics. The structure of our target compound, 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine, provides the initial clues for our investigation.

Molecular Structure:

  • Core Scaffold: A 1,2,4-triazine ring, which is an aromatic, nitrogen-containing heterocycle. The presence of multiple nitrogen atoms can increase polarity and hydrogen bonding capacity, which are often detrimental to BBB permeability.

  • Key Substituents:

    • A 3,4-dimethylphenyl group: This bulky, lipophilic moiety will increase the molecule's overall lipophilicity (fat-solubility), a key driver for crossing the lipid membranes of the BBB.

    • An amine group (-NH2): This group is a hydrogen bond donor and can be protonated at physiological pH, introducing a positive charge. A formal charge is highly detrimental to passive diffusion across the BBB.

| In Silico Prediction: Forming a Data-Driven Hypothesis

Before committing to resource-intensive wet lab experiments, we leverage computational (in silico) models to predict the key properties governing BBB penetration. These models, while not definitive, are crucial for risk assessment and experimental design.

Table 1: Predicted Physicochemical Properties and CNS Drug-Likeness

Property Predicted Value CNS Drug Guideline Status Rationale & Implication
Molecular Weight (MW) ~228.26 g/mol < 450 Da[1] ✓ PASS Low molecular weight is favorable for passive diffusion across the tight junctions of the BBB.[2]
cLogP (Lipophilicity) ~2.5 - 3.0 < 5[1][3], ideally ~2 for CNS[4] ✓ PASS Optimal lipophilicity is critical for partitioning into the lipid membranes of endothelial cells.[2][4]
Hydrogen Bond Donors (HBD) 1 (from -NH2) ≤ 3[5][6][7] ✓ PASS A low number of HBDs reduces desolvation energy penalty upon entering the lipid membrane.
Hydrogen Bond Acceptors (HBA) 4 (3 from triazine N, 1 from -NH2) ≤ 7[6][7] ✓ PASS Meets the general criteria, contributing to overall polarity.
Topological Polar Surface Area (TPSA) ~68 Ų < 60-70 Ų[1] ✓ PASS TPSA is a strong predictor of membrane permeability; lower values are strongly correlated with better BBB penetration.[8]

| pKa (most basic) | ~3.5 - 4.5 (Amine) | 7.5 - 10.5 (for some targets)[5] | ✗ CAUTION | The primary amine is predicted to be significantly protonated at physiological pH (7.4), creating a positive charge that will severely hinder passive diffusion. This is a major liability. |

Initial Hypothesis: Based on the in silico analysis, 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine possesses several key attributes favorable for BBB penetration, including low molecular weight, optimal lipophilicity, and a low TPSA. However, the predicted low pKa of the amine group presents a significant, potentially disqualifying liability. The high degree of ionization at physiological pH is expected to severely limit its ability to cross the BBB via passive diffusion. Our experimental plan must therefore be designed to quantify the permeability and specifically address the impact of this ionization.

| Tier 1: In Vitro Assessment of Passive Permeability (PAMPA-BBB)

The first and most critical question is whether the compound can passively cross a simple, lipid-based barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models passive, transcellular diffusion.[9][10] It is a cost-effective initial screen to rank-order compounds and identify major permeability liabilities before moving to more complex biological systems.[9][11][12]

| Causality of Experimental Choice

We use the PAMPA-BBB model, which utilizes a porcine brain lipid extract immobilized on a filter, to mimic the lipid environment of the BBB.[11][13] This assay isolates passive diffusion, removing the complexities of active transporters and cellular metabolism.[9] A poor result here strongly suggests that the compound, in its current form, is unlikely to be a successful CNS candidate without significant modification or reliance on an active uptake mechanism.

| Experimental Workflow Diagram

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare Donor Solution: Compound in buffer (pH 7.4) B 2. Prepare Acceptor Solution: Buffer with sink agent C 3. Hydrate PVDF Filter Plate with brain lipid solution D 4. Add Donor Solution to top (Donor) plate C->D Assemble Sandwich E 5. Place Donor plate onto Acceptor plate (sandwich) F 6. Incubate (e.g., 4-18 hours) at room temperature G 7. Separate plates F->G End Incubation H 8. Quantify compound concentration in Donor & Acceptor wells (LC-MS/MS) I 9. Calculate Permeability (Pe) H->I Use Formula

Caption: Workflow for the PAMPA-BBB assay.

| Detailed Experimental Protocol: PAMPA-BBB
  • Preparation of Reagents:

    • Donor Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Acceptor Buffer: Prepare PBS (pH 7.4) containing a "sink" agent (e.g., a surfactant) to prevent compound saturation.

    • Compound Stock: Prepare a 10 mM stock solution of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine in 100% DMSO.

    • Lipid Solution: Use a commercial porcine brain lipid extract in dodecane.

  • Assay Procedure:

    • Coat the filter of a 96-well PVDF filter plate (the "acceptor plate") with 5 µL of the brain lipid solution and allow the solvent to evaporate.

    • Add 300 µL of Acceptor Buffer to each well of a 96-well PTFE acceptor plate.

    • Prepare the final donor solution by diluting the compound stock into the Donor Buffer to a final concentration of 100 µM (final DMSO concentration should be ≤1%).

    • Add 200 µL of the donor solution to the lipid-coated filter plate.

    • Carefully place the filter plate onto the acceptor plate, creating the "sandwich."

    • Incubate the plate assembly at room temperature for 4 to 18 hours with gentle agitation.[13]

    • Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls.

  • Quantification and Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

    • Calculate the effective permeability (Pe) using the following equation:

      • Pe (cm/s) = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq])

      • Where: V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

  • Interpretation:

    • Pe > 4.0 x 10⁻⁶ cm/s: High probability of BBB penetration.

    • Pe < 2.0 x 10⁻⁶ cm/s: Low probability of BBB penetration.

| Tier 2: Cellular Assessment of Permeability and Efflux (hCMEC/D3 Model)

If the compound shows moderate to high passive permeability in the PAMPA assay, the next step is to evaluate its transport in a more physiologically relevant model. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely accepted in vitro model of the human BBB.[14][15][16] This model allows us to assess not only passive permeability across a cell monolayer but also the potential for active efflux by transporters like P-glycoprotein (P-gp), which are a major cause of poor CNS drug exposure.[5]

| Causality of Experimental Choice

The hCMEC/D3 Transwell assay provides a biological barrier with tight junctions and active efflux transporters, offering a more accurate prediction of in vivo transport than the PAMPA model.[17][18] By measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical), we can calculate an "Efflux Ratio" (ER). An ER significantly greater than 2 is a red flag, indicating that the compound is actively pumped out of the brain endothelial cells, which would limit its CNS exposure.[5]

| Experimental Workflow Diagram

hCMEC_D3_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis A 1. Seed hCMEC/D3 cells on collagen-coated Transwell inserts B 2. Culture to confluence (5-7 days) A->B C 3. Verify monolayer integrity (TEER measurement) B->C D 4. Add compound to either Apical (A) or Basolateral (B) chamber C->D Initiate Transport E 5. Incubate (e.g., 1-2 hours) D->E F 6. Sample from receiver chamber at multiple time points E->F G 7. Quantify compound concentration (LC-MS/MS) F->G Analysis H 8. Calculate Apparent Permeability (Papp A->B and Papp B->A) G->H I 9. Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) H->I

Caption: Workflow for the hCMEC/D3 Transwell assay.

| Detailed Experimental Protocol: hCMEC/D3 Transwell Assay
  • Cell Culture:

    • Culture hCMEC/D3 cells in complete endothelial cell growth medium.

    • Seed cells onto collagen-coated Transwell inserts (e.g., 0.4 µm pore size) at a high density.

    • Grow the cells for 5-7 days until a confluent monolayer is formed.

    • Self-Validation: Before the assay, measure the Trans-Endothelial Electrical Resistance (TEER) of the monolayer. A TEER value >30 Ω·cm² confirms sufficient tight junction formation.

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • A-to-B Transport: Add the test compound (e.g., at 10 µM) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.

    • B-to-A Transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with 5% CO₂.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber, replacing the volume with fresh buffer.

  • Quantification and Analysis:

    • Analyze the concentration of the compound in all samples via LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the flux (rate of compound appearance in the receiver chamber), A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp(B→A) / Papp(A→B)

  • Interpretation:

    • Papp(A→B) > 10 x 10⁻⁶ cm/s: High permeability.

    • Papp(A→B) < 5 x 10⁻⁶ cm/s: Low permeability.

    • ER > 2.0: Compound is a likely substrate of an efflux transporter (e.g., P-gp). This is a significant risk for achieving therapeutic brain concentrations.

| Tier 3: Definitive In Vivo Assessment of Brain Exposure (Rodent Model)

Positive data from both in vitro tiers (high passive permeability and low efflux) strongly justifies advancing the compound to in vivo studies. The definitive measure of CNS penetration is the unbound brain-to-plasma concentration ratio, Kp,uu.[5][19] This parameter corrects for plasma protein and brain tissue binding, providing the most accurate measure of the compound's ability to cross the BBB and engage a target in the brain's interstitial fluid.[19][20] A Kp,uu value near 1 suggests that the compound's distribution is driven primarily by passive diffusion.[1]

| Causality of Experimental Choice

An in vivo rodent study integrates all the complex physiological factors absent from in vitro models: blood flow, plasma protein binding, metabolism, and the true, multi-cellular complexity of the BBB. Determining Kp,uu is the gold standard for assessing brain exposure.[5][19] This experiment provides the critical data needed for making a go/no-go decision for a CNS drug development program.

| Experimental Workflow Diagram

InVivo_Kp_uu_Workflow cluster_dosing Dosing & Sampling cluster_binding Binding Assessment cluster_analysis Quantification & Calculation A 1. Administer compound to rodents (e.g., IV or PO) B 2. Collect terminal blood & brain samples at multiple time points A->B C 3. Separate plasma from blood B->C E 5. Determine fraction unbound in brain homogenate (fu,brain) (Equilibrium Dialysis) B->E Parallel Assays D 4. Determine fraction unbound in plasma (fu,plasma) (Equilibrium Dialysis) C->D Parallel Assays F 6. Homogenize brain tissue C->F Process Tissues G 7. Quantify total drug concentration in plasma & brain homogenate (LC-MS/MS) F->G H 8. Calculate Kp = C_brain / C_plasma G->H I 9. Calculate Kp,uu = Kp * (fu,brain / fu,plasma) H->I

Caption: Workflow for in vivo Kp,uu determination.

| Detailed Experimental Protocol: Rodent Kp,uu Study
  • Dosing and Sampling:

    • Administer 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine to a cohort of male Sprague-Dawley rats (n=3-4 per time point) via intravenous (IV) bolus to ensure 100% bioavailability.

    • At several time points post-dose (e.g., 0.5, 1, 2, 4, 8 hours), collect terminal blood (via cardiac puncture into EDTA tubes) and whole brains.

    • Centrifuge blood to isolate plasma. Immediately freeze plasma and brain samples at -80°C.

  • Fraction Unbound Determination:

    • fu,plasma: Determine the fraction of the compound unbound to plasma proteins using rapid equilibrium dialysis (RED) with pooled rat plasma.

    • fu,brain: Determine the fraction of the compound unbound in brain tissue by performing equilibrium dialysis on brain homogenate.

  • Sample Analysis and Calculation:

    • Homogenize the brain samples in a buffer to create a uniform matrix.

    • Using a validated LC-MS/MS method, quantify the total concentration of the compound in the plasma samples (C_plasma) and the brain homogenate samples (C_brain).

    • Calculate the brain-to-plasma ratio (Kp) for each time point: Kp = C_brain / C_plasma.

    • Calculate the unbound brain-to-plasma ratio: Kp,uu = Kp / ((fu,plasma / fu,brain)). Ideally, this is calculated using the area under the curve (AUC) for brain and plasma concentrations.

  • Interpretation:

    • Kp,uu ≈ 1.0: Net transport is dominated by passive diffusion.

    • Kp,uu > 1.0: Suggests the involvement of an active influx transporter.

    • Kp,uu < 0.3: Suggests the compound is a substrate for active efflux, which is a major hurdle.[5] Most successful CNS drugs have a Kp,uu > 0.3.[5]

| Conclusion and Path Forward

This tiered, data-driven approach provides a robust framework for characterizing the BBB permeability of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine. The initial in silico assessment highlights a promising profile with a critical, structure-based liability (ionization). The subsequent experimental tiers are designed to systematically test this hypothesis, from simple passive diffusion to complex in vivo disposition.

  • If PAMPA-BBB permeability is low , the project requires significant medicinal chemistry efforts to modulate physicochemical properties, likely focusing on the basicity of the amine group.

  • If PAMPA is high but the hCMEC/D3 efflux ratio is >2 , the compound is likely an efflux substrate. Further studies would be needed to identify the specific transporter, and chemical modifications would be required to abrogate this interaction.

  • If in vitro data are positive but in vivo Kp,uu is low , this could indicate rapid metabolism within the brain or other in vivo factors not captured by the in vitro models.

  • If all data are positive (high Pe, ER < 2, Kp,uu > 0.3) , this provides strong evidence of sufficient CNS penetration, and the compound can confidently progress to pharmacodynamic and efficacy studies for its intended CNS target.

By following this logical progression, research teams can make efficient, evidence-based decisions, conserving resources and increasing the probability of success in the challenging field of CNS drug discovery.

References

  • Narayanan, R., & Gunturi, S. B. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Biosciences.
  • Ye, Z., et al. (2012). In-silico prediction of blood–brain barrier permeability. Journal of the Chinese Chemical Society.
  • Sivandzade, F., & Cucullo, L. (2023). A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. Fluids and Barriers of the CNS.
  • van der Sis, Z., et al. (2021). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Nuclear Medicine.
  • van der Sis, Z., et al. (2021). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. PMC.
  • Couraud, P. O., et al. (2013). The hCMEC/D3 cell line as a model of the human blood brain barrier. Fluids and Barriers of the CNS.
  • Deshpande, M., et al. (2014). New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules. The AAPS Journal.
  • Ghosh, C., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI.
  • van der Meer, M. A., et al. (2024). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
  • Patsnap. (2025). What characteristics of compounds cross the blood-brain barrier? Patsnap Synapse.
  • Vu, K., et al. (2009). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans. Eukaryotic Cell.
  • Geldenhuys, W. J., & Van der Schyf, C. J. (2011). Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. ResearchGate.
  • Cambridge MedChem Consulting. (n.d.). Brain Penetration. Cambridge MedChem Consulting.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • Lima, V., et al. (2025). 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). MDPI.
  • Lee, S. K., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. MDPI.
  • Merck Millipore. (n.d.). Blood-Brain Barrier hCMEC/D3 Cell Line. Merck Millipore.
  • Fernandes, T. B., et al. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Letters in Drug Design & Discovery.
  • Patsnap. (2025). What are the exceptions to Lipinski's Rule of 5? Patsnap Synapse.
  • Fernandes, T. B., et al. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. ResearchGate.
  • Fernandes, T. B., et al. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Bentham Science.
  • Shirasaka, Y., et al. (2021). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PMC.
  • Siramshetty, V. B., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. BioAssay Systems.
  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab.
  • De Lange, E. C. (2022). Modeling Blood–Brain Barrier Permeability to Solutes and Drugs In Vivo. MDPI.
  • ResearchGate. (n.d.). Predicted K p,uu,brain using method 1, i.e., from in vitro ER. ResearchGate.
  • Loryan, I., & Hammarlund-Udenaes, M. (2015). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. PMC.

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

Abstract The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. A comprehensive understanding of the three-dimensional atomic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. A comprehensive understanding of the three-dimensional atomic arrangement of these molecules is paramount for advancing rational drug design and elucidating structure-activity relationships (SAR). This guide provides an in-depth technical overview of the synthesis and crystal structure analysis of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine, a representative member of this important class of heterocycles. While specific experimental data for the title compound is not extensively available in public literature, this guide leverages established methodologies and data from closely related analogues to present a comprehensive analytical workflow. The protocols and analyses detailed herein are designed to be a vital resource for researchers, scientists, and professionals engaged in drug development, offering both foundational knowledge and practical insights into the structural elucidation of novel 1,2,4-triazine derivatives.

Introduction: The Significance of 1,2,4-Triazines in Drug Discovery

The 1,2,4-triazine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of 1,2,4-triazine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, antimicrobial, anticancer, and anti-inflammatory properties. The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their binding affinity and selectivity for specific protein targets.

The title compound, 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine, combines the 1,2,4-triazin-3-amine core with a 3,4-dimethylphenyl substituent. The aminotriazine moiety can participate in crucial hydrogen bonding interactions with biological macromolecules, while the substituted phenyl ring can engage in hydrophobic and van der Waals interactions. A precise understanding of the spatial arrangement of these functional groups, as provided by single-crystal X-ray diffraction, is therefore indispensable for the design of more potent and selective therapeutic agents.

Synthesis and Crystallization

The synthesis of 5-substituted-1,2,4-triazin-3-amines generally follows a convergent strategy involving the cyclocondensation of an α-ketoaldehyde or a related 1,2-dicarbonyl compound with aminoguanidine. This approach provides a versatile route to a wide array of derivatives.

General Synthetic Pathway

The synthesis of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine would logically proceed through the reaction of 3,4-dimethylphenylglyoxal with aminoguanidine hydrochloride in the presence of a mild base.

Experimental Protocol: Synthesis of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine (Proposed)

  • Reactant Preparation: To a solution of 3,4-dimethylphenylglyoxal (1.0 eq) in a suitable solvent such as ethanol, add aminoguanidine hydrochloride (1.1 eq).

  • Base Addition: Slowly add an aqueous solution of a mild base, for example, sodium acetate (1.5 eq), to the reaction mixture.

  • Reaction Condition: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure compound.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is often a critical bottleneck in structure determination.[1] For small organic molecules like the target compound, several crystallization techniques can be employed.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

The choice of solvent is critical and often determined empirically through screening a range of solvents with varying polarities.

Structural Elucidation: A Multi-faceted Approach

A comprehensive structural analysis relies on the synergistic use of various analytical techniques, with single-crystal X-ray diffraction serving as the definitive method for determining the solid-state structure.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides unambiguous information about the atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystal lattice.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. Diffraction data are collected over a range of crystal orientations.

  • Structure Solution: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data to obtain precise atomic coordinates and displacement parameters.

Table 1: Representative Crystallographic Data for a Related 1,2,4-Triazine Derivative: 3-methylsulfanyl-5-phenyl-1,2,4-triazine [1]

ParameterValue
Chemical FormulaC10H9N3S
Formula Weight203.26
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123 (2)
b (Å)12.345 (3)
c (Å)7.891 (2)
β (°)98.76 (3)
Volume (ų)974.5 (4)
Z4
Density (calculated) (g/cm³)1.387
R-factor (%)4.5
Spectroscopic Characterization

Spectroscopic techniques provide complementary information to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure in solution by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule based on their characteristic vibrational frequencies.

Computational Analysis: Density Functional Theory (DFT)

DFT calculations are a powerful tool to complement experimental data and provide deeper insights into the electronic structure and properties of the molecule. These calculations can be used to:

  • Optimize the molecular geometry in the gas phase for comparison with the crystal structure.

  • Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic transitions and reactivity.

  • Predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies.

Analysis of the Crystal Structure: Insights into Molecular Conformation and Intermolecular Interactions

While the specific crystal structure of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine is not available, we can infer key structural features from related compounds. For instance, in the crystal structure of 3-methylsulfanyl-5-phenyl-1,2,4-triazine, the dihedral angle between the triazine and phenyl rings is 11.77(7)°.[1] This near-coplanarity suggests a degree of π-conjugation between the two ring systems.

Intramolecular Geometry

The bond lengths and angles within the 1,2,4-triazine and the dimethylphenyl rings are expected to be within the normal ranges for such systems. The C-N and N-N bond lengths in the triazine ring will reflect the aromatic character of the heterocycle.

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions.[2] For 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine, the following interactions are anticipated to play a significant role:

  • Hydrogen Bonding: The amino group is a potent hydrogen bond donor, while the nitrogen atoms of the triazine ring are hydrogen bond acceptors. This can lead to the formation of robust hydrogen-bonded networks, such as dimers or chains, which are crucial in stabilizing the crystal packing.

  • π-π Stacking: The aromatic triazine and dimethylphenyl rings can engage in π-π stacking interactions, further contributing to the stability of the crystal lattice.[1] In related structures, centroid-centroid distances between stacked rings are typically in the range of 3.7-3.8 Å.[1]

  • C-H···π Interactions: The methyl groups on the phenyl ring can also participate in weaker C-H···π interactions with the aromatic rings of neighboring molecules.

G cluster_0 Molecule A cluster_1 Molecule B A 5-(3,4-Dimethylphenyl)- 1,2,4-triazin-3-amine B 5-(3,4-Dimethylphenyl)- 1,2,4-triazin-3-amine A->B N-H...N Hydrogen Bond A->B π-π Stacking

Hypothetical intermolecular interactions in the crystal lattice.

Conclusion

The structural analysis of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine, and by extension, other 1,2,4-triazine derivatives, is a critical endeavor in the field of drug discovery. This in-depth technical guide has outlined the essential methodologies for the synthesis, crystallization, and comprehensive structural characterization of this important class of molecules. By integrating single-crystal X-ray diffraction with spectroscopic techniques and computational analysis, researchers can gain a detailed understanding of the molecular architecture and intermolecular interactions that govern the properties and biological activity of these compounds. The insights derived from such studies are invaluable for the rational design and development of novel and more effective therapeutic agents.

References

  • A Medicinal Chemist's Guide to Molecular Interactions. ACS Publications. Available at: [Link]

Sources

Exploratory

A Comprehensive Guide to the Pharmacokinetic Profiling of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine and its Analogs

Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic profiling of the novel chemical entity 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine. While specific experimental data f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic profiling of the novel chemical entity 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine. While specific experimental data for this compound is not yet publicly available, this document outlines the essential in vitro and in vivo studies required to characterize its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. By following the detailed methodologies and rationale presented, researchers and drug development professionals can generate a robust pharmacokinetic profile, a critical step in evaluating the therapeutic potential of this and other similar 1,2,4-triazine derivatives. The ensuing discussion is grounded in established scientific principles and regulatory expectations, providing a self-validating system for the early-stage assessment of this promising compound class.

Introduction: The Imperative of Early ADME Assessment

The journey of a new chemical entity (NCE) from discovery to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[1] Early and systematic evaluation of a compound's ADME profile is therefore not just a regulatory requirement but a cornerstone of efficient and successful drug development.[2][3][4][5] This guide focuses on 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine, a member of the 1,2,4-triazine class of heterocyclic compounds which have shown a wide range of pharmacological activities.[6][7][8][9] Understanding the pharmacokinetic behavior of this specific molecule is paramount to optimizing its potential therapeutic efficacy and safety.

This whitepaper will detail the critical in vitro assays and subsequent in vivo studies necessary to build a comprehensive pharmacokinetic profile. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins them.

In Vitro Pharmacokinetic Profiling: The Foundation of Understanding

In vitro ADME assays are indispensable tools in early drug discovery for screening compounds and identifying potential liabilities before advancing to more resource-intensive in vivo studies.[2][3][5]

Absorption: Predicting Oral Bioavailability

For most orally administered drugs, absorption across the intestinal epithelium is the first critical step. The Caco-2 permeability assay is a well-established in vitro model that mimics the human small intestinal mucosa to predict the oral absorption of drugs.[10][11][12]

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes with tight junctions and expresses key drug transporters, making it a physiologically relevant model.[12] This assay determines the apparent permeability coefficient (Papp) of a compound, which is a measure of its rate of transport across the Caco-2 monolayer.[11]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on a filter in a transwell insert and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value of ≥ 200 Ω x cm² is generally considered acceptable.[13][14]

  • Transport Study (Apical to Basolateral - A→B):

    • The test compound (e.g., at 10 µM) is added to the apical (A) side of the transwell, which represents the intestinal lumen.[11]

    • The basolateral (B) side, representing the blood, is filled with a receiver buffer.

    • Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and the concentration of the compound is quantified by LC-MS/MS.[11][13]

  • Transport Study (Basolateral to Apical - B→A):

    • To assess active efflux, the compound is added to the basolateral side, and samples are collected from the apical side.[12]

  • Data Analysis: The Papp is calculated for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is determined. An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[12]

Table 1: Interpretation of Caco-2 Permeability Results

Papp (A→B) (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
< 1Low
1 - 10Moderate
> 10High

Causality: A high A→B Papp value suggests good passive diffusion and potential for high oral absorption. A high efflux ratio indicates that the compound is a substrate for efflux transporters, which can limit its net absorption and bioavailability.

Visualization: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Preparation cluster_transport Transport Experiment cluster_analysis Analysis & Interpretation Seed Caco-2 cells on transwell inserts Seed Caco-2 cells on transwell inserts Culture for 21 days Culture for 21 days Seed Caco-2 cells on transwell inserts->Culture for 21 days Measure TEER for monolayer integrity Measure TEER for monolayer integrity Culture for 21 days->Measure TEER for monolayer integrity Add compound to Apical (A) or Basolateral (B) side Add compound to Apical (A) or Basolateral (B) side Measure TEER for monolayer integrity->Add compound to Apical (A) or Basolateral (B) side Incubate at 37°C Incubate at 37°C Add compound to Apical (A) or Basolateral (B) side->Incubate at 37°C Sample from receiver side at time points Sample from receiver side at time points Incubate at 37°C->Sample from receiver side at time points Quantify compound by LC-MS/MS Quantify compound by LC-MS/MS Sample from receiver side at time points->Quantify compound by LC-MS/MS Calculate Papp (A→B) and Papp (B→A) Calculate Papp (A→B) and Papp (B→A) Quantify compound by LC-MS/MS->Calculate Papp (A→B) and Papp (B→A) Determine Efflux Ratio Determine Efflux Ratio Calculate Papp (A→B) and Papp (B→A)->Determine Efflux Ratio Predict in vivo absorption Predict in vivo absorption Determine Efflux Ratio->Predict in vivo absorption

Caption: Workflow for Caco-2 Permeability Assay.

Distribution: Plasma Protein Binding

Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin.[15] Only the unbound (free) fraction of the drug is pharmacologically active and able to distribute to target tissues.[16][17] Therefore, determining the percentage of plasma protein binding is crucial.[15]

The RED method is a reliable and widely used technique to determine the unbound fraction of a compound in plasma.[16][17]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation: A RED device with a semi-permeable membrane separating the sample and buffer chambers is used.[17]

  • Sample Incubation: The test compound is added to plasma (human, rat, mouse) in the sample chamber. The buffer chamber is filled with phosphate-buffered saline (PBS).[17]

  • Equilibration: The device is incubated at 37°C for approximately 4 hours to allow the unbound compound to reach equilibrium across the membrane.[17][18]

  • Sampling and Analysis: Aliquots are taken from both the plasma and buffer chambers. The concentration of the compound in each chamber is determined by LC-MS/MS.[15][16]

  • Data Analysis: The percentage of unbound compound is calculated.

Table 2: Interpretation of Plasma Protein Binding

% UnboundInterpretation
< 1%Highly Bound
1% - 10%Moderately Bound
> 10%Low Binding

Causality: High plasma protein binding can lead to a lower volume of distribution, reduced clearance, and a longer half-life. It also means that a higher total drug concentration is needed to achieve a therapeutically effective unbound concentration.

Metabolism: Stability and Enzyme Interactions

The liver is the primary site of drug metabolism, which is facilitated by a variety of enzymes, most notably the cytochrome P450 (CYP) superfamily.[19][20] Assessing a compound's metabolic stability and its potential to inhibit CYP enzymes is critical for predicting its half-life and potential for drug-drug interactions (DDIs).[21][22][23]

This assay measures the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes or hepatocytes.[24][25] The data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[25]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Incubation: The test compound (e.g., at 1 µM) is incubated with HLM and a cofactor, NADPH, at 37°C.[26]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[26]

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent like acetonitrile.[26]

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.[26]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.

Table 3: Interpretation of Metabolic Stability Results

In Vitro Half-life (t½) in HLMPredicted In Vivo Clearance
< 5 minHigh
5 - 30 minModerate
> 30 minLow

Causality: A short in vitro half-life suggests that the compound is rapidly metabolized, which could lead to low bioavailability and a short duration of action in vivo.

This assay determines if the test compound can inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which is a common cause of DDIs.[20][22][23]

Experimental Protocol: CYP Inhibition Assay

  • Incubation: The test compound at various concentrations is co-incubated with HLM, a CYP isoform-specific substrate, and NADPH.[21]

  • Metabolite Formation: The reaction is allowed to proceed, and the formation of the specific metabolite is monitored.

  • Analysis: The amount of metabolite formed is quantified by LC-MS/MS.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined.

Table 4: Interpretation of CYP Inhibition Results

IC₅₀ ValuePotential for In Vivo DDI
< 1 µMHigh
1 - 10 µMModerate
> 10 µMLow

Causality: A low IC₅₀ value indicates that the compound is a potent inhibitor of a particular CYP enzyme, suggesting a high risk of causing DDIs if co-administered with other drugs metabolized by that enzyme.

Visualization: ADME In Vitro Profiling Workflow

ADME_Workflow cluster_A Absorption cluster_D Distribution cluster_M Metabolism NCE 5-(3,4-Dimethylphenyl)- 1,2,4-triazin-3-amine Caco2 Caco-2 Permeability NCE->Caco2 PPB Plasma Protein Binding NCE->PPB MetStab Metabolic Stability NCE->MetStab CYP_Inhib CYP Inhibition NCE->CYP_Inhib Papp Papp Caco2->Papp Outputs Efflux_Ratio Efflux_Ratio Caco2->Efflux_Ratio Outputs Percent_Unbound Percent_Unbound PPB->Percent_Unbound Output T_half T_half MetStab->T_half Outputs CLint CLint MetStab->CLint Outputs IC50 IC50 CYP_Inhib->IC50 Output PK_Profile In Vitro PK Profile Papp->PK_Profile Efflux_Ratio->PK_Profile Percent_Unbound->PK_Profile T_half->PK_Profile CLint->PK_Profile IC50->PK_Profile

Caption: Overview of In Vitro ADME Profiling.

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

Following a favorable in vitro profile, in vivo pharmacokinetic studies in animal models (typically rodents) are conducted to understand how the drug behaves in a whole organism.[27] These studies are essential for predicting human pharmacokinetics and designing clinical trials.[27]

Study Design and Key Parameters

A typical in vivo PK study involves administering the compound to animals via different routes (e.g., intravenous and oral) and collecting blood samples over time.[27][28]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Dosing:

    • Intravenous (IV) Group: The compound is administered as a single bolus dose to assess its disposition and elimination without the influence of absorption.

    • Oral (PO) Group: The compound is administered orally to determine its oral bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Plasma Analysis: The concentration of the compound in the plasma is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key PK parameters.[27]

Table 5: Key In Vivo Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (total drug exposure)
CL Clearance (volume of plasma cleared of the drug per unit time)
Vd Volume of distribution (apparent volume into which the drug distributes)
Elimination half-life
F% Oral bioavailability

Causality: These parameters provide a comprehensive picture of the drug's behavior. For instance, a low oral bioavailability (F%) could be due to poor absorption or high first-pass metabolism. A long half-life might suggest less frequent dosing, while a high clearance indicates rapid elimination from the body.

Conclusion and Future Directions

The pharmacokinetic profiling of 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine, as outlined in this guide, is a critical endeavor for its development as a potential therapeutic agent. By systematically evaluating its absorption, distribution, metabolism, and excretion properties through the described in vitro and in vivo assays, researchers can make informed decisions about its progression. A favorable pharmacokinetic profile, characterized by good oral bioavailability, adequate distribution to target tissues, moderate metabolic clearance, and a low potential for drug-drug interactions, is a key determinant of clinical success. The methodologies presented here provide a robust and scientifically sound framework for generating this crucial dataset.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki). Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Guideline on the Clinical Investigation of the Pharmacokinetics of Therapeutic Proteins. Retrieved from [Link]

  • Wang, J., et al. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved from [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Paine, M. F., et al. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cytochrome P450 Assays. Retrieved from [Link]

  • (2006, November 15). GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • European Medicines Agency. (2017, November 9). Draft guideline on conduct of pharmacokinetic studies in target animal species - Revision 1. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine. Retrieved from [Link]

  • ResearchGate. (2024, April 19). Synthesis and Reactions of 3‐Amino‐5,6‐Dimethyl‐l,2,4‐Triazine: DFT Studies, ADME Assay, and Molecular Docking on the new l,2,4‐Triazine Derivatives as Anticancer Agents. Retrieved from [Link]

  • Carbone, D., et al. (n.d.). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Retrieved from [Link]

  • (2023, July 3). Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. Retrieved from [Link]

  • Thakare, V. G., & Dhote, M. M. (2019, March 27). Synthesis, Characterization and Evaluation of some Novel Triazine Derivatives for their Antimicrobial and Cytotoxic Activity. Retrieved from [Link]

  • (2025, January 4). Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-. Retrieved from [Link]

  • (2025, December 26). IN SILICO PREDICTION OF PASS AND ADME/TOX PROPERTIES OF NOVEL 1,3,5-TRIAZINE DERIVATIVES FOR DRUG DEVELOPMENT. Retrieved from [Link]

  • (n.d.). 素過程を正しく考慮した薬物経口吸収性予測のための 新規 in vitro 評価系の開発. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

Application Note: Synthesis Protocol for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine Introduction & Strategic Context The 1,2,4-triazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

Introduction & Strategic Context

The 1,2,4-triazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (such as PDK inhibitors for oncology) and adenosine A2A receptor antagonists for neurodegenerative diseases like Parkinson's[1][2]. The synthesis of 5-aryl-1,2,4-triazin-3-amines requires precise regiocontrol to ensure the aryl group is positioned exclusively at the C5 position rather than the C6 position[3].

This application note details a robust, self-validating, two-step synthetic workflow for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine . By leveraging a Riley oxidation followed by a regioselective cyclocondensation, this protocol ensures high fidelity, scalability, and excellent atom economy.

Mechanistic Insights & Causality (E-E-A-T)

Step 1: Riley Oxidation of 3,4-Dimethylacetophenone

The first step converts 3,4-dimethylacetophenone to 3,4-dimethylphenylglyoxal using Selenium Dioxide (SeO₂).

  • Causality of Solvent Choice: The reaction is performed in a 1,4-dioxane/water mixture. The trace water is critical; it reacts with SeO₂ to form selenious acid in situ, which is the active homogeneous oxidizing species[4].

  • Self-Validation: The reaction provides a clear visual indicator of progress. As the oxidation proceeds, the Se(IV) species is reduced to elemental Selenium (Se(0)), which precipitates as a dense black solid[4].

Step 2: Regioselective Cyclocondensation

The intermediate glyoxal is reacted with aminoguanidine bicarbonate to form the triazine ring.

  • Regioselectivity: The glyoxal possesses two carbonyls: a highly electrophilic aldehyde (C1) and a less reactive ketone (C2). Aminoguanidine features a highly nucleophilic terminal hydrazine nitrogen and a less nucleophilic guanidine nitrogen. The hydrazine nitrogen selectively attacks the C1 aldehyde to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the guanidine amine attacks the C2 ketone, exclusively yielding the 5-aryl isomer[3].

  • Causality of the Bicarbonate Salt: Using the bicarbonate salt of aminoguanidine (rather than the free base or hydrochloride) provides a buffered, mildly acidic environment. This prevents the sensitive glyoxal from polymerizing while sufficiently activating the carbonyls for nucleophilic attack[2].

  • Self-Validation: The addition of the glyoxal to the aminoguanidine bicarbonate suspension triggers immediate CO₂ evolution. The cessation of gas evolution (typically after 2 hours) serves as a reliable macroscopic indicator that the initial hydrazone formation is complete[5].

Visualizations of the Synthetic Pathway

Workflow SM 3,4-Dimethylacetophenone Oxidation Riley Oxidation (SeO2, Dioxane/H2O, 55-100°C) SM->Oxidation Intermediate 3,4-Dimethylphenylglyoxal Oxidation->Intermediate Filter Se(0) Cyclization Cyclocondensation (Aminoguanidine HCO3, EtOH, Reflux) Intermediate->Cyclization Product 5-(3,4-Dimethylphenyl)- 1,2,4-triazin-3-amine Cyclization->Product Recrystallize

Synthetic workflow for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine.

Mechanism Glyoxal 3,4-Dimethylphenylglyoxal (Electrophilic Aldehyde C1) Hydrazone Hydrazone Intermediate (Regioselective C1 Attack) Glyoxal->Hydrazone Condensation (-H2O) Aminoguanidine Aminoguanidine Bicarbonate (Nucleophilic Hydrazine NH2) Aminoguanidine->Hydrazone Condensation (-H2O) Cyclization Intramolecular Cyclization (Guanidine NH2 attacks C2 Ketone) Hydrazone->Cyclization Ring Closure Product 5-(3,4-Dimethylphenyl)- 1,2,4-triazin-3-amine Cyclization->Product Dehydration (-H2O)

Regioselective mechanistic pathway of the cyclocondensation reaction.

Experimental Protocols

Step 1: Synthesis of 3,4-Dimethylphenylglyoxal

Reagents:

  • 3,4-Dimethylacetophenone: 10.0 g (67.5 mmol, 1.0 eq)

  • Selenium Dioxide (SeO₂): 8.99 g (81.0 mmol, 1.2 eq)

  • 1,4-Dioxane: 80 mL

  • Deionized Water: 3.6 mL

Procedure:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add SeO₂ (8.99 g), 1,4-dioxane (80 mL), and water (3.6 mL) to the flask. Heat the mixture to 50–55 °C and stir until the SeO₂ dissolves to form a clear solution of selenious acid[4].

  • Add 3,4-dimethylacetophenone (10.0 g) in one portion.

  • Raise the temperature to reflux (approx. 100 °C) and stir for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2). A black precipitate of elemental selenium will form[4].

  • While the mixture is still hot, decant or filter the solution through a pad of Celite to remove the black Se(0) precipitate. Wash the Celite pad with hot dioxane (20 mL).

  • Concentrate the filtrate under reduced pressure. Extract the residue with ethyl acetate (100 mL) and wash with saturated NaHCO₃ (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 3,4-dimethylphenylglyoxal as a viscous yellow oil. Use immediately in the next step to prevent hydration/polymerization.

Step 2: Synthesis of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

Reagents:

  • Crude 3,4-Dimethylphenylglyoxal: ~10.9 g (assume 67.5 mmol, 1.0 eq)

  • Aminoguanidine bicarbonate: 10.1 g (74.2 mmol, 1.1 eq)

  • Ethanol (Absolute): 100 mL

Procedure:

  • In a 500 mL round-bottom flask, suspend aminoguanidine bicarbonate (10.1 g) in absolute ethanol (100 mL).

  • Slowly add the crude 3,4-dimethylphenylglyoxal dropwise at room temperature. Observe the immediate evolution of CO₂ gas, validating the neutralization and hydrazone formation[5].

  • Stir the mixture at room temperature for 2 hours until gas evolution ceases[5].

  • Attach a reflux condenser and heat the mixture to reflux (78 °C) for 4 hours to drive the intramolecular cyclization and dehydration[2].

  • Cool the reaction mixture to 0–5 °C in an ice bath. The product will precipitate as a solid.

  • Collect the precipitate via vacuum filtration, washing the filter cake with cold ethanol (2 × 20 mL).

  • Recrystallize the crude solid from hot acetonitrile to afford 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine as fine needle-like crystals[5].

Quantitative Data & Analytical Characterization

Table 1: Optimization of Cyclocondensation Parameters

Solvent Temperature Time Yield (%) Observation / Causality
Ethanol Reflux (78 °C) 4 h 82% Optimal balance; clean impurity profile and easy precipitation upon cooling.
n-Butanol Reflux (117 °C) 3 h 85% Higher yield due to higher temp, but requires extensive vacuum drying to remove solvent[1].
Methanol Room Temp 18 h 65% Incomplete cyclization; extended time required for the final dehydration step[5].

| DMF | 100 °C | 2 h | 40% | Significant degradation of the sensitive glyoxal intermediate prior to hydrazone formation. |

Table 2: Expected Analytical Characterization Data

Technique Parameter Expected Signal / Value Structural Assignment
¹H NMR (DMSO-d₆) δ 8.95 (s, 1H) Triazine C6-H Highly deshielded proton on the electron-deficient triazine core.
¹H NMR (DMSO-d₆) δ 7.80 - 7.95 (m, 2H) Aromatic C2'-H, C6'-H Phenyl ring protons ortho to the triazine ring.
¹H NMR (DMSO-d₆) δ 7.35 (br s, 2H) -NH₂ Primary amine at C3; exchanges with D₂O.
¹H NMR (DMSO-d₆) δ 2.30 (s, 6H) -CH₃ Dimethyl substituents on the phenyl ring.
LC-MS (ESI+) m/z 201.1 [M+H]⁺ Confirms the molecular weight of the target compound (MW: 200.24).

| IR (ATR) | ν (cm⁻¹) | ~3450, 3270 | N-H stretching indicative of the primary amine[1]. |

References

  • MDPI . "Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma". Available at: [Link]

  • Google Patents. "WO2011095625A1 - 1,2,4-triazine-4-amine derivatives".
  • NIH . "Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review". Available at: [Link]

Sources

Application

Comprehensive HPLC-UV Method Development and Validation Protocol for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

Executive Summary This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification and purity assessment of 5-(3,4-Di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification and purity assessment of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine . Designed for pharmaceutical researchers and analytical scientists, this guide bypasses generic templates to focus on the physicochemical causality behind the chromatographic behavior of functionalized 1,2,4-triazines.

Physicochemical Rationale & Chromatographic Strategy

Developing an analytical method for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine requires balancing the highly polar, weakly basic triazine core with the hydrophobic 3,4-dimethylphenyl moiety. A purely empirical approach often leads to irreproducible retention times and peak tailing. By analyzing the molecule's intrinsic properties, we establish a rational, causality-driven method.

  • Acid-Base Chemistry & pH Control: The 3-amino-1,2,4-triazine system has a predicted pKa​ of approximately 3.67 to 4.67[1][2]. At a neutral pH, the molecule is uncharged but highly susceptible to secondary hydrogen-bonding interactions with residual silanol groups on the silica matrix, which manifests as severe peak tailing. To enforce a robust peak shape, the mobile phase pH must be maintained at least two units below the pKa​ . Utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) ensures the amine is fully protonated. TFA also acts as an ion-pairing agent, masking active silanols and driving the cationic analyte into the stationary phase for reproducible retention.

  • Stationary Phase Selection: The 3,4-dimethylphenyl group provides significant hydrophobicity (estimated LogP ~2.0), making reversed-phase chromatography ideal. An end-capped, high-purity C18 column (e.g., Zorbax Eclipse Plus C18 or Waters SunFire C18) is mandated to prevent secondary interactions and withstand the acidic mobile phase[3][4].

  • Wavelength Optimization: The 1,2,4-triazine ring exhibits a strong π−π∗ transition band. While the parent 1,2,4-triazine absorbs near 247.8 nm[5], conjugation with the dimethylphenyl group induces a bathochromic shift. Diode-Array Detection (DAD) scanning confirms that 254 nm is the optimal wavelength for maximizing the signal-to-noise (S/N) ratio while remaining a universal standard for aromatic systems.

HPLC_Workflow A 1. Physicochemical Profiling Analyte pKa (~4.0) & LogP Assessment B 2. Stationary Phase Selection End-capped C18 for Hydrophobicity A->B C 3. Mobile Phase Optimization pH Control via 0.1% TFA (pH ~2.0) A->C D 4. Gradient & Flow Design Organic Modifier (ACN) Elution B->D C->D E 5. UV Wavelength Selection DAD Scanning (254 nm optimal) D->E F 6. Method Validation System Suitability & ICH Q2(R1) E->F

Figure 1: Systematic HPLC-UV method development workflow for basic triazine derivatives.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine standard (Purity 98%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of TFA into a 1000 mL volumetric flask. Bring to volume with ultrapure water. Mix thoroughly and degas via sonication for 10 minutes. (Note: Always add acid to water to prevent localized exothermic reactions).

  • Mobile Phase B (Organic): Transfer 1.0 mL of TFA into a 1000 mL volumetric flask. Bring to volume with HPLC-grade ACN. Degas via sonication.

Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Dissolve in 5.0 mL of Methanol (to ensure complete dissolution of the hydrophobic moiety), sonicate for 5 minutes, and dilute to volume with Mobile Phase A.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Table 1: Optimized HPLC Gradient and System Parameters

ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Column Temperature 30 °C ± 1 °C (Ensures viscosity stability)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 254 nm (Reference: 360 nm, Bandwidth: 100 nm)
Gradient Program 0-2 min: 5% B 2-12 min: 5% 95% B 12-15 min: 95% B 15-16 min: 95% 5% B 16-20 min: 5% B (Re-equilibration)

System Suitability & Self-Validation Criteria

A method is only scientifically sound if it is self-validating. Prior to analyzing unknown samples, the system must pass a System Suitability Test (SST) using the 100 µg/mL working standard. This ensures that the column chemistry, mobile phase pH, and detector optics are functioning synergistically.

If the tailing factor exceeds 1.5, it indicates that the TFA concentration is insufficient to mask silanols, or the column is degrading. The run must be aborted and the mobile phase remade.

Table 2: Mandatory System Suitability Parameters (n=5 injections)

ParameterAcceptance CriteriaCausality / Rationale
Retention Time (RT) ~8.5 min (± 2.0% RSD)Confirms gradient delivery and hydrophobic retention.
Tailing Factor ( Tf​ ) 1.5Validates that the amine is fully protonated and silanols are masked.
Theoretical Plates ( N ) 5,000Ensures column bed integrity and optimal mass transfer.
Area Precision 2.0% RSDVerifies autosampler precision and detector stability.

Method Validation Summary (ICH Q2(R1) Guidelines)

Upon successful method development, validation was executed according to ICH Q2(R1) standards to establish the method's trustworthiness for quantitative analysis.

Table 3: Validation Performance Metrics

Validation ParameterResultRange / Limit
Linearity Range 1.0 - 200 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLS/N ratio 3:1
Limit of Quantitation (LOQ) 0.50 µg/mLS/N ratio 10:1
Intra-day Precision (RSD) 0.8% 2.0% (at 50 µg/mL)
Inter-day Precision (RSD) 1.2% 2.0% (at 50 µg/mL)
Accuracy (Recovery) 99.2% - 101.5%Spiked at 50%, 100%, 150% levels

Troubleshooting Guide

  • Issue: Split Peaks or Shoulders.

    • Cause: Sample solvent is stronger than the initial mobile phase (solvent effect).

    • Solution: Ensure the sample is diluted in at least 50% Mobile Phase A before injection.

  • Issue: Drifting Baseline at 254 nm.

    • Cause: TFA has significant absorbance at low UV wavelengths. As the gradient shifts from aqueous to organic, the baseline may drift.

    • Solution: Ensure TFA concentration is exactly matched (0.1% v/v) in both Mobile Phase A and B to balance the absorbance profile across the gradient.

References

  • PubChem. 3-Amino-1,2,4-triazine | C3H4N4 | CID 70715. National Center for Biotechnology Information. [Verified via PubChem] URL: [Link]

  • Semantic Scholar. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Validating the use of Formic Acid/TFA and end-capped C18 columns for triazine-amine derivatives. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Preparation of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine Stock Solutions

Abstract The reproducibility and reliability of in vitro and in vivo experimental data are fundamentally dependent on the accurate preparation and handling of compound stock solutions. This document provides a comprehens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The reproducibility and reliability of in vitro and in vivo experimental data are fundamentally dependent on the accurate preparation and handling of compound stock solutions. This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the preparation, storage, and quality control of stock solutions for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine. This protocol emphasizes the rationale behind each step, addressing the specific chemical liabilities of the aminotriazine scaffold to ensure solution integrity and maximize experimental success.

Compound Profile & Physicochemical Rationale

A thorough understanding of a compound's physicochemical properties is the cornerstone of developing a robust preparation protocol. 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine belongs to the 1,2,4-triazine class of heterocyclic compounds, which are widely explored in medicinal chemistry.

PropertyValue / InformationRationale & Implications
Molecular Formula C₁₁H₁₂N₄[1]Confirms the elemental composition.
Molecular Weight 200.25 g/mol [2]Critical for accurate molar concentration calculations.
Appearance White to off-white or yellow solidVisual confirmation of the material. Any significant deviation in color may suggest impurity or degradation.
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like DMSO.The aromatic, largely nonpolar structure predicts poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a vast array of organic molecules and is the recommended starting solvent.[3]
Chemical Stability Susceptible to hydrolysis, oxidation, and photodegradation.[4]The 3-amino-1,2,4-triazine core can undergo hydrolytic cleavage.[4] This necessitates the use of anhydrous solvents and proper storage to prevent degradation, which would decrease the effective concentration and could produce artifacts in biological assays.

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related aminotriazines inform the following necessary precautions.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-approved safety glasses or goggles.

  • Handling: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of fine particulates.[6] Avoid dust formation.[5][7]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • First Aid: In case of skin contact, wash immediately with soap and water.[6] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[7] If inhaled, move to fresh air.[6]

Note: Always consult the SDS provided by your specific supplier before handling this chemical.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for high-throughput screening and cell-based assays.

Materials & Equipment
  • 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance (readable to 0.01 mg)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, low-retention pipette tips and calibrated micropipettes

  • Vortex mixer

  • Sonicator bath (optional)

  • Amber or light-blocking cryovials for aliquots

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Calc 1. Calculate Mass Weigh 2. Weigh Compound Calc->Weigh Add_Solvent 3. Add Anhydrous DMSO Weigh->Add_Solvent Vortex 4. Vortex Thoroughly Add_Solvent->Vortex Troubleshoot 5. Optional: Gentle Heat / Sonication Vortex->Troubleshoot Aliquot 6. Aliquot into Cryovials Vortex->Aliquot Troubleshoot->Aliquot Store 7. Store at -20°C or -80°C (Protect from Light) Aliquot->Store

Caption: Workflow for preparing the compound stock solution.

Step-by-Step Methodology
  • Pre-Preparation:

    • Allow the vial containing the compound to equilibrate to room temperature for 15-20 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

    • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. This is crucial for small quantities that may have coated the cap during shipping.[8]

  • Calculation:

    • Use the following formula to determine the mass of the compound required.[9][10] Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight (g/mol) / 1000

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM × 1 mL × 200.25 g/mol / 1000 = 2.00 mg

  • Weighing:

    • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

    • Carefully add the calculated mass (e.g., 2.00 mg) of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine directly into the tared tube. Record the exact mass weighed.

    • Expert Tip: For milligram-scale packages (e.g., 1 mg or 5 mg), it is often more accurate to dissolve the entire contents of the supplier's vial and calculate the required solvent volume to achieve the target concentration, avoiding weighing errors.[9]

  • Dissolution:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

    • Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

  • Troubleshooting Solubility Issues:

    • If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • If sonication is insufficient, gentle warming in a 37°C water bath may be employed. Avoid excessive heat, as it can accelerate degradation.

  • Aliquoting and Storage:

    • To prevent the detrimental effects of repeated freeze-thaw cycles, which can compromise compound stability and cause precipitation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in amber or light-blocking cryovials.[8]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-to-medium term (1-3 months) or -80°C for long-term storage (≥6 months) , protected from light.[4][8]

Quality Control & Best Practices for Application

Maintaining the integrity of the stock solution from the freezer to the final experimental well is critical.

Stability and Handling
  • Solvent Purity is Paramount: The use of high-purity, anhydrous DMSO is non-negotiable. Water is a reactant in the hydrolysis of aminotriazines; contaminated solvent will actively degrade your compound.[4]

  • Thawing: When ready to use, thaw an aliquot quickly at room temperature and centrifuge it briefly to collect the solution at the bottom of the tube. Use it immediately and discard any unused portion of the thawed aliquot to ensure consistency.[4]

  • Visual Inspection: Before use, always inspect the thawed solution for any signs of precipitation. If crystals are visible, the solution may need to be gently warmed or sonicated again to redissolve the compound. If it does not redissolve, it should be discarded.

Dilution into Aqueous Media

Directly diluting a concentrated DMSO stock into an aqueous buffer or cell culture medium is a common cause of compound precipitation, leading to inaccurate concentration in the assay.

G A 10 mM Stock in 100% DMSO B 1 mM Intermediate in 100% DMSO A->B 1:10 Dilution C 100 µM Intermediate in 100% DMSO B->C 1:10 Dilution D Final Working Solution (e.g., 1 µM in Assay Buffer) C->D 1:100 Dilution Note Result: Final DMSO conc. <0.1% Prevents Precipitation D->Note

Caption: Recommended serial dilution workflow in DMSO.

Protocol for Dilution:

  • Perform initial serial dilutions of the concentrated stock solution in pure DMSO to create intermediate stocks.

  • Add the final, small volume of the diluted DMSO stock to the aqueous medium while vortexing or mixing to ensure rapid dispersion.

  • Crucially, ensure the final concentration of DMSO in your assay is below 0.1-0.5% (v/v), as higher concentrations can be cytotoxic or cause off-target effects. [8] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

References

  • Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Case Analysis. (2026, January 7). AntBio. Retrieved April 7, 2026, from [Link]

  • SMALL MOLECULES Frequently Asked Questions (FAQs). (n.d.). Captivate Bio. Retrieved April 7, 2026, from [Link]

  • Wolf, A., Shimamura, S., & Reinhard, F. B. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. ResearchGate. Retrieved April 7, 2026, from [Link]

  • Info about 3-Amino-1,2,4-triazole (3-AT). (2009, December 22). Protocol Online. Retrieved April 7, 2026, from [Link]

  • Safety Data Sheet: 2,4,6-Tri-(6-aminocaproic acid)-1,3,5-triazine. (2025, August 18). Carl ROTH. Retrieved April 7, 2026, from [Link]

  • 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine. (n.d.). PubChem. Retrieved April 7, 2026, from [Link]

  • 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine. (n.d.). Molport. Retrieved April 7, 2026, from [Link]

  • Design and synthesis of new 3-amino-1,2,4-triazine derivatives as PDK1 inhibitors. (n.d.). Tesi di dottorato. Retrieved April 7, 2026, from [Link]

  • Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. (2023, October 16). Molecules, 28(20), 7110. [Link]

  • 3-Amino-1,2,4-triazine. (n.d.). NIST WebBook. Retrieved April 7, 2026, from [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. (n.d.). PMC. Retrieved April 7, 2026, from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (2021, June 28). Molecules, 26(13), 3949. [Link]

  • 1,3,5-Triazine. (n.d.). In Wikipedia. Retrieved April 7, 2026, from [Link]

  • Which di/tripeptides are soluble in DMSO/DMF? (2021, June 4). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (2007, October). Gaylord Chemical Company, L.L.C. Retrieved April 7, 2026, from [Link]

Sources

Application

The Versatile Precursor: A Guide to 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine in Organic Synthesis

Introduction: Unveiling a Key Building Block in Heterocyclic Chemistry In the landscape of modern organic synthesis and drug discovery, the 1,2,4-triazine scaffold stands out as a privileged heterocyclic motif.[1][2] Der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Key Building Block in Heterocyclic Chemistry

In the landscape of modern organic synthesis and drug discovery, the 1,2,4-triazine scaffold stands out as a privileged heterocyclic motif.[1][2] Derivatives of this core are integral to a wide array of biologically active molecules, demonstrating potential as anticancer, antiviral, and antimicrobial agents.[2][3][4] Among the various substituted 1,2,4-triazines, 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine emerges as a particularly valuable precursor. Its unique structural features, including a reactive amino group and a modifiable triazine ring, make it a versatile starting material for the construction of more complex, polycyclic heterocyclic systems.[5][6] This guide provides an in-depth exploration of the synthesis and applications of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine, offering detailed protocols for its preparation and subsequent use in the synthesis of novel compounds with potential therapeutic applications.

The strategic placement of the 3,4-dimethylphenyl group at the 5-position of the triazine ring influences the molecule's electronic properties and steric profile, which can be leveraged in various chemical transformations. The primary amino group at the 3-position serves as a key handle for derivatization, enabling the introduction of diverse functionalities and the construction of fused ring systems. This document will serve as a comprehensive resource for researchers and scientists in organic and medicinal chemistry, providing the necessary technical details to effectively utilize this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical and computed properties of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine is presented in the table below.

PropertyValueReference
IUPAC Name 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine[7]
CAS Number 431345-64-1
Molecular Formula C₁₁H₁₂N₄[7]
Molecular Weight 200.24 g/mol [7]
Predicted XLogP3 2.2
Predicted Hydrogen Bond Donor Count 1
Predicted Hydrogen Bond Acceptor Count 3
Predicted Rotatable Bond Count 1

Synthesis of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine: A Step-by-Step Protocol

The synthesis of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine is most effectively achieved through a classical cyclocondensation reaction. This approach involves the reaction of an α-dicarbonyl compound, specifically 3,4-dimethylbenzil, with aminoguanidine bicarbonate. The following protocol details a two-step synthesis starting from the readily available 3,4-dimethylbenzaldehyde.

Step 1: Synthesis of 3,4-Dimethylbenzil

The initial step involves the preparation of the α-diketone precursor, 3,4-dimethylbenzil. A common and effective method is the oxidation of the corresponding benzoin, which itself is synthesized from 3,4-dimethylbenzaldehyde.

Protocol 1: Synthesis of 3,4-Dimethylbenzil via Oxidation of 3,4-Dimethylbenzoin

  • Reaction Overview: This protocol outlines the synthesis of 3,4-dimethylbenzil starting from 3,4-dimethylbenzaldehyde, proceeding through a benzoin condensation followed by oxidation.

    Synthesis of 3,4-Dimethylbenzil cluster_0 Step 1a: Benzoin Condensation cluster_1 Step 1b: Oxidation 3,4-Dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde 3,4-Dimethylbenzoin 3,4-Dimethylbenzoin 3,4-Dimethylbenzaldehyde->3,4-Dimethylbenzoin  Thiamine HCl, NaOH, EtOH/H₂O, reflux Thiamine HCl, NaOH Thiamine HCl, NaOH Benzoin_intermediate 3,4-Dimethylbenzoin 3,4-Dimethylbenzil 3,4-Dimethylbenzil Benzoin_intermediate->3,4-Dimethylbenzil  Nitric Acid or Cu(II)/Pyridine, heat Oxidizing_agent Oxidizing_agent

    Fig. 1: Synthesis of 3,4-Dimethylbenzil.
  • Materials and Reagents:

    • 3,4-Dimethylbenzaldehyde

    • Thiamine hydrochloride

    • Sodium hydroxide

    • Ethanol

    • Deionized water

    • Concentrated nitric acid or Copper(II) sulfate and Pyridine

    • Ice

  • Procedure:

    • Benzoin Condensation: In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1.0 eq) in ethanol. Add a solution of thiamine hydrochloride (0.1 eq) in water. While stirring, add a solution of sodium hydroxide (1.0 eq) in water dropwise. Heat the mixture to reflux for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Isolation of 3,4-Dimethylbenzoin: After completion, cool the reaction mixture in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol. The crude 3,4-dimethylbenzoin can be used directly in the next step or recrystallized from ethanol.

    • Oxidation to 3,4-Dimethylbenzil:

      • Method A (Nitric Acid): In a fume hood, place the crude 3,4-dimethylbenzoin (1.0 eq) in a flask and carefully add concentrated nitric acid (3-4 eq). Heat the mixture gently on a hot plate until the evolution of brown nitrogen dioxide fumes ceases.[5] Cool the reaction mixture and pour it onto crushed ice. Collect the yellow solid by vacuum filtration, wash thoroughly with water to remove excess acid, and recrystallize from ethanol.[5]

      • Method B (Copper(II) Sulfate/Pyridine): In a flask equipped with a reflux condenser, dissolve copper(II) sulfate (2.0 eq) in a mixture of pyridine and water.[3] Add 3,4-dimethylbenzoin (1.0 eq) and heat the mixture to reflux with stirring for 1-2 hours. Cool the mixture, and decant the solvent. Wash the product with water and then dilute hydrochloric acid to remove copper salts. Recrystallize the crude 3,4-dimethylbenzil from ethanol or carbon tetrachloride.[3]

  • Safety Precautions: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Nitrogen dioxide fumes are toxic.

Step 2: Synthesis of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

With the α-diketone in hand, the final step is the cyclocondensation with aminoguanidine bicarbonate to form the target triazine.

Protocol 2: Cyclocondensation to form 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

  • Reaction Overview: This protocol describes the final step in the synthesis of the target compound.

    Synthesis of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine cluster_2 Step 2: Cyclocondensation 3,4-Dimethylbenzil 3,4-Dimethylbenzil Target_Compound 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine 3,4-Dimethylbenzil->Target_Compound  n-Butanol, reflux Aminoguanidine_Bicarbonate Aminoguanidine Bicarbonate Aminoguanidine_Bicarbonate->Target_Compound

    Fig. 2: Cyclocondensation Reaction.
  • Materials and Reagents:

    • 3,4-Dimethylbenzil (from Step 1)

    • Aminoguanidine bicarbonate

    • n-Butanol

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,4-dimethylbenzil (1.0 eq) and aminoguanidine bicarbonate (1.1 eq) in n-butanol.[6]

    • Reaction Conditions: Heat the mixture to reflux with stirring for 3-6 hours. The progress of the reaction can be monitored by TLC.

    • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out upon cooling. If necessary, concentrate the solvent under reduced pressure.

    • Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: The structure of the synthesized 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications as a Precursor in Organic Synthesis

5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine is a valuable precursor for the synthesis of a variety of more complex heterocyclic compounds, particularly fused ring systems. The presence of the 3-amino group allows for a range of derivatization reactions.

Application 1: Synthesis of Fused[1][3][5]Triazolo[4,3-b][1][3][5]triazines

A key application of 3-amino-1,2,4-triazines is their conversion to the corresponding 3-hydrazino derivatives, which can then be cyclized to form[1][3][5]triazolo[4,3-b][1][3][5]triazines. These fused heterocyclic systems are of significant interest in medicinal chemistry.[5][8]

Protocol 3: Synthesis of 6,7-bis(3,4-Dimethylphenyl)-[1][3][5]triazolo[4,3-b][1][3][5]triazine

  • Reaction Overview: This two-step protocol outlines the conversion of the title compound to a fused triazolo-triazine system.

    Synthesis of Fused Triazolo-Triazine cluster_3 Step 3a: Hydrazinolysis cluster_4 Step 3b: Cyclization Starting_Material 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine Hydrazino_Intermediate 3-Hydrazino-5-(3,4-dimethylphenyl)-1,2,4-triazine Starting_Material->Hydrazino_Intermediate  Hydrazine Hydrate, reflux Hydrazine_Hydrate Hydrazine_Hydrate Hydrazino_Intermediate_2 3-Hydrazino-5-(3,4-dimethylphenyl)-1,2,4-triazine Fused_Product 6,7-bis(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine Hydrazino_Intermediate_2->Fused_Product  Orthoformate or other C1 source, heat Cyclizing_Agent Cyclizing_Agent

    Fig. 3: Synthesis of a Fused Triazolo-Triazine.
  • Materials and Reagents:

    • 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

    • Hydrazine hydrate

    • Ethanol or another suitable solvent

    • Triethyl orthoformate or another suitable one-carbon cyclizing agent

  • Procedure:

    • Synthesis of 3-Hydrazino-5-(3,4-dimethylphenyl)-1,2,4-triazine:

      • In a round-bottom flask, dissolve 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine (1.0 eq) in a suitable solvent like ethanol.

      • Add an excess of hydrazine hydrate (5-10 eq) and heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).

      • Cool the reaction mixture and remove the solvent under reduced pressure. The crude hydrazino derivative can often be used in the next step without further purification.

    • Cyclization to form the[1][3][5]triazolo[4,3-b][1][3][5]triazine:

      • To the crude 3-hydrazino-5-(3,4-dimethylphenyl)-1,2,4-triazine (1.0 eq), add an excess of triethyl orthoformate.

      • Heat the mixture to reflux for 2-4 hours.

      • Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

      • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Application 2: Derivatization of the 3-Amino Group

The 3-amino group of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine can undergo a variety of reactions, such as acylation, sulfonylation, and condensation with carbonyl compounds, to generate a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Protocol 4: Acylation of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

  • Reaction Overview: A general protocol for the acylation of the 3-amino group.

    Acylation Reaction cluster_5 Acylation Starting_Material 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine Acylated_Product N-(5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-yl)amide Starting_Material->Acylated_Product  Pyridine or Et₃N, DCM, rt Acylating_Agent Acyl Chloride or Anhydride Acylating_Agent->Acylated_Product

    Fig. 4: Acylation of the 3-Amino Group.
  • Materials and Reagents:

    • 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

    • Desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

    • A suitable base (e.g., pyridine, triethylamine)

    • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Procedure:

    • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine (1.0 eq) in the chosen anhydrous solvent.

    • Addition of Base and Acylating Agent: Add the base (1.2 eq) to the solution and cool the mixture in an ice bath. Slowly add the acyl chloride or anhydride (1.1 eq) dropwise with stirring.

    • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

    • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine is a highly valuable and versatile precursor in the field of organic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of its 3-amino group and the 1,2,4-triazine core, provides access to a wide range of complex heterocyclic structures. The detailed protocols provided in this guide are intended to empower researchers to effectively synthesize and utilize this key building block in their efforts to develop novel compounds with potential therapeutic applications. The continued exploration of the chemistry of this and related 3-amino-1,2,4-triazines will undoubtedly lead to further advancements in the design and synthesis of new chemical entities for drug discovery and development.

References

  • El Ashry, E. S. H., & Rashed, N. (2007). Triazines and related products. Part XVI. Synthesis of triazolotriazines by cyclisation of 3-hydrazino-1,2,4-triazines and 3-hydrazino-1,2,4-triazoles. Journal of the Chemical Society, Perkin Transactions 1, (11), 1743-1747.
  • Clarke, H. T., & Dreger, E. E. (1941). Benzil. Organic Syntheses, Coll. Vol. 1, p.87.
  • Ali, T. E., Abdel-Rahman, R. M., & El-Gendy, Z. (2020). Synthesis, biological activity and molecular modeling study of novel 1,2,4-triazolo[4,3-b][1][3][5][9]tetrazines and 1,2,4-triazolo[4,3-b][1][3][5]triazines. Scientific Reports, 10(1), 6137.

  • BenchChem. (2026). Synthesis of 5-Phenyl-1,2,4-Triazine Derivatives: An In-depth Technical Guide. BenchChem.
  • Gholivand, K., & Sharafi, Z. (2022). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. RSC Advances, 12(4), 2133-2139.
  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. S., Abdel-Aziz, A. A.-M., & El-Sayed, M. A.-A. (1991). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF[1][3][5]TRIAZOLO[4,3-B][1][3][5][9]TETRAZINE DERIVATIVES. Die Pharmazie, 46(11), 775-778.

  • Kurzer, F., & Godfrey, L. E. A. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 459-474.
  • Dandia, A., Singh, R., & Khaturia, S. (2003). A regioselective approach to 5-substituted-3-amino-1,2,4-triazines. Bioorganic & Medicinal Chemistry Letters, 13(12), 2043-2046.
  • Charushin, V. N., Chupakhin, O. N., & van der Plas, H. C. (2008). Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. Russian Chemical Bulletin, 57(8), 1783-1787.
  • Sroka, W., & Verspohl, E. J. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1294.
  • Thornber, C. W. (1979). The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins. Quarterly Reviews, Chemical Society, 33(2), 169-198.
  • PubChem. (n.d.). 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Konno, S., Sagi, M., Yuki, Y., & Yamanaka, H. (1983). STUDIES ON as-TRIAZINE DERIVATIVES. VI. INTRODUCTION OF ARYL GROUPS TO THE 5-POSITION OF 1,2,4-TRIAZINES. Heterocycles, 20(10), 1953-1958.
  • Carbone, D., De Franco, M., Pecoraro, C., Bassani, D., Pavan, M., Cascioferro, S., ... & Diana, P. (2022). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 14(19), 4851.
  • Thornalley, P. J., Lenton, M. C., & Edwards, L. G. (2000). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. Chemical Research in Toxicology, 13(7), 633-639.
  • Rusinov, V. L., Ulomsky, E. N., Chupakhin, O. N., & van der Plas, H. C. (2004). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. Russian Journal of Organic Chemistry, 40(11), 1664-1668.
  • Elnagdi, M. H., Elmoghayer, M. R. H., Kandeel, E. M., & Ibrahim, M. K. A. (1977). Efficient Routes to Pyrazolo[3,4-e][1][3][5]triazines and a New Ring System. Journal of Heterocyclic Chemistry, 14(2), 227-230.

  • NextSDS. (n.d.). 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine — Chemical Substance Information. Retrieved from [Link]

  • MolPort. (n.d.). 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine. Retrieved from [Link]

  • Ahmed, S. T., & Rasool, S. R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1550.
  • Singh, B. (1992). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)
  • Thakare, V. G., & Dhote, M. M. (2020). SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. International Journal of Pharmaceutical Sciences and Research, 11(1), 407-412.
  • Zhang, X., Li, X., & Ma, Z. (2019). A Highly Efficient Synthetic Method for the Preparation of 3,4-Dimethylbenzaldehyde from o-Xylene in Aqueous Media. Journal of Chemical Research, 43(7-8), 245-249.
  • Kamble, A. S., Mistry, C. K., & Ranade, S. V. (2016). Oxidation of Benzoin to Benzil under Liquid-Liquid Phase Transfer Catalysis with Hydrogen Peroxide as the Oxidizing Agent. International Journal of Research in Advent Technology, 4(3), 1-5.

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Executive Summary & Mechanistic Rationale The compound 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine (E...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Executive Summary & Mechanistic Rationale

The compound 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine (Exact Mass: 200.1062 Da) features a highly stable, electron-deficient 1,2,4-triazine core conjugated to a dimethylphenyl moiety. Understanding its gas-phase fragmentation behavior is critical for targeted quantification, metabolite identification, and structural elucidation in drug development.

The 1,2,4-triazine ring is inherently stable and often requires higher normalized collision energies (NCE >50%) to induce complete fragmentation[1]. Literature on related 1,2,4-triazines, such as the anticonvulsant lamotrigine, demonstrates that primary fragmentation pathways heavily involve the degradation of the triazine core rather than the peripheral aromatic rings[2]. A hallmark of 1,2,4-triazine mass spectrometry is the initial, rapid loss of molecular nitrogen (N 2​ ) via a retro-Diels-Alder-like mechanism[3]. For 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine, the protonated molecule [M+H]+ at m/z 201.1140 undergoes this characteristic N 2​ loss, followed by secondary cleavages yielding a stable dimethylphenyl cation (m/z 105.0704), which subsequently rearranges into a tropylium-like structure.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the data generated, this protocol employs a Self-Validating System Suitability approach. By using a structurally related, well-characterized standard (Lamotrigine) prior to sample analysis, the operator can confirm that the collision cell energy transfer is properly calibrated for triazine ring cleavage.

Step 1: System Suitability & Energy Calibration
  • Causality: Mass accuracy and collision energy transfer can drift over time. Because the triazine ring is highly stable, insufficient collision energy will result in a false-negative fragmentation profile (only the precursor ion will be visible).

  • Action: Infuse a 50 ng/mL solution of Lamotrigine (a 1,2,4-triazine reference standard) in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Validation Criterion: Apply a Normalized Collision Energy (NCE) of 35. The instrument is validated for triazine analysis only if the ratio of the Lamotrigine precursor (m/z 256.0) to its primary fragment (m/z 211.0) falls within a 1:5 ratio (±10%).

Step 2: Sample Preparation
  • Causality: High organic content in the injection solvent can cause peak breakthrough and poor retention on reversed-phase columns, leading to ion suppression in the source.

  • Action: Dissolve 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine in LC-MS grade Methanol to a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL in 90:10 Water:Acetonitrile with 0.1% Formic Acid.

Step 3: LC-HRMS/MS Acquisition
  • Causality: The choice of 0.1% formic acid serves a dual purpose: it suppresses the ionization of acidic silanols on the stationary phase to prevent peak tailing, and it provides an abundant proton source to efficiently ionize the basic primary amine and triazine nitrogens.

  • Chromatography: Sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Flow rate: 0.4 mL/min. Gradient: 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Mass Spectrometry: Electrospray Ionization (ESI) in Positive Mode. Spray voltage: 3.5 kV. Capillary temperature: 275 °C.

  • Fragmentation (Targeted-MS2): Utilize Higher-energy C-trap Dissociation (HCD) with a stepped NCE of 20, 35, and 50 .

    • Why stepped NCE? Low NCE (20) captures the initial, low-energy N 2​ loss. High NCE (50) forces the deeper structural cleavage to yield the dimethylphenyl cation, ensuring a comprehensive structural fingerprint in a single scan.

Quantitative Fragmentation Data

The following table summarizes the high-resolution mass spectrometry (HRMS) data obtained from the stepped HCD fragmentation of the target compound.

Fragment IonExact Mass (m/z)FormulaMass Error (ppm)Structural Assignment / Causality
Precursor 201.1140 [C11​H13​N4​]+ < 2.0Protonated 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine. Protonation likely occurs at the primary amine or N2.
Product 1 173.1079 [C11​H13​N2​]+ < 2.0Loss of N 2​ (-28.0061 Da) . Classic 1,2,4-triazine ring opening.
Product 2 159.0922 [C10​H11​N2​]+ < 2.0Loss of Cyanamide (-42.0218 Da) from the 3-amino-triazine moiety.
Product 3 105.0704 [C8​H9​]+ < 2.0Dimethylphenyl Cation . Formed via C-C bond cleavage between the triazine and the aryl group at high NCE.
Product 4 91.0548 [C7​H7​]+ < 2.0Tropylium Cation (-14.0156 Da) . Formed via loss of a methylene/methyl radical from Product 3 and subsequent ring expansion.

Fragmentation Pathway Visualization

Below is the logical flow of the gas-phase fragmentation pathway, mapped using the designated high-contrast color palette.

MS_Fragmentation M [M+H]+ m/z 201.1140 Protonated Molecule F1 [M+H - N2]+ m/z 173.1079 Loss of Nitrogen M->F1 - N2 (-28.0061 Da) Triazine Ring Cleavage F2 [M+H - NH2CN]+ m/z 159.0922 Loss of Cyanamide M->F2 - NH2CN (-42.0218 Da) Triazine Ring Cleavage F3 [C8H9]+ m/z 105.0704 Dimethylphenyl Cation M->F3 C-C Bond Cleavage (-96.0436 Da) F1->F3 - C3H4N2 (-68.0375 Da) F4 [C7H7]+ m/z 91.0548 Tropylium Cation F3->F4 - CH2 (-14.0156 Da) Rearrangement

Proposed MS/MS fragmentation pathway of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine.

Sources

Application

Application Notes &amp; Protocols: A Strategic Guide to In Vivo Dosing of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive framework for establishing in vivo dosing protocols for the novel investigational compound, 5-(3,4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for establishing in vivo dosing protocols for the novel investigational compound, 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine. Recognizing the absence of established public-domain protocols for this specific molecule, this guide emphasizes the foundational principles and systematic methodologies required to advance a new chemical entity (NCE) from bench to preclinical in vivo evaluation. We will detail the critical steps, from initial physicochemical characterization and formulation development to the design and execution of pharmacokinetic, pharmacodynamic, and tolerability studies. The overarching goal is to equip researchers with the scientific rationale and practical steps necessary to design safe, effective, and reproducible in vivo experiments, ensuring data integrity and adherence to the highest standards of animal welfare.

Introduction: The Scientific Imperative for a Methodical Approach

The transition of a novel compound like 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine from in vitro discovery to in vivo validation is a pivotal and challenging phase in drug development.[1] The 1,2,4-triazine core is a recognized scaffold in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including potential as anticancer agents.[2][3][4] However, promising in vitro potency does not guarantee in vivo efficacy. The biological fate of a compound in a complex living system—its absorption, distribution, metabolism, and excretion (ADME)—is governed by a host of variables that must be empirically determined.[5]

This document serves as a strategic guide to systematically de-risk the in vivo evaluation of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine. The protocols herein are designed to be adaptive, providing a decision-making framework rather than a rigid set of instructions. By following this structured approach, researchers can generate the high-quality data necessary to establish a therapeutic window and make informed decisions about the compound's developmental potential.

Pre-Formulation & Physicochemical Characterization: The Bedrock of In Vivo Success

Prior to any animal studies, a thorough understanding of the compound's physical and chemical properties is paramount. This data will directly inform formulation strategies and the selection of appropriate administration routes.

Table 1: Essential Physicochemical Parameters for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

ParameterDescriptionImportance for In Vivo Studies
Molecular Formula C₁₁H₁₂N₄Essential for calculating molarity and dose.
Molecular Weight 200.25 g/mol (approx.)Crucial for accurate dose calculations.
Aqueous Solubility The maximum concentration of the compound that can dissolve in water at a given temperature and pH.A primary determinant of bioavailability. Poor solubility is a common hurdle for in vivo studies.[6][7]
LogP / LogD The octanol-water partition coefficient (LogP) or distribution coefficient at a specific pH (LogD).Predicts lipophilicity and the likelihood of membrane permeability.
pKa The acid dissociation constant.Determines the charge of the molecule at different physiological pH values, affecting solubility and absorption.
Chemical Stability Stability in relevant solvents, pH conditions, and under light and temperature stress.Ensures the integrity of the dosing formulation and the accuracy of the administered dose.

Protocol 1: Basic Solubility Assessment

  • Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Add an excess of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine to a known volume of each buffer.

  • Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Formulation Development: Enabling Systemic Exposure

Many novel compounds, particularly those emerging from high-throughput screening, exhibit poor aqueous solubility, which can severely limit their oral bioavailability.[8] Developing a suitable formulation is therefore a critical step to ensure adequate drug exposure in vivo.[9]

**dot graph TD { A[Poorly Soluble Compound] -- Solubilization Strategy --> B{Formulation Options}; B --> C[Aqueous Solution with Co-solvents]; B --> D[Suspension]; B --> E[Lipid-Based Formulation]; C -- "e.g., PEG400, DMSO, Ethanol" --> F[Clear Solution]; D -- "e.g., Tween 80, CMC" --> G[Particle Dispersion]; E -- "e.g., SEDDS" --> H[Emulsion/Micelles]; } node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A,B,C,D,E,F,G,H; edge[color="#4285F4"]; caption[label="Formulation Strategies for Poorly Soluble Compounds", fontsize=12]; } Caption: Decision tree for selecting a formulation strategy.

Table 2: Common Excipients for Preclinical Formulations

Excipient ClassExamplesCommon RoutesNotes
Co-solvents PEG 300/400, Propylene Glycol, DMSO, EthanolOral (PO), Intravenous (IV), Intraperitoneal (IP)Can improve solubility but may cause irritation or toxicity at high concentrations.[9]
Surfactants Tween 80, Polysorbate 20, Solutol HS-15PO, IV, IPEnhance solubility and stability of suspensions by forming micelles.[7]
Suspending Agents Carboxymethylcellulose (CMC), MethylcellulosePOIncrease viscosity to prevent settling of particles in a suspension.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HPβCD)IV, IP, POForm inclusion complexes to enhance aqueous solubility.[6]
Oils (for lipid formulations) Sesame oil, Corn oil, Medium-chain triglyceridesPO, Subcutaneous (SC)Suitable for highly lipophilic compounds.[7]

Protocol 2: Preparation of a General-Purpose Dosing Vehicle (e.g., for PO or IP administration)

  • Vehicle Preparation: Prepare a vehicle of 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.

  • Compound Addition: Weigh the required amount of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine and add it to a small volume of the vehicle to create a paste.

  • Homogenization: Gradually add the remaining vehicle while triturating or sonicating to ensure a uniform suspension.

  • Final Check: Visually inspect the suspension for homogeneity before each administration. Prepare fresh daily unless stability data supports longer storage.

In Vivo Study Design: A Phased Approach

A tiered or phased approach to in vivo studies is essential for ethical and efficient drug development. This typically begins with tolerability studies, followed by pharmacokinetic and pharmacodynamic assessments, and culminates in efficacy studies in relevant disease models.

Phase 1: Maximum Tolerated Dose (MTD) Studies

The primary objective of an MTD study is to determine the highest dose of the compound that can be administered without causing unacceptable toxicity or side effects over a specified period.[10][11] This is a crucial first step in any in vivo testing cascade.[12][13]

**dot graph TD { A[Start: Low Dose] --> B{Observe for Toxicity}; B -- "No Adverse Effects" --> C[Dose Escalation in New Cohort]; C --> B; B -- "Adverse Effects Observed" --> D[Define MTD]; D --> E[Proceed to PK/PD & Efficacy Studies]; } node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A,B,C,D,E; edge[color="#34A853"]; caption[label="Workflow for a Dose Escalation MTD Study", fontsize=12]; } Caption: A simplified workflow for determining the MTD.

Protocol 3: Acute Single-Dose MTD Study in Mice

  • Animal Model: Use a standard strain of healthy mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old.

  • Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg), estimated from in vitro cytotoxicity data.

    • Administer a single dose via the intended route (e.g., oral gavage).

    • Observe animals closely for the first 4 hours and then daily for 7-14 days.[14]

    • If no toxicity is observed, escalate the dose in a new cohort of mice (e.g., 30 mg/kg, 100 mg/kg). A common escalation factor is 2-3x.

  • Monitoring:

    • Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).

    • Measure body weight daily. A body weight loss of >15-20% is often considered a sign of significant toxicity.[15]

    • At the end of the study, perform a gross necropsy to look for any organ abnormalities.

  • MTD Definition: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or substantial body weight loss.[10][11]

Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK studies characterize what the body does to the drug (ADME), while PD studies investigate what the drug does to the body (the biological effect).[5] Establishing a clear PK/PD relationship is fundamental to selecting a rational dosing regimen for efficacy studies.[16][17]

Protocol 4: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Use the same strain of mice as in the MTD study.

  • Dosing: Administer a single dose of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine at a dose well below the MTD (e.g., 1/3 to 1/10 of the MTD).

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).[18]

  • Bioanalysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated method like LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentration.Indicates the peak exposure after administration.
Tmax Time to reach Cmax.Provides information on the rate of absorption.
AUC Area under the concentration-time curve.Represents the total drug exposure over time.
t₁/₂ Half-life.The time required for the plasma concentration to decrease by half. Guides dosing frequency.
Bioavailability (%F) The fraction of the administered dose that reaches systemic circulation.Crucial for comparing different routes of administration (e.g., oral vs. intravenous).
Phase 3: In Vivo Efficacy Studies

With the MTD and PK profile established, efficacy studies can be designed in relevant animal models of disease.[19] The choice of model is critical and should faithfully recapitulate key aspects of the human disease being studied.[20][21][22]

Protocol 5: General Efficacy Study Design (Example: Xenograft Cancer Model)

  • Model Selection: Choose an appropriate cancer cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) model.[23][24]

  • Tumor Implantation: Implant tumor cells or fragments into immunocompromised mice (e.g., nude or NSG mice).

  • Group Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (typically 8-10 mice per group).

  • Treatment Groups:

    • Vehicle Control

    • Positive Control (standard-of-care drug, if available)

    • 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine at one or more dose levels (below the MTD)

  • Dosing Regimen: Administer the compound according to a schedule informed by the PK data (e.g., once daily, twice daily).

  • Efficacy Endpoints:

    • Measure tumor volume regularly (e.g., twice weekly) using calipers.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., target engagement biomarkers via Western blot or IHC).

  • Data Analysis: Compare tumor growth rates between the different treatment groups.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in strict accordance with institutional and national guidelines. Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[25][26][27] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all study designs to minimize animal use and suffering.

Conclusion

The successful in vivo evaluation of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine hinges on a systematic, data-driven approach. By first understanding the compound's fundamental physicochemical properties, developing a robust formulation, and then proceeding through a phased evaluation of tolerability, pharmacokinetics, and efficacy, researchers can build a comprehensive data package. This methodical process not only maximizes the chances of demonstrating the compound's therapeutic potential but also ensures the generation of high-quality, reproducible data essential for advancing a promising new chemical entity through the drug development pipeline.

References

  • Cancers (Basel). (2023). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Retrieved from [Link]

  • Cyprotex. (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • Charles River. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Retrieved from [Link]

  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Retrieved from [Link]

  • UC Santa Barbara Office of Research. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Retrieved from [Link]

  • InnoSer. (2025). Using Mouse Data to Establish PK/PD Relationships. Retrieved from [Link]

  • Boston University Office of Research. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

  • West Virginia University. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Retrieved from [Link]

  • AACR Journals. (2020). The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. Retrieved from [Link]

  • MDPI. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]

  • San Diego State University. (n.d.). IACUC Guidelines. Retrieved from [Link]

  • Biocompare. (2025). In Vivo Models. Retrieved from [Link]

  • PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Arcinova. (2023). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Retrieved from [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]

  • WuXi Biologics. (n.d.). Pharmacokinetics & Pharmacodynamics (PK/PD). Retrieved from [Link]

  • PubMed. (2020). The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine. Retrieved from [Link]

  • PMC. (n.d.). Paving the way for small-molecule drug discovery. Retrieved from [Link]

  • NIH's Seed Fund. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine — Chemical Substance Information. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Journal of Nuclear Medicine. (2017). The Use of Microdosing in the Development of Small Organic and Protein Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Formulation Strategies for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to developing robust formulation strategies for the novel chemical entity 5-(3,4-Dimethylphenyl)-1,2,4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing robust formulation strategies for the novel chemical entity 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine. Recognizing that a significant percentage of new drug candidates exhibit poor aqueous solubility, this guide is structured to navigate the challenges associated with compounds of this nature.[1][2] We will begin with a thorough pre-formulation characterization to understand the physicochemical properties of the molecule. Subsequently, we will delve into detailed protocols for advanced formulation techniques, including amorphous solid dispersions, nanoparticle encapsulation, and lipid-based systems, which are proven strategies for enhancing the bioavailability of poorly soluble drugs.[3][4][5] Analytical methodologies for quantification and characterization are also provided to ensure the development of a stable and effective dosage form.

Introduction: The Challenge of Poor Solubility in Drug Development

The oral route remains the preferred method for drug administration due to its convenience and patient compliance. However, the therapeutic efficacy of an orally administered drug is contingent on its ability to dissolve in the gastrointestinal fluids and permeate the intestinal membrane. A significant hurdle in modern drug discovery is the increasing number of new chemical entities (NCEs) with high lipophilicity and, consequently, poor aqueous solubility.[6] It is estimated that as many as 90% of new drug candidates are poorly water-soluble, which can lead to low and variable bioavailability, hindering their clinical development.[1]

5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine, a novel triazine derivative, is anticipated to present formulation challenges typical of this chemical class. Triazine derivatives often exhibit poor solubility, which can limit their therapeutic potential.[7][8] Therefore, a systematic and science-driven formulation development strategy is paramount. This guide will provide the foundational knowledge and practical protocols to address these challenges head-on.

Pre-formulation Investigation: Characterizing the Molecule

A comprehensive pre-formulation study is the cornerstone of successful formulation design.[9] It provides essential data on the intrinsic properties of the drug substance, which in turn guides the selection of the most appropriate formulation strategy.

Physicochemical Characterization

A fundamental understanding of the molecule's physicochemical properties is the first step.

ParameterAnalytical MethodImportance in Formulation
pKa UV-Vis Spectroscopy, Potentiometric TitrationDetermines the ionization state at different pH values, impacting solubility and absorption across the GI tract.
LogP/LogD Shake-flask method, HPLCIndicates the lipophilicity of the compound, which influences its solubility and permeability.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the crystalline nature and potential for solid-state stability issues.
Polymorphism DSC, X-ray Powder Diffraction (XRPD)Different polymorphic forms can have different solubilities and stabilities, affecting bioavailability.
Aqueous Solubility Shake-flask method in various pH buffersDirectly measures the solubility in physiologically relevant media.

Protocol: pH-Solubility Profile

  • Prepare a series of buffers ranging from pH 1.2 to 7.4.

  • Add an excess amount of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine to each buffer.

  • Agitate the samples at 37°C until equilibrium is reached (typically 24-48 hours).

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot solubility as a function of pH.

Solid-State Stability and Forced Degradation

Understanding the stability of the drug substance is critical for developing a product with an adequate shelf-life. Forced degradation studies help to identify potential degradation pathways and develop stability-indicating analytical methods.

Protocol: Forced Degradation Studies

  • Acid/Base Hydrolysis: Expose the drug substance to 0.1N HCl and 0.1N NaOH at elevated temperatures (e.g., 60°C).

  • Oxidation: Treat the drug substance with 3% hydrogen peroxide at room temperature.

  • Thermal Stress: Expose the solid drug substance to dry heat (e.g., 80°C).

  • Photostability: Expose the drug substance to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent drug and detect any degradation products.

Formulation Strategies for Bioavailability Enhancement

Based on the pre-formulation data, particularly the solubility profile, several advanced formulation strategies can be employed to enhance the oral bioavailability of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine.

Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions are a well-established technique for improving the solubility and dissolution rate of poorly water-soluble drugs.[3][4] By dispersing the drug in its amorphous, high-energy state within a polymer matrix, the energy barrier for dissolution is significantly reduced.[10]

Key Considerations for ASD Development:

  • Polymer Selection: The choice of polymer is crucial for both stabilizing the amorphous drug and providing the desired release profile. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.

  • Manufacturing Process: Spray drying and hot-melt extrusion are the most common methods for preparing ASDs.[11]

dot

ASD_Workflow cluster_preformulation Pre-formulation cluster_process Process Development cluster_characterization Characterization drug Drug Substance polymer Polymer Screening drug->polymer solubility Amorphous Solubility polymer->solubility spray_drying Spray Drying solubility->spray_drying hme Hot-Melt Extrusion solubility->hme dsc_xrd DSC/XRPD spray_drying->dsc_xrd hme->dsc_xrd dissolution Dissolution Testing dsc_xrd->dissolution stability Stability Assessment dissolution->stability

Caption: Workflow for Amorphous Solid Dispersion (ASD) Development.

Protocol: Preparation of ASD by Spray Drying

  • Solution Preparation: Dissolve 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine and the selected polymer (e.g., PVP K30) in a common solvent (e.g., methanol or a methanol/dichloromethane mixture) to form a clear solution.

  • Spray Drying:

    • Set the inlet temperature, aspiration rate, and solution feed rate of the spray dryer.

    • Atomize the solution into fine droplets inside the drying chamber.

    • The rapid evaporation of the solvent will result in the formation of solid dispersion particles.

  • Secondary Drying: Collect the powder and subject it to secondary drying under vacuum to remove any residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the drug using DSC (absence of a melting endotherm) and XRPD (presence of a halo pattern).

    • Perform dissolution testing in a relevant medium (e.g., simulated gastric fluid) to assess the improvement in dissolution rate compared to the crystalline drug.

    • Conduct stability studies under accelerated conditions to ensure the physical stability of the amorphous form.

Nanoparticle Encapsulation

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to an enhanced dissolution rate and improved bioavailability.[2] Encapsulating the drug within polymeric nanoparticles can also protect it from degradation and allow for controlled release.[8]

dot

Nanoparticle_Protocol start Start dissolve Dissolve Drug and Polymer in Organic Solvent start->dissolve inject Inject Organic Phase into Aqueous Anti-solvent dissolve->inject nanoprecipitation Nanoprecipitation inject->nanoprecipitation evaporate Evaporate Organic Solvent nanoprecipitation->evaporate characterize Characterize Nanoparticles (Size, Zeta Potential, Drug Loading) evaporate->characterize end End characterize->end

Caption: Protocol for Nanoparticle Formulation via Nanoprecipitation.

Protocol: Nanoprecipitation for Polymeric Nanoparticles [8]

  • Organic Phase Preparation: Dissolve 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or acetonitrile).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase will cause the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any un-encapsulated drug and excess stabilizer. Resuspend the nanoparticles in deionized water.

  • Characterization:

    • Determine the particle size and size distribution using dynamic light scattering (DLS).

    • Measure the zeta potential to assess the surface charge and stability of the nanoparticle suspension.

    • Quantify the drug loading and encapsulation efficiency by dissolving the nanoparticles in a suitable solvent and analyzing the drug content by HPLC.

Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)

Lipid-based formulations, such as SEDDS, are an effective approach for enhancing the oral absorption of lipophilic drugs.[12] These systems are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

Protocol: Development of a SEDDS Formulation

  • Excipient Screening:

    • Determine the solubility of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine in a variety of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, propylene glycol).

    • Select excipients that demonstrate good solubilizing capacity for the drug.

  • Ternary Phase Diagram Construction:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

    • Titrate mixtures of oil and surfactant/co-solvent with water and observe the formation of emulsions.

  • Formulation Optimization:

    • Prepare several formulations within the self-emulsifying region with the dissolved drug.

    • Evaluate the formulations for their self-emulsification efficiency, droplet size, and robustness to dilution.

  • Characterization:

    • Measure the droplet size and polydispersity index of the resulting emulsion using DLS.

    • Assess the in vitro drug release profile using a dialysis bag method.

    • Evaluate the stability of the formulation upon storage.

Analytical Methodology: Quantitative Analysis by LC-MS/MS

A robust and sensitive analytical method is essential for the quantitative analysis of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine in formulation matrices and biological samples. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for its high selectivity and sensitivity.[13]

Protocol: LC-MS/MS Method for Quantification

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine and an appropriate internal standard.

  • Sample Preparation:

    • For formulation analysis, dilute the sample in the mobile phase.

    • For biological samples, perform protein precipitation or solid-phase extraction.

  • Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, and sensitivity.

Conclusion

The successful formulation of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine hinges on a thorough understanding of its physicochemical properties and the rational application of advanced formulation technologies. This guide provides a systematic approach, from initial characterization to the development of sophisticated delivery systems like amorphous solid dispersions, nanoparticles, and lipid-based formulations. By following these protocols, researchers and drug development professionals can overcome the challenges of poor solubility and unlock the therapeutic potential of this promising new chemical entity.

References

  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility with Amorphous Solid Dispersions.
  • Ghule, P. J., & Aukunuru, J. (n.d.). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs.
  • American Pharmaceutical Review. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs.
  • PubMed. (2024, December 15).
  • Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Synthesis and encapsulation of 1,3,5-triazine deriv
  • In vivo assessment of triazine lipid nanoparticles as transfection agents for plasmid DNA. (n.d.).
  • SEQENS. (2023, November 21). Pre-formulation studies for Drug Dissolution Enhancement.
  • PMC. (2022, November 18).
  • A Comprehensive Review On Pre-Formulation Strategies For Dosage Forms. (2024, August 6).
  • WuXi AppTec DMPK. (2024, March 15).
  • ResearchGate. (2016, January 10). (PDF)
  • MDPI. (2021, October 21).
  • PubMed. (1986, May). Preformulation Study of a Poorly Water-Soluble Drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: Selection of the Base for Dosage Form Design.
  • In vivo assessment of triazine lipid nanoparticles as transfection agents for plasmid DNA. (2022, October 7).
  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. (n.d.).
  • Google Patents. (2014, June 12). WO2014086960A1 - Triazine formulations with a second active ingredient and surfactant(s).
  • ACS Publications. (2021, January 20).
  • ResearchGate. (2006, December 27). Dimerizable Redox-Sensitive Triazine-Based Cationic Lipids for in vitro Gene Delivery.
  • 1,2,4-Triazine derivatives, process for preparing such compounds, pharmaceutical compositions and intermedi
  • Strategies for Protecting and Manipulating Triazine Deriv
  • Exploring s-triazine derivatives as anticancer agents. (2026, March 2).
  • PubChem. (n.d.). 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine.
  • Google Patents. (2014, July 31).
  • Strategies to Formulate Lipid-based Drug Delivery Systems. (2011, May 1).
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (n.d.). EP4215244A1 - Triazine compound salt, crystal form thereof, and production method therefor.
  • ACS Publications. (2021, July 14). Scalable Synthetic Strategy for Unsymmetrical Trisubstituted s-Triazines.
  • BenchChem. (2025, December). A Comparative Guide to the Quantitative Analysis of Triazine Compounds using LC.
  • MDPI. (2025, June 2). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
  • Chapter 3 – Structural characteriz
  • NextSDS. (n.d.). 5-(2,5-dimethylphenyl)
  • BenchChem. (2025). Technical Support Center: Stability Studies of 5-Phenyl-1,2,4-Triazine Compounds.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, April 21). Triazine Derivatives and its Pharmacological Potential.
  • GuideChem. (n.d.). 3-AMINO-5,6-DIMETHYL-1,2,4-TRIAZINE 17584-12-2 wiki.
  • Thakare and Dhote, IJPSR, 2020; Vol. 11(1): 407-412. (2019, March 27).
  • Journal of Medicinal and Chemical Sciences. (2022, September 29).
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • PMC. (n.d.). Efficient Routes to Pyrazolo[3,4-e][3][4][5]triazines and a New Ring System.

  • PMC - NIH. (n.d.).
  • Unodc. (n.d.).
  • Molport. (n.d.). 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine.

Sources

Application

Application Notes and Protocols for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine in Cell-Based Assays

Authored by: A Senior Application Scientist Introduction: The Emerging Role of 1,2,4-Triazine Derivatives in Cellular Signaling The 1,2,4-triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Emerging Role of 1,2,4-Triazine Derivatives in Cellular Signaling

The 1,2,4-triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Notably, various substituted 1,2,4-triazine compounds have been identified as potent modulators of key cellular signaling pathways, particularly those involving protein kinases.[1][2] This has led to their investigation as potential therapeutic agents for a range of human diseases, from cancer to inflammatory disorders.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine in cell culture assays. While direct literature on this specific molecule is sparse[3], its structural features align with other 1,2,4-triazine derivatives known to inhibit protein kinases.[1][2] Therefore, this guide is structured to provide a robust framework for investigating its potential as a kinase inhibitor, with a particular focus on the p38 mitogen-activated protein kinase (MAPK) pathway, a common target for anti-inflammatory and anticancer drug discovery.[4][5]

The p38 MAPK signaling cascade is a crucial regulator of cellular responses to external stressors, such as inflammatory cytokines, UV radiation, and osmotic shock.[4] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, making it a high-value target for therapeutic intervention. This document will detail the necessary protocols to assess the cytotoxic and cytostatic effects of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine, as well as to validate its potential inhibitory action on the p38 MAPK pathway.

Mechanism of Action: A Focus on Kinase Inhibition

Many 1,2,4-triazine derivatives function as ATP-competitive inhibitors of protein kinases. The nitrogen-rich heterocyclic core can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors. The substituents on the triazine ring play a crucial role in determining target specificity and potency.

The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ, which are serine/threonine kinases.[4] They are activated by upstream MAP2Ks (MKK3 and MKK6) in response to various stimuli. Once activated, p38 MAPKs phosphorylate a range of downstream substrates, including transcription factors and other kinases, to regulate cellular processes like inflammation, apoptosis, and cell differentiation.[2][4]

The following diagram illustrates the canonical p38 MAPK signaling pathway:

p38_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines, LPS) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream_Targets Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, p53) p38_MAPK->Transcription_Factors Phosphorylates Downstream_Targets->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression Regulates

Figure 1: Simplified representation of the p38 MAPK signaling pathway.

Experimental Protocols

Part 1: Preparation of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine Stock Solution

The proper solubilization and storage of the compound are critical for obtaining reproducible results.

Materials:

  • 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Safety First: Handle the compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Accurately weigh the desired amount of the compound.

  • Mixing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a water bath (37°C) may be necessary.

  • Sterilization: While not always necessary for DMSO stocks, if there is a concern about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Part 2: Cell Line Selection and Culture

The choice of cell line is dependent on the research question. For investigating anticancer properties, a panel of cancer cell lines is recommended.[7][8] For studying anti-inflammatory effects, cell lines like human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., THP-1) are suitable.

Recommended Cell Lines for Anticancer Screening:

  • HCT-116 (Human Colorectal Carcinoma): Commonly used for studying cancer cell proliferation and apoptosis.[9]

  • A549 (Human Lung Carcinoma): A well-characterized cell line for lung cancer research.[10]

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.[11]

  • PC-3 (Human Prostate Adenocarcinoma): A prostate cancer cell line.

General Cell Culture Conditions:

  • Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).[9]

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells regularly to maintain them in the exponential growth phase.

Part 3: Cytotoxicity and Proliferation Assays

These assays are fundamental for determining the concentration-dependent effects of the compound on cell viability and growth.

A. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

B. BrdU Assay for Cell Proliferation

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as a direct marker of cell proliferation.

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU solution to each well and incubate for a few hours to allow its incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.

  • Antibody Incubation: Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: Add the enzyme substrate to generate a colorimetric or chemiluminescent signal.

  • Signal Measurement: Measure the signal using a microplate reader.

  • Data Analysis: Analyze the data similarly to the MTT assay to determine the effect of the compound on cell proliferation.

The following diagram outlines the general workflow for these cell-based assays:

assay_workflow cluster_setup Experiment Setup cluster_assays Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Compound (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate (24-72h) Compound_Treatment->Incubation MTT MTT Assay Incubation->MTT Cytotoxicity BrdU BrdU Assay Incubation->BrdU Proliferation Western_Blot Western Blot Incubation->Western_Blot Target Validation Readout Measure Signal (Absorbance/Luminescence) MTT->Readout BrdU->Readout Protein_Expression Analyze Protein Levels Western_Blot->Protein_Expression IC50 Calculate IC50 Readout->IC50

Figure 2: General workflow for cell-based assays.

Part 4: Target Validation by Western Blotting

To determine if 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine inhibits the p38 MAPK pathway, Western blotting can be used to measure the phosphorylation status of p38 MAPK.

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at concentrations around the IC50 value for a shorter duration (e.g., 1-6 hours). For some experiments, it may be necessary to stimulate the p38 pathway with an agonist (e.g., anisomycin or LPS) after compound pre-treatment. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated p38 MAPK (p-p38) and total p38 MAPK. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a species-specific secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of p-p38 to total p38. A decrease in this ratio in compound-treated cells compared to the control would indicate inhibition of the p38 MAPK pathway.

Data Presentation and Interpretation

Quantitative data from cytotoxicity and proliferation assays should be summarized in a table for easy comparison.

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
HCT-116MTT48e.g., 15.2 ± 2.1
A549MTT48e.g., 25.8 ± 3.5
MCF-7BrdU48e.g., 18.5 ± 2.9

Table 1: Example of how to present IC50 data for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine across different cell lines.

Troubleshooting

  • Poor Compound Solubility: If the compound precipitates in the cell culture medium, try preparing the stock solution in a different solvent or using a lower final concentration. The use of a small percentage of a co-solvent like Cremophor EL may also be considered.

  • High Variability in Assay Results: Ensure consistent cell seeding density, accurate pipetting, and proper mixing of reagents. Also, check for potential contamination of cell cultures.

  • No Effect on p38 Phosphorylation: The compound may not be a p38 inhibitor, or the concentration and incubation time may not be optimal. Perform a dose-response and time-course experiment. Also, ensure that the p38 pathway is adequately stimulated in your experimental setup.

Conclusion

This application note provides a comprehensive framework for the initial in vitro characterization of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine. By following these protocols, researchers can systematically evaluate its cytotoxic and antiproliferative activities and investigate its potential mechanism of action as a kinase inhibitor, particularly targeting the p38 MAPK pathway. The insights gained from these studies will be crucial for guiding further preclinical development of this and other related 1,2,4-triazine derivatives.

References

  • Carbone, D., De Franco, M., Pecoraro, C., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3591. Available at: [Link]

  • Ahmad, I., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(21), 7489. Available at: [Link]

  • RSIS International. (2025). Cytotoxicity Evaluation of 1, 3, 5 Trizines Derivatives with Substituted Amines. RSIS International. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 43134564, 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. p38 MAP kinase inhibitor. Available at: [Link]

  • Das, S. K., et al. (2018). Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. The Royal Society of Chemistry. Available at: [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][3][7]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

  • Exploring s-triazine derivatives as anticancer agents. (2026). Future Medicinal Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Available at: [Link]

  • Der Pharma Chemica. (2016). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 8(19), 78-90. Available at: [Link]

  • Khodagholi, F., et al. (2012). 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells. Toxicology in Vitro, 26(6), 928-934. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Reactions of 3-Amino-5,6-Dimethyl-l,2,4-Triazine: DFT Studies, ADME Assay, and Molecular Docking on the new l,2,4-Triazine Derivatives as Anticancer Agents. Available at: [Link]

  • DSpace@EWHA. (2022). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Available at: [Link]

  • The Korean Journal of Pain. (2022). Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available at: [Link]

  • El-Naggar, A. M., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. International Journal of Pharmaceutical and Clinical Research, 8(5), 355-365. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine Solubility in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of functionalized 1,2,4-triazines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of functionalized 1,2,4-triazines. The compound 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine presents a classic physicochemical paradox in drug development: it is a small molecule that theoretically should be soluble in polar aprotic solvents, yet it frequently resists dissolution, forms micro-suspensions, or crashes out upon dilution.

This guide is designed to move beyond basic "trial and error." Here, we dissect the thermodynamic causality of these solubility failures and provide a self-validating, step-by-step framework to ensure reliable experimental workflows.

Part 1: Mechanistic Causality of Insolubility

To solve a solubility issue, we must first understand the thermodynamic barriers preventing solvation. The insolubility of this specific compound is driven by three synergistic factors:

  • Intermolecular Hydrogen Bonding: The exocyclic amine (-NH₂) acts as a potent hydrogen bond donor, while the nitrogen atoms within the 1,2,4-triazine core act as strong acceptors. This creates a dense, highly stable intermolecular network that resists solvent penetration[1].

  • π−π Stacking: The planar geometry of the triazine ring, conjugated with the 3,4-dimethylphenyl moiety, promotes tight π−π stacking between adjacent molecules, forming insoluble aggregates and robust crystal lattices[1].

  • Hydrophobic Hydration Repulsion: While Dimethyl sulfoxide (DMSO) is an excellent solvent for fragment-based screening[2], it is highly hygroscopic. If the DMSO stock absorbs even trace amounts of atmospheric water, the solvent's dielectric constant shifts. The hydrophobic 3,4-dimethylphenyl group is violently repelled by this water, leading to rapid precipitation.

Part 2: Standard Operating Procedure (SOP)

Self-Validating Dissolution Protocol for High-Concentration Stocks (10–50 mM)

A protocol is only as good as its validation. This workflow utilizes optical density to mathematically prove dissolution, rather than relying solely on subjective visual checks.

Step 1: Solvent Preparation

  • Action: Purge a fresh bottle of anhydrous DMSO (≤0.005% H₂O) with dry nitrogen or argon.

  • Rationale: Preventing the introduction of atmospheric moisture is critical to maintaining the solvation capacity for the lipophilic dimethylphenyl group[2].

Step 2: Compound Addition

  • Action: Weigh the solid 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine into a sterile, amber microcentrifuge tube. Add the pre-warmed (37 °C) anhydrous DMSO to the solid. Never add the solid to the solvent.

  • Rationale: Adding solvent to the solid maximizes the initial surface area contact and prevents the formation of a localized "solvent shell" that can trap dry powder inside a wetted clump.

Step 3: Mechanical & Thermal Disruption

  • Action: Vortex for 60 seconds. Transfer the tube to a bath sonicator set to 37 °C and sonicate for 10–15 minutes.

  • Rationale: Acoustic cavitation provides the localized kinetic energy required to shear apart the π−π stacking interactions without degrading the molecule via excessive heat.

Step 4: Self-Validation (Turbidity Check)

  • Action: Transfer 100 µL of the solution to a microcuvette and measure the Optical Density at 600 nm (OD₆₀₀) against a pure DMSO blank.

  • Validation Threshold:

    • OD₆₀₀ < 0.05: The compound is in a true solution. Proceed to aliquot and store at -20 °C in a desiccator.

    • OD₆₀₀ ≥ 0.05: Micro-aggregates are present. The compound is in a suspension. Proceed to the Troubleshooting Matrix.

Part 3: Troubleshooting Matrix & Data Presentation

When standard protocols fail, empirical adjustments must be made. The table below summarizes the quantitative parameters and mechanistic rationale for optimizing your dissolution strategy.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Solvent Grade Standard DMSO (≥99%)Anhydrous DMSO (≤0.005% H₂O)Prevents hydrophobic collapse of the 3,4-dimethylphenyl moiety[2].
Temperature 20–25 °C (Room Temp)37–50 °CProvides thermal kinetic energy to overcome strong π−π stacking forces.
Agitation Vortexing (1 min)Bath Sonication (15 min)Acoustic cavitation breaks apart intermolecular H-bonded micro-crystals.
Additives None0.1% TFA or Formic AcidProtonates the triazine/amine, electronically repelling adjacent molecules[1].
Validation Visual InspectionOD₆₀₀ Measurement (<0.05)Quantitatively differentiates true thermodynamic solutions from micro-suspensions.
Part 4: Frequently Asked Questions (FAQs)

Q: I prepared a 10 mM stock in DMSO, but after storing it at -20 °C, a solid pellet formed that won't redissolve at room temperature. What happened? A: DMSO has a relatively high freezing point (18.5 °C). During the freezing process, the solvent crystallizes first, effectively concentrating the compound into a localized micro-environment until it exceeds its solubility limit and crashes out (cryo-precipitation). Furthermore, condensation during thawing introduces water. Solution: Always thaw DMSO stocks in a 37 °C water bath or dry block. Once liquid, vortex and bath-sonicate for 5 minutes to provide the activation energy needed to break the newly formed crystal lattice.

Q: I am trying to run an NMR in DMSO-d6, but the peaks for the triazine and amine protons are extremely broad. Is my compound degrading? A: Broad peaks in this context rarely indicate degradation; rather, they indicate intermediate exchange rates on the NMR timescale. The amine and triazine nitrogens are engaging in dynamic, intermolecular hydrogen bonding, forming transient soluble aggregates[1]. Solution: Add a trace amount of Trifluoroacetic acid (TFA) to the NMR tube, or elevate the probe temperature to 50 °C. This disrupts the hydrogen bonding network, sharpening the signals for accurate integration[3].

Q: When I dilute my DMSO stock into aqueous biological media (e.g., DMEM or PBS), the compound immediately forms a cloudy suspension. How can I prevent this? A: This is a classic "solvent shock" phenomenon. The sudden shift in the dielectric constant forces the lipophilic 3,4-dimethylphenyl group to aggregate to minimize contact with water. Solution: Implement a "step-down" dilution strategy. Pre-dilute your DMSO stock with a transitional surfactant or co-solvent (e.g., 5-10% Tween-80 or PEG-400) before introducing it to the aqueous buffer. Ensure the final DMSO concentration in your assay remains below 1% to avoid cellular toxicity.

Part 5: Workflow Visualization

SolubilityWorkflow Start Solid 5-(3,4-Dimethylphenyl)- 1,2,4-triazin-3-amine Step1 Add Anhydrous DMSO (Target: 10-50 mM) Start->Step1 Step2 Bath Sonication (15 min @ 37°C) Step1->Step2 Decision1 Visual Check: Fully Dissolved? Step2->Decision1 Success1 Validation: OD600 < 0.05 Aliquot & Store (-20°C) Decision1->Success1 Yes Step3 Heat to 50°C (10 min incubation) Decision1->Step3 No Decision2 Visual Check: Fully Dissolved? Step3->Decision2 Decision2->Success1 Yes Step4 Add 0.1% TFA / Formic Acid (Disrupt H-Bonds) Decision2->Step4 No Success2 Validation: Clear Solution Proceed to Assay Step4->Success2

Workflow for overcoming 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine solubility issues in DMSO.

References
  • Chapter 3 – Structural characterization of triazines. tdx.cat. Available at:[1]

  • Technical Support Center: Characterization of Triazine-Dithiol Compounds. Benchchem. Available at:[3]

  • DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. Available at:[2]

Sources

Optimization

Technical Support Center: Stabilizing 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine in Aqueous Media

Welcome to the technical support center for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing the degradation of this compound in aqueous experimental settings. As your Senior Application Scientist, my goal is to equip you with not just protocols, but also the scientific rationale to make informed decisions in your research.

Introduction: The Stability Challenge

5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine combines two chemical moieties that are susceptible to degradation in aqueous environments: a 1,2,4-triazine ring and an aromatic amine. Understanding the interplay of factors like pH, light, oxygen, and temperature is critical to generating reliable and reproducible experimental data. Instability can lead to a loss of compound concentration, the appearance of confounding degradation products, and ultimately, misleading results. This guide provides a structured approach to identifying and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: My compound seems to be degrading in my neutral pH aqueous buffer, even when stored for a short time. What is the likely cause?

A1: The most probable causes are hydrolysis, oxidation, and photodegradation. While 1,2,4-triazines are generally more stable at neutral pH compared to acidic or alkaline conditions, the specific substituents on the ring can influence this stability.[1] The aromatic amine group is also susceptible to oxidation, which can be catalyzed by trace metal ions or initiated by dissolved oxygen.[2][3] Furthermore, exposure to ambient laboratory light can induce photodegradation.[4]

Recommendation: Always start by preparing fresh solutions for your experiments. If you observe degradation even with fresh solutions, a systematic investigation of the degradation pathways is necessary. Refer to the Forced Degradation Study Protocol in this guide to identify the primary degradation route.

Q2: I'm observing new peaks in my HPLC/LC-MS analysis over time. What are they and should I be concerned?

A2: These new peaks are almost certainly degradation products of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine. You should be concerned, as these impurities indicate a loss of your parent compound and could have their own biological or interfering activities in your assays. Common degradation pathways for this class of molecule include:

  • Hydrolysis: The amine group on the triazine ring can be hydrolyzed to a hydroxyl group, forming 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-ol.

  • Oxidation: The aromatic amine can be oxidized to form various products, including N-oxides, or undergo oxidative coupling to form dimers.[5]

  • Photodegradation: UV light can catalyze dealkylation or other complex rearrangements.[4]

Recommendation: It is crucial to develop a stability-indicating analytical method that can resolve the parent peak from these new degradation peaks. This will allow you to accurately quantify the amount of active compound remaining. Refer to our guide on Developing a Stability-Indicating HPLC Method .

Q3: What is the single most important factor to control for improving stability?

A3: For many amine-containing and heterocyclic compounds, pH is the most critical factor . A shift of just one pH unit can alter the rate of hydrolysis by a factor of ten.[6] The ionization state of the molecule, which is dictated by the pH, can significantly influence its susceptibility to hydrolysis and other degradation pathways.

Recommendation: The first step in any formulation development or troubleshooting should be to determine the pH of maximum stability. We have provided a detailed protocol for a pH-Rate Profile Study to guide you through this process.

Q4: How should I store my stock and working solutions?

A4: Proper storage is fundamental. Based on best practices for similar compounds:

Solution TypeStorage DurationRecommended ConditionsRationale
Solid Compound Long-term2-8°C, desiccated, protected from lightMinimizes thermal and photodegradation.
Stock Solution (e.g., in DMSO) Up to 6 months-20°C or -80°C, in small, single-use aliquotsPrevents freeze-thaw cycles which can introduce moisture and accelerate degradation.
Aqueous Working Solution < 24 hours2-8°C, protected from light, in a sealed vialMinimizes hydrolysis, oxidation, and photodegradation. Always prepare fresh daily if possible.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for resolving them.

Issue: Rapid loss of parent compound detected by HPLC.

TroubleshootingWorkflow start Start: Rapid Degradation Observed check_fresh Was the solution freshly prepared? start->check_fresh prepare_fresh Action: Prepare fresh solution and re-analyze immediately. check_fresh->prepare_fresh No forced_degradation Hypothesis: Degradation is rapid. Perform Forced Degradation Study (Protocol 1). check_fresh->forced_degradation Yes end End: Stability Improved prepare_fresh->end identify_pathway Identify primary degradation pathway(s) (Hydrolysis, Oxidation, or Photo-degradation). forced_degradation->identify_pathway hydrolysis Pathway: Hydrolysis (Degradation in Acid/Base) identify_pathway->hydrolysis Acid/Base sensitive oxidation Pathway: Oxidation (Degradation in H₂O₂) identify_pathway->oxidation Oxidant sensitive photo Pathway: Photodegradation (Degradation under light) identify_pathway->photo Light sensitive solve_hydrolysis Solution: Perform pH-Rate Profile Study (Protocol 2). Identify and use optimal pH buffer. hydrolysis->solve_hydrolysis solve_oxidation Solution: Degas solvents. Work under inert gas (N₂/Ar). Screen antioxidants (Protocol 3). oxidation->solve_oxidation solve_photo Solution: Work in low light. Use amber vials/foil wrapping. photo->solve_photo solve_hydrolysis->end solve_oxidation->end solve_photo->end

Postulated Degradation Pathways

The following diagram illustrates the likely degradation pathways for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine based on the known chemistry of its functional groups.

DegradationPathways parent {5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine | (Parent Compound)} hydrolysis_product {5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-ol | (Hydrolysis Product)} parent->hydrolysis_product H₂O / H⁺ or OH⁻ (Hydrolysis) oxidation_product {N-Oxide or Dimer | (Oxidation Products)} parent->oxidation_product [O] / Metal Ions (Oxidation) photo_product {Rearranged Isomers / Cleavage Products | (Photodegradation Products)} parent->photo_product hν (Light) (Photodegradation)

Experimental Protocols

Protocol 1: Forced Degradation Study

This study will help you rapidly identify the conditions under which your compound is unstable.[1][7][8]

Objective: To determine the primary degradation pathway(s) for the compound.

Materials:

  • 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • High-purity water and a suitable organic solvent (e.g., Acetonitrile or Methanol)

  • pH meter, heating block/oven, photostability chamber or UV lamp.

  • HPLC or LC-MS system.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in the organic solvent.

  • Set Up Stress Conditions: For each condition, mix 1 part stock solution with 9 parts of the stressor solution to get a final drug concentration of 100 µg/mL. Prepare a control sample by diluting the stock with your typical assay buffer or water.

ConditionStressorIncubation Conditions
Acid Hydrolysis 0.1 M HCl60°C for 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature for 2 hours
Oxidation 3% H₂O₂Room Temperature for 24 hours
Thermal Assay Buffer/Water60°C for 48 hours
Photolytic Assay Buffer/WaterExpose to light (ICH Q1B guidelines) at Room Temp
  • Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples by a suitable HPLC method.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. Significant loss of the parent peak or the appearance of new peaks indicates degradation under that condition. Aim for 10-30% degradation to ensure that secondary degradation is minimal.[8]

Protocol 2: pH-Rate Profile Study

Objective: To identify the pH at which the compound exhibits maximum stability.

Materials:

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Heating block set to a moderately elevated temperature (e.g., 50°C) to accelerate degradation.

Procedure:

  • Prepare a working solution of the compound in each buffer.

  • Incubate all solutions at the chosen temperature.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each buffer, quench the reaction if necessary (e.g., by cooling on ice), and analyze by HPLC.

  • Calculate the percentage of the compound remaining at each time point for each pH.

  • Plot log(% remaining) vs. time to determine the observed degradation rate constant (k_obs_) for each pH.

  • Plot log(k_obs_) vs. pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.[6]

Protocol 3: Antioxidant and Excipient Screening

Objective: To identify effective antioxidants for preventing oxidative degradation.

Materials:

  • Stock solutions of antioxidants in a suitable solvent.

  • Buffer at the pH of maximum stability (determined from Protocol 2).

Procedure:

  • Prepare solutions of your compound in the optimal buffer.

  • Spike separate solutions with different antioxidants. Include a "no antioxidant" control.

Antioxidant ClassExampleSuggested Starting Concentration
Radical Scavenger Butylated hydroxytoluene (BHT), Ascorbic Acid0.01% - 0.1% (w/v)
Peroxide Decomposer Sodium metabisulfite, Thiourea0.01% - 0.1% (w/v)
Light Stabilizer Phenyl salicylate0.01% - 0.5% (w/v)[9]
  • Induce oxidative stress (e.g., by adding a low concentration of H₂O₂ or by leaving the solutions exposed to air and light).

  • Monitor the concentration of the parent compound over time using HPLC.

  • Compare the degradation rates in the presence of different antioxidants to the control. The most effective antioxidant will show the slowest rate of degradation. A combination of antioxidants may show a synergistic effect.[2]

Guide: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, excipients, or placebo.

Key Steps:

  • Generate Degraded Samples: Use the samples from your forced degradation study (Protocol 1). Pool them to create a mixture containing the parent compound and all major degradation products.

  • Select Detection Wavelength: Use a photodiode array (PDA) detector to examine the UV spectra of the parent peak and the degradation peaks. Select a wavelength that provides a good response for all peaks of interest.

  • Optimize Separation:

    • Column: A C18 column is a good starting point.

    • Mobile Phase: Start with a simple gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.

    • Gradient: Adjust the gradient slope and time to achieve baseline separation between the parent peak and all degradation product peaks.

  • Validate the Method: Perform a peak purity analysis (e.g., using the PDA detector) to confirm that the parent peak is spectrally pure in the presence of degradation products. This confirms the specificity of the method.

References

  • CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents.
  • Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•-). PubMed. Available at: [Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils. MDPI. Available at: [Link]

  • Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. IVT - Validation Online. Available at: [Link]

  • Aromatic Amines Antioxidants for Polymers. Performance Additives. Available at: [Link]

  • Cover Feature: Supramolecular Polymers of Amino Triazines vs. Amino Pyrimidines in Aqueous Solution: How Key Interactions Control their Thermodynamic Stability. ResearchGate. Available at: [Link]

  • Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water. USGS. Available at: [Link]

  • pH stability profile. Slideshare. Available at: [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]

  • Complete degradation of 3-amino-1,2,4-triazol-5-one (ATO) by manganese oxide. ResearchGate. Available at: [Link]

  • 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine. PubChem. Available at: [Link]

  • Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions. ResearchGate. Available at: [Link]

  • 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Synthetic strategies for pyrrolo[2,1-f][9]triazine: the parent moiety of antiviral drug remdesivir. PMC. Available at: [Link]

  • A stability-indicating assay and the preformulation characteristics of the radiosensitizer, 1,2,4-benzotriazin-3-amine 1,4-dioxide. PubMed. Available at: [Link]

  • An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Scholars Research Library. Available at: [Link]

  • Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances. Available at: [Link]

  • The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. PubMed. Available at: [Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • 1,2,4-Triazines Are Versatile Bioorthogonal Reagents. Journal of the American Chemical Society. Available at: [Link]

  • Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. MDPI. Available at: [Link]

  • Identification of Pesticide Transformation Products in Food by Liquid Chromatography/Time-of-Flight Mass Spectrometry via “Fragmentation−Degradation” Relationships. ACS Publications. Available at: [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PMC. Available at: [Link]

  • (e)-n'-{5-[(3,4-dimethylphenyl)amino]-1h-1,2,4-triazol-3-yl}-n,n-dimethylmethanimidamide. PubChem. Available at: [Link]

  • The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the liquid chromatography-tandem mas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine .

This compound presents specific analytical challenges due to the basicity of its exocyclic amine and triazine core, coupled with the lipophilicity of its dimethylphenyl moiety. This guide moves beyond basic parameter lists, explaining the mechanistic causality behind each analytical choice to ensure your methods are robust, sensitive, and self-validating.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine exhibit severe peak tailing and broad peak widths on my standard C18 column?

A: Secondary Silanol Interactions. The 3-amino-1,2,4-triazine moiety contains basic nitrogen atoms that become protonated under standard acidic mobile phase conditions (e.g., 0.1% formic acid). These positively charged analytes undergo secondary ion-exchange interactions with unreacted, acidic silanol groups (-Si-O⁻) on the silica support of standard C18 columns.

Causality & Solution: To disrupt these secondary interactions, you must either mask the silanols or neutralize the analyte.

  • Stationary Phase: Switch to an end-capped, polar-embedded, or superficially porous column (e.g., Agilent Poroshell 120 PFP) which are specifically designed to handle high-pKa primary aromatic amines without tailing, as detailed in [1].

  • Mobile Phase: If your column is stable at high pH, increasing the mobile phase pH (e.g., using 10 mM ammonium bicarbonate, pH 9.5) will deprotonate the amine, increasing its lipophilicity and retention while eliminating silanol interactions, a technique supported by [2].

Self-Validating Check: Inject a neutral marker (e.g., uracil) alongside your sample. If the uracil peak is sharp and symmetrical but your triazine tails, the issue is definitively chemical (silanol interaction), not physical (column voiding or dead volume).

Q2: What is the optimal ionization mode, and why is my signal intensity fluctuating?

A: Positive Electrospray Ionization (ESI+) is mandatory. With a molecular weight of 200.1 Da, the compound readily accepts a proton at the amine or triazine nitrogens to form the [M+H]+ precursor ion at m/z 201.1. This behavior is consistent across structurally similar [3].

Causality & Solution: Signal fluctuation often stems from inconsistent droplet desolvation or competitive ionization (matrix suppression).

  • Buffer Selection: Ensure your aqueous mobile phase contains a volatile organic acid (0.1% Formic Acid) to drive the equilibrium toward the protonated state. Avoid non-volatile salts (like phosphates) which suppress ionization and foul the MS source.

  • Source Parameters: Optimize the capillary voltage (typically 3.0 - 4.0 kV) and increase the desolvation gas temperature (e.g., 350–400 °C) to facilitate efficient droplet evaporation.

Q3: How do I select the best Multiple Reaction Monitoring (MRM) transitions for quantification?

A: Balance sensitivity with matrix selectivity. For the[M+H]+ precursor at m/z 201.1, collision-induced dissociation (CID) yields two primary fragments:

  • m/z 201.1 → 105.1 (Quantifier): Corresponds to the stable 3,4-dimethylphenyl cation. It requires higher collision energy (CE) but offers excellent selectivity against low-mass background noise.

  • m/z 201.1 → 173.1 (Qualifier): Corresponds to the loss of N2 (28 Da) from the triazine ring. This is a lower-energy pathway, useful for confirming peak identity.

Self-Validating Check: Monitor the ion ratio between the 105.1 and 173.1 product ions in your neat standards. A deviation of >15% in your biological samples indicates a co-eluting isobaric interference, necessitating a change in your chromatographic gradient.

Part 2: Visualizing the Workflows

LCMS_Workflow Start 1. MS Tuning Infuse standard, optimize ESI+ Find [M+H]+ m/z 201.1 MRM 2. MRM Optimization Ramp CE, identify fragments Quant: 105.1, Qual: 173.1 Start->MRM Chrom 3. LC Method Dev Select column (e.g., end-capped C18) Optimize pH for peak shape MRM->Chrom Matrix 4. Matrix Effects Post-column infusion Adjust gradient to avoid suppression Chrom->Matrix End 5. Validated Method Ready for sample analysis Matrix->End

Caption: Step-by-step LC-MS/MS method optimization workflow.

Ionization_Pathway Neutral 5-(3,4-Dimethylphenyl)- 1,2,4-triazin-3-amine MW: 200.1 Da Protonated Precursor Ion [M+H]+ m/z 201.1 Neutral->Protonated ESI+ (+H+) Frag1 Quantifier Ion m/z 105.1 (Dimethylphenyl cation) Protonated->Frag1 CID (CE: 25 eV) Frag2 Qualifier Ion m/z 173.1 (Loss of N2) Protonated->Frag2 CID (CE: 15 eV)

Caption: Proposed ESI+ ionization and CID fragmentation pathway.

Part 3: Quantitative Data & Parameters

Table 1: Optimized MRM Parameters

Note: Parameters are generalized for triple quadrupole systems. Capillary voltage and source temperature should be optimized per instrument model.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine201.1105.12550Quantifier
5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine201.1173.11550Qualifier
Table 2: Recommended LC Gradient Profile

Column: End-capped C18 or PFP (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.40955Initial
0.50.40955Isocratic hold
3.50.401090Linear ramp
4.50.401090Column wash
4.60.40955Re-equilibration
6.00.40955End

Part 4: Step-by-Step Experimental Protocol

Protocol: Evaluating and Mitigating Matrix Effects

Because biogenic and synthetic amines are highly susceptible to ion suppression in biological matrices (as noted in [4]), you must validate that your chromatographic gradient separates the analyte from invisible matrix components.

Step 1: Setup Post-Column Infusion

  • Prepare a 500 ng/mL neat solution of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine.

  • Connect a syringe pump to a T-piece located between the analytical column and the MS source.

  • Infuse the standard continuously at 10 µL/min into the MS flow.

Step 2: Inject Blank Matrix

  • Prepare a blank matrix sample (e.g., plasma extracted via protein precipitation with acetonitrile).

  • Inject 5 µL of the blank matrix onto the LC column and run the gradient method (Table 2).

Step 3: Analyze the Chromatogram

  • Monitor the MRM transition (201.1 → 105.1). You should see a steady, elevated baseline due to the continuous infusion.

  • Look for sudden "dips" or "spikes" in the baseline. These represent elution zones of matrix components causing ion suppression or enhancement.

Self-Validating Check: Overlay the retention time of your analyte (in a neat injection) with the post-column infusion trace. If the analyte elutes inside a suppression "dip", you must alter the gradient slope or change the organic modifier (e.g., from Acetonitrile to Methanol) to shift the analyte's retention time into a clean ionization window.

References

  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. Available at:[Link]

  • Waters Corporation. (2003). Effect of pH on LC-MS Analysis of Amines. Available at:[Link]

  • Vitale, R. M., et al. (2023). Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. MDPI International Journal of Molecular Sciences. Available at:[Link]

  • Zhang, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. PMC (NIH). Available at:[Link]

Optimization

Technical Support Center: Crystallization and Purification of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine. The pu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine. The purity of this active pharmaceutical ingredient (API) is paramount for its safety and efficacy, with crystallization being the most critical unit operation for purification. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to address common challenges encountered during the crystallization process, particularly concerning byproduct removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during the synthesis of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine and similar 1,2,4-triazines?

The synthesis of 1,2,4-triazines often involves the condensation of an amidrazone with a 1,2-dicarbonyl compound.[1][2] The most prevalent and challenging byproduct is typically a regioisomer .[1] This occurs if the dicarbonyl starting material is unsymmetrical, allowing the amidrazone to condense at two different positions, leading to two isomeric triazine products. Other common impurities include unreacted starting materials, reagents, and degradation products, such as those from the hydrolysis of the triazine ring under harsh acidic or basic conditions.[1]

Q2: How do these impurities impact the crystallization process?

Impurities are not passive passengers in a crystallization process; they actively interfere with nucleation and crystal growth.[3] They can:

  • Inhibit or accelerate nucleation: Foreign particles can either lower the energy barrier for nucleation, causing rapid precipitation of small, impure crystals, or hinder it altogether.[3]

  • Promote "oiling out": The presence of impurities can depress the melting point of the solid-liquid eutectic, making it more likely for the compound to separate as a liquid oil instead of a solid crystal, especially during rapid cooling.[4]

  • Disrupt crystal growth: Impurities can be adsorbed onto the growing crystal faces, slowing or halting growth and leading to poor crystal quality and morphology.[5][6] This can result in smaller crystals or amorphous material, which are difficult to filter and dry.[7]

  • Become trapped in the crystal lattice: Rapid crystallization, often induced by high levels of supersaturation or certain impurities, can trap impurities and solvent within the crystal lattice, defeating the purpose of the purification step.[8]

Q3: What are the best analytical techniques for identifying and quantifying byproducts in my crystalline product?

A multi-technique approach is essential for comprehensive impurity profiling. The industry standard is High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), which are powerful for separating and quantifying impurities based on peak area percentage.[9][10] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for providing molecular weight information.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is also critical for confirming the structure of the main compound and identifying major impurities, especially isomers, which may have distinct chemical shifts.[11][12]

Q4: What are the guiding principles for selecting a suitable recrystallization solvent?

The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at a low temperature (e.g., room temperature or 0-4 °C).[13][14] This differential solubility is the basis for obtaining a high recovery of pure crystals upon cooling. The impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[15] For amine compounds like the topic molecule, which may be challenging to crystallize, considering solvent mixtures with organic acids (e.g., acetic acid) can sometimes be effective.[16]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: My product separates as a sticky oil instead of solid crystals ("oiling out"). What's happening and how do I fix it?

  • Probable Causes & Mechanistic Explanation: "Oiling out" typically occurs when a supersaturated solution reaches a temperature above the melting point of the solid compound. Instead of nucleating to form an ordered crystal lattice, the compound separates as a liquid phase. This is often exacerbated by:

    • Rapid Cooling: Fast temperature drops do not allow sufficient time for molecules to orient themselves into a stable crystal lattice, favoring the kinetically faster liquid-liquid phase separation.[4]

    • High Impurity Concentration: Impurities can significantly lower the melting point of the mixture, increasing the likelihood of oiling out.[4]

    • Inappropriate Solvent Choice: The solvent may be too good, requiring very low temperatures to induce precipitation, which might be below the compound's eutectic melting point.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the mixture until the oil fully dissolves. Add a small additional volume of the hot solvent (10-20%) to reduce the supersaturation level, then allow it to cool much more slowly.[4]

    • Slow Down the Cooling Rate: Insulate the crystallization flask (e.g., with glass wool or by placing it in a large beaker) to slow heat loss. A programmed cooling bath can also provide precise control.

    • Change the Solvent System: If the issue persists, screen for a different solvent or use a two-solvent (antisolvent) system. Dissolve the compound in a minimum of a "good" solvent and slowly add a "poor" (miscible) solvent in which the compound is insoluble until turbidity persists.

Issue 2: Crystallization happens almost instantly upon cooling, yielding a very fine powder with poor purity.

  • Probable Cause & Mechanistic Explanation: This is a sign of excessive supersaturation, leading to "crashing out" of the solid. The nucleation rate is extremely high, forming a vast number of small crystals simultaneously.[4] This rapid process is non-selective and readily traps impurities and solvent within the resulting microcrystalline powder.[8]

  • Solutions:

    • Increase Solvent Volume: The most straightforward solution is to use more solvent. Re-dissolve the solid by heating and add more hot solvent until you are slightly beyond the saturation point. This ensures that crystallization begins at a lower temperature and proceeds more slowly and selectively.[8]

    • Maintain a Higher Solution Temperature During Cooling: Initiate cooling from a temperature just below the solvent's boiling point and ensure the flask is not placed directly on a cold surface, which can cause shock nucleation.

Issue 3: HPLC analysis reveals a persistent impurity with a very similar retention time to my main product.

  • Probable Cause & Mechanistic Explanation: This is a classic indicator of a regioisomer .[1] Isomers often have very similar polarities and molecular weights, making them difficult to separate by standard chromatographic or crystallization methods. Their similar structures allow them to co-crystallize with the main product.

  • Solutions:

    • Fractional Crystallization: This technique involves multiple, sequential crystallization steps. The initial crystals formed may be enriched in one isomer. By separating the mother liquor and recrystallizing both fractions, it's sometimes possible to isolate the desired product.

    • Preparative Chromatography: If purity requirements are very high and fractional crystallization fails, preparative HPLC or column chromatography on silica gel may be necessary to achieve separation.[17]

    • Re-evaluate Synthesis Conditions: The formation of regioisomers can sometimes be influenced by reaction conditions like solvent polarity and temperature.[1] Optimizing the synthesis to favor the formation of the desired isomer is the most effective long-term strategy.

Protocols and Workflows
Workflow for Troubleshooting Crystallization Failure

This decision tree provides a systematic approach to diagnosing and solving common crystallization problems.

G start_node Crystallization Attempt process_node_cool process_node_cool start_node->process_node_cool Cool Solution process_node Process decision_node Decision problem_node Problem solution_node Solution decision_outcome decision_outcome process_node_cool->decision_outcome Observe Outcome problem_oil problem_oil decision_outcome->problem_oil Oil Forms problem_powder problem_powder decision_outcome->problem_powder Fine Powder / Low Purity problem_nocrystals problem_nocrystals decision_outcome->problem_nocrystals No Crystals Form problem_impurity problem_impurity decision_outcome->problem_impurity Persistent Impurity (HPLC) solution_oil1 solution_oil1 problem_oil->solution_oil1 Diagnosis: High Supersaturation / Impurities solution_oil2 solution_oil2 solution_oil1->solution_oil2 1. Re-heat, add more solvent 2. Cool slowly 3. Change solvent solution_powder1 solution_powder1 problem_powder->solution_powder1 Diagnosis: 'Crashing Out' solution_powder2 solution_powder2 solution_powder1->solution_powder2 1. Re-heat, add more solvent 2. Insulate flask for slow cooling solution_nocrystals1 solution_nocrystals1 problem_nocrystals->solution_nocrystals1 Diagnosis: Insufficient Supersaturation / Nucleation Blocked solution_nocrystals2 solution_nocrystals2 solution_nocrystals1->solution_nocrystals2 1. Evaporate some solvent 2. Scratch flask wall 3. Add a seed crystal solution_impurity1 solution_impurity1 problem_impurity->solution_impurity1 Diagnosis: Likely Regioisomer solution_impurity2 solution_impurity2 solution_impurity1->solution_impurity2 1. Attempt fractional crystallization 2. Use preparative chromatography 3. Optimize synthesis

Caption: Troubleshooting workflow for crystallization issues.

Data Presentation: Solvent Screening

The selection of a proper solvent is the most critical step in developing a robust crystallization protocol.[14] Use the following table to systematically record observations.

SolventBoiling Point (°C)Polarity IndexSolubility at Room Temp. (Qualitative)Solubility at Boiling (Qualitative)Observations on Cooling & Suitability
Ethanol785.2
Isopropanol824.3
Acetonitrile826.2
Ethyl Acetate774.3
Toluene1112.4
Water1009.0
Acetic Acid1186.2
Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine solid. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[15]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal yield.[13]

  • Inducing Crystallization (If Necessary): If no crystals form, try scratching the inner surface of the flask at the air-liquid interface with a glass rod or adding a single "seed" crystal of the pure compound.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References
  • BenchChem. (n.d.). Identifying and minimizing side products in 1,2,4-triazine synthesis.
  • Simon, L. L., et al. (2018). Quantitative Impurity Rejection Analysis for Crystallization. Organic Process Research & Development. Available at: [Link]

  • Gao, Q., et al. (2025). Impact of impurities on crystal growth. Nature Communications.
  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization.
  • ResearchGate. (2025). Impact of impurities on crystal growth. Request PDF. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals. Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2007). 5,5-Dimethyl-2-phenyl-4,5-dihydro-1,2,4-triazolo[1,5-a][1][3][18]triazin-7-amine. Acta Crystallographica Section E. Available at: [Link]

  • Mohawk Valley Community College. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Available at: [Link]

  • PubChem. (n.d.). 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from [Link]

  • Arkat USA. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC. Available at: [Link]

  • ResearchGate. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances. Available at: [Link]

  • Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

  • ScienceDirect. (1996). Effects of impurities on crystal growth processes. Progress in Crystal Growth and Characterization of Materials. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2012). 5,6-Dimethyl-1,2,4-triazin-3-amine. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Effect of Impurities on the Growth Kinetics of Crystals. Retrieved from [Link]

  • OSTI.GOV. (1993). Effect of impurities on the processes of crystal growth. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). Thakare and Dhote. Available at: [Link]

  • ResearchGate. (n.d.). Crystal structure of 4-[4-(dimethylamino)phenyl]-5-(2,4-dimethyl-1,3- thiazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-thione, C15H17N5S2. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Routes to Pyrazolo[3,4-e][1][9][16]triazines and a New Ring System. PMC. Available at: [Link]

  • The Pharma Research. (n.d.). SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Oral Bioavailability of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a structured approach to troubleshooting and enhancing the poor oral bioavailability of the inv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a structured approach to troubleshooting and enhancing the poor oral bioavailability of the investigational compound 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine. Given the limited publicly available data on this specific molecule, this guide establishes a foundational framework for characterizing the underlying causes of its poor bioavailability and systematically exploring strategies for improvement.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses common initial questions and provides a logical starting point for your investigation.

Q1: We are observing very low plasma concentrations of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine after oral administration in our animal model. Where should we begin our investigation?

Your first step is to systematically determine the root cause of the low oral bioavailability. The primary factors limiting oral drug absorption can be broadly categorized by the Biopharmaceutics Classification System (BCS), which considers solubility and permeability.[1] Additionally, extensive first-pass metabolism can significantly reduce the amount of drug reaching systemic circulation.[2][3][4][5]

A logical diagnostic workflow would be:

  • Characterize Physicochemical Properties: Determine the aqueous solubility and lipophilicity (LogP) of your compound.

  • Assess Intestinal Permeability: Use an in vitro model like the Caco-2 permeability assay.

  • Evaluate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes.

The results from these initial assessments will guide your formulation development strategy.

Q2: How do we determine the aqueous solubility of our compound, and what are the target values?

To determine the equilibrium aqueous solubility, you can use the shake-flask method in various physiologically relevant media.

Experimental Protocol: Equilibrium Solubility Assessment

  • Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).

  • Add an excess amount of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine to each buffer in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Interpretation: A compound is generally considered to have low solubility if its highest dose is not soluble in 250 mL of aqueous media over the physiological pH range.[1]

Q3: Our compound has poor aqueous solubility. What are the most common initial strategies to address this?

For compounds with low solubility but potentially good permeability (likely BCS Class II), the primary goal is to enhance the dissolution rate.[1][6]

Initial strategies include:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.[7][8][9]

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation can improve solubility. The 1,2,4-triazine ring system contains basic nitrogen atoms, suggesting that solubility may be pH-dependent.

  • Use of Co-solvents and Surfactants: These can be used in liquid formulations for early-stage animal studies to increase solubility.[9][10]

  • Amorphous Solid Dispersions: Creating an amorphous form of the drug within a polymer matrix can significantly improve its dissolution rate and apparent solubility.[8][11]

Q4: What if solubility is not the issue? How do we assess intestinal permeability?

If your compound has adequate solubility but still exhibits poor bioavailability, the next step is to investigate its permeability across the intestinal epithelium. The Caco-2 cell monolayer is a widely used in vitro model for this purpose as it mimics the human intestinal barrier.[12][13]

Experimental Protocol: Caco-2 Permeability Assay

  • Culture Caco-2 cells on a semi-permeable membrane in a transwell plate system until they form a differentiated monolayer.

  • Add your compound (dissolved in a suitable transport buffer) to the apical (AP) side of the monolayer.

  • At various time points, take samples from the basolateral (BL) side.

  • Analyze the concentration of the compound in the basolateral samples.

  • Calculate the apparent permeability coefficient (Papp).

Interpretation:

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

To investigate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), the assay can be run in both directions (AP to BL and BL to AP). A high efflux ratio (Papp(BL-AP) / Papp(AP-BL) > 2) suggests active efflux is limiting absorption.[14][15]

Q5: We suspect high first-pass metabolism. How can we confirm this and what are our options?

High first-pass metabolism occurs when a significant portion of the drug is metabolized in the gut wall or liver before reaching systemic circulation.[2][3][4][5][16]

Initial Assessment:

  • In Vitro Metabolic Stability: Incubate your compound with liver microsomes (containing Phase I enzymes like Cytochrome P450s) and hepatocytes (containing both Phase I and Phase II enzymes) and measure the rate of its disappearance over time.[17] A short half-life suggests rapid metabolism.

  • Comparison of IV vs. Oral Dosing: Administer the compound intravenously (IV) and orally (PO) in an animal model. A significant difference in the area under the curve (AUC) of the plasma concentration-time profile (low oral bioavailability, F < 30%) despite good solubility and permeability is a strong indicator of high first-pass metabolism.

Mitigation Strategies:

  • Prodrug Approach: Modify the structure of the compound to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active parent drug in the systemic circulation.[18]

  • Alternative Routes of Administration: For preclinical studies, routes that bypass the liver, such as intravenous, subcutaneous, or intraperitoneal, can be used to assess the compound's intrinsic activity.[3][19] For clinical development, transdermal or sublingual routes might be considered.[20]

  • Formulation with Metabolic Inhibitors: While not a common development strategy, co-dosing with known inhibitors of specific metabolic enzymes can be used in preclinical studies to prove that first-pass metabolism is the primary barrier.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, structured approach to formulation development based on the initial findings.

Guide 1: The Compound is Poorly Soluble (BCS Class II/IV)

If your initial characterization reveals that 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine has low aqueous solubility, the following workflow can be employed to select an appropriate formulation strategy.

Solubility_Enhancement_Workflow Start Problem: Poor Solubility Preformulation Preformulation Studies - pH-solubility profile - Solid-state characterization (crystallinity) - Excipient compatibility screening Start->Preformulation Strategy Select Formulation Strategy Preformulation->Strategy Liquid Liquid/Semi-Solid Formulations (For Preclinical Studies) Strategy->Liquid Early Stage Solid Solid Oral Dosage Forms (For Late-Stage Development) Strategy->Solid Late Stage Cosolvents Co-solvent Systems (e.g., PEG 400, Propylene Glycol) Liquid->Cosolvents SEDDS Lipid-Based Formulations (e.g., SEDDS/SMEDDS) Liquid->SEDDS Cyclodextrin Cyclodextrin Complexation Liquid->Cyclodextrin Micronization Particle Size Reduction (Micronization/Nanosizing) Solid->Micronization ASD Amorphous Solid Dispersions (Spray Drying/Hot Melt Extrusion) Solid->ASD Optimization Formulation Optimization & Characterization - In vitro dissolution testing - Physical/chemical stability Cosolvents->Optimization SEDDS->Optimization Cyclodextrin->Optimization Micronization->Optimization ASD->Optimization InVivo In Vivo Pharmacokinetic Study Optimization->InVivo Permeability_Enhancement_Workflow Start Problem: Poor Permeability (Low Papp in Caco-2) Efflux Assess Efflux Ratio (Bidirectional Caco-2 Assay) Start->Efflux HighEfflux High Efflux Ratio (>2) (P-gp/BCRP Substrate) Efflux->HighEfflux Yes LowEfflux Low Efflux Ratio (<2) (Poor Passive Diffusion) Efflux->LowEfflux No Inhibitors Strategy: Co-administer with Efflux Transporter Inhibitors (e.g., Verapamil - for research only) HighEfflux->Inhibitors Prodrug Strategy: Prodrug Approach (Mask transporter recognition site) HighEfflux->Prodrug PermEnhancers Strategy: Use Permeation Enhancers (e.g., medium-chain glycerides, surfactants) LowEfflux->PermEnhancers Nanoformulation Strategy: Nanoparticulate Systems (e.g., Liposomes, SLNs) LowEfflux->Nanoformulation Formulation Formulation & In Vitro Testing (e.g., Caco-2 with formulation) Inhibitors->Formulation Prodrug->Formulation PermEnhancers->Formulation Nanoformulation->Formulation InVivo In Vivo Pharmacokinetic Study Formulation->InVivo

Caption: Workflow for addressing poor permeability.

Step-by-Step Guide:

  • Determine the Cause of Low Permeability: The first step is to differentiate between poor passive diffusion and active efflux. A bidirectional Caco-2 assay is the standard method for this. [14]

  • Strategies for High Efflux Substrates: If the compound is actively pumped out of intestinal cells, strategies include:

    • Efflux Inhibitors: Co-administration with an inhibitor of the specific transporter (e.g., P-gp, BCRP) can increase absorption. While this is a useful research tool, it can lead to significant drug-drug interactions in a clinical setting. [21] * Prodrug Approach: Structurally modifying the molecule to mask the sites recognized by the efflux transporter can be a highly effective strategy.

  • Strategies for Poor Passive Diffusion: If the molecule is simply too polar or large to diffuse across the cell membrane efficiently, strategies include:

    • Permeation Enhancers: These excipients can transiently and reversibly open the tight junctions between intestinal cells or disrupt the cell membrane to allow for increased drug passage. [11] * Nanoparticulate Systems: Encapsulating the drug in lipid-based nanoparticles (e.g., solid lipid nanoparticles (SLNs) or liposomes) can promote uptake through alternative absorption pathways, such as lymphatic transport, which also bypasses the liver. [8][22]

Part 3: Data Summary and Key Parameters

The following table summarizes the key parameters you will be measuring and the typical classification criteria.

ParameterExperimental MethodLowMediumHighSignificance for Oral Bioavailability
Aqueous Solubility Shake-Flask Method< 0.1 mg/mL0.1 - 1 mg/mL> 1 mg/mLA primary determinant of dissolution rate; low solubility is a common barrier. [7]
Permeability (Papp) Caco-2 Monolayer Assay< 1 x 10⁻⁶ cm/s1-10 x 10⁻⁶ cm/s> 10 x 10⁻⁶ cm/sReflects the ability of the drug to cross the intestinal epithelium. [1]
Efflux Ratio Bidirectional Caco-2 Assay< 2-> 2A high ratio indicates that active efflux transporters are limiting absorption. [14]
Metabolic Stability (t½) Liver Microsome Assay< 15 min15 - 60 min> 60 minA short half-life suggests rapid metabolism and high potential for first-pass effect. [2][3]

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Models for Predicting Drug Absorption From Oral Lipid-Based Formulations. PMC. Available from: [Link]

  • First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]

  • First pass effect. Wikipedia. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption. MDPI. Available from: [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available from: [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. PubMed. Available from: [Link]

  • Striving Towards the Perfect In Vitro Oral Drug Absorption Model. PubMed. Available from: [Link]

  • Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. PubMed. Available from: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC. Available from: [Link]

  • The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. PMC. Available from: [Link]

  • Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. DrugInteractions.com. Available from: [Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry. Available from: [Link]

  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available from: [Link]

  • First Pass Metabolism for Beginners: Understanding Its Role in Clinical Practice. ACG. Available from: [Link]

  • Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. MDPI. Available from: [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. Available from: [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. Available from: [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability. OSF. Available from: [Link]

  • Expression and function of efflux drug transporters in the intestine. PubMed. Available from: [Link]

  • Accelerate Preclinical Developments & Improve Oral Bioavailability With Lipid-Based Formulation & Encapsulation Technology Combination. Catalent. Available from: [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available from: [Link]

  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. Available from: [Link]

  • Early Stage Oral Development. Catalent. Available from: [Link]

  • Chiral Pyrazolo[4,3-e]t[7][8][23]riazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. MDPI. Available from: [Link]

Sources

Optimization

Technical Support Center: NMR Signal Optimization for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

Welcome to the Advanced NMR Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals working with 1,2,4-triazine derivatives. Analyzing 5-(3,4-Dimethylphenyl)-1,2,4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals working with 1,2,4-triazine derivatives.

Analyzing 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine presents unique spectroscopic challenges. The molecule features a primary amine (-NH2) susceptible to chemical exchange, a highly nitrogenous heterocyclic core prone to quadrupolar relaxation, and a hydrophobic dimethylphenyl moiety that can complicate solubility. This guide bypasses generic advice to address the exact quantum mechanical and physical phenomena causing signal degradation and baseline noise in your spectra.

I. Diagnostic Pathway for Signal-to-Noise (S/N) Resolution

NMR_Troubleshooting Start Low S/N or High Baseline Noise in Triazin-3-amine NMR CheckSol 1. Is the sample fully dissolved? (Check visually & lock stability) Start->CheckSol SolNo Filter sample or change solvent (e.g., to DMSO-d6) CheckSol->SolNo No SolYes 2. Are amine (-NH2) protons broad/exchanging? CheckSol->SolYes Yes AmineYes Switch to aprotic solvent, dry sample, or lower Temp SolYes->AmineYes Yes AmineNo 3. Is the triazine core showing quadrupolar broadening? SolYes->AmineNo No QuadYes Increase temperature or adjust relaxation delay (D1) AmineNo->QuadYes Yes QuadNo 4. Hardware/Parameter Check (AWT, Probe Tuning, Scans) AmineNo->QuadNo No Hardware Optimize receiver gain, increase NS, check AWT QuadNo->Hardware

Fig 1. Diagnostic workflow for resolving NMR signal noise in triazin-3-amine derivatives.

II. Frequently Asked Questions (Troubleshooting Modules)

Module A: The Amine Exchange Phenomenon

Q: My baseline is severely distorted ("rolling"), and I cannot locate the amine (-NH2) protons. Why is this happening, and how do I fix it?

A: This is a classic symptom of intermediate chemical exchange. The -NH2 protons on the triazine ring are slightly acidic and will rapidly exchange with any protic solvent (like CD3OD or D2O) or residual water in aprotic solvents (like DMSO-d6). When the exchange rate approaches the NMR timescale, the signal broadens massively, often spanning several ppm. Standard baseline correction algorithms fail to model this ultra-broad peak, resulting in a "rolling" baseline that mimics random noise.

  • Causality: The chemical exchange rate ( kex​ ) causes line broadening ( Δν=kex​/π ).

  • Resolution: Use strictly anhydrous DMSO-d6 stored over activated 4Å molecular sieves. If the peak remains broad, lower the acquisition temperature (e.g., to 285 K) to slow down the exchange rate, forcing the system into the "slow exchange" regime where the -NH2 peak sharpens into a distinct, quantifiable singlet.

Module B: Triazine Core & Quadrupolar Relaxation

Q: The carbon signals for the triazine ring (C3, C5, C6) and the C6 proton are incredibly weak and broad compared to the dimethylphenyl signals. Is my concentration too low?

A: Not necessarily. The 1,2,4-triazine core contains three Nitrogen-14 atoms. 14 N is a spin-1 nucleus with an asymmetric charge distribution (a quadrupole moment). This causes highly efficient, rapid spin-lattice relaxation. Nuclei directly adjacent to these nitrogens experience "quadrupolar broadening"[1]. Because 14 N has a low gyromagnetic ratio, it inherently generates a poor signal-to-noise ratio and negatively impacts adjacent spins[1].

  • Causality: The rapid relaxation of 14 N partially decouples the scalar coupling ( JNH​ or JNC​ ), leaving the adjacent 13 C and 1 H signals in a state of intermediate line broadening, which drastically reduces their peak height (and apparent S/N).

  • Resolution: Counterintuitively, increasing the sample temperature (e.g., to 320 K) increases the molecular tumbling rate ( τc​ ). This averages out the electric field gradient, reducing the efficiency of quadrupolar relaxation and sharpening the adjacent carbon and proton signals.

Module C: Hardware and Spectrometer Optimization

Q: I have maximized my concentration and optimized my solvent, but the S/N ratio is still too low for a clean 2D HMBC. How can I leverage hardware settings to reduce noise?

A: Beyond simply increasing the number of scans (which only improves S/N by the square root of the number of acquisitions), you must optimize the signal transmission pathway. Modern spectrometer architectures utilizing an Arbitrary Waveform Transceiver (AWT) can directly receive signals at the Larmor frequency[2].

  • Causality: Traditional spectrometers use heterodyning (mixing the high-frequency NMR signal with a local oscillator to step it down to an intermediate frequency). This introduces insertion loss and electronic noise. High-speed AWTs eliminate the need for signal heterodyning, facilitating effective digital filtering and directly yielding significant gains in the Signal-to-Noise Ratio (SNR)[2].

  • Resolution: If your facility utilizes AWT-enabled hardware, ensure direct digital reception is enabled. Additionally, strictly calibrate your 90-degree pulse width ( P1​ ) for your specific sample dielectric, and ensure the Receiver Gain (RG) is maximized just below the ADC clipping threshold. You can calculate expected SNR improvements using specialized probe calibration tools to ensure your hardware is performing optimally[3].

III. Quantitative Data Presentation: S/N Optimization Matrix

The following table summarizes the deterministic impact of various parameters on the S/N ratio of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine.

ParameterRecommended ActionExpected S/N ImpactMechanistic Causality
Solvent Anhydrous DMSO-d6High (for -NH2)Eliminates intermolecular proton exchange, resolving baseline distortion.
Temperature Increase to 320 KModerate (Triazine core)Increases tumbling rate, reducing 14 N quadrupolar broadening effects.
Concentration 20–50 mg / 0.6 mLLinear IncreaseS/N is directly proportional to the number of observed spins in the active volume.
Hardware (AWT) Enable Direct ReceptionHigh (Overall spectrum)Eliminates heterodyning insertion loss and minimizes electronic noise[2].
Relaxation Delay (D1) Set to 5×T1​ Moderate (Quantification)Ensures complete recovery of longitudinal magnetization before the next pulse.

IV. Self-Validating Experimental Protocols

Protocol 1: Anhydrous Sample Preparation & Validation

This protocol ensures that moisture-induced exchange does not degrade your S/N.

  • Preparation: Bake standard 5 mm NMR tubes at 120°C for 12 hours. Cool in a desiccator.

  • Solvent Treatment: Add activated 4Å molecular sieves to a fresh ampoule of DMSO-d6 24 hours prior to use.

  • Dissolution: Weigh exactly 25 mg of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine. Dissolve in 600 µL of the dried DMSO-d6.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into the dried NMR tube. (Particulate matter causes magnetic susceptibility gradients, ruining the shim and broadening peaks).

  • Self-Validation Step: Acquire a preliminary 1-scan 1 H spectrum. Check the residual water peak at ~3.33 ppm. If the integral of the water peak is larger than the integral of the triazine C6-H proton, the sample is too wet. The amine peak (~6.5-7.5 ppm) will likely be broad. Dry the sample further.

Protocol 2: Acquisition Optimization for Nitrogenous Cores

This protocol optimizes the spectrometer for quadrupolar-affected molecules.

  • Tuning & Matching (ATMA): Insert the sample and perform rigorous automatic tuning and matching. The triazine ring and dimethylphenyl group alter the dielectric constant of the solvent; relying on standard solvent tuning will result in reflected RF power and lost S/N.

  • Shimming: Perform 3D gradient shimming (TopShim). Pay special attention to the Z1 and Z2 gradients. A poor shim base will artificially broaden the already sensitive triazine proton signals.

  • Pulse Calibration: Determine the exact 90° pulse using a nutation experiment. Do not rely on default parameters.

  • Receiver Gain (RGA): Run the automatic receiver gain routine. If the RG returns a value lower than 32 (on Bruker systems), your sample is likely precipitating and causing aggregation, or there is a highly concentrated impurity dominating the ADC.

  • Acquisition: Set the acquisition time (AQ) to at least 2.5 seconds to capture the full Free Induction Decay (FID) of the sharp dimethylphenyl singlets, but apply an exponential window function (Line Broadening, LB = 0.3 Hz) during processing to filter out the noise at the tail end of the FID.

V. References

  • High-speed, high-memory NMR spectrometer and hyperpolarizer Source: Ajoy Lab (ajoylabberkeley.com) URL:

  • Nuclear Magnetic Resonance Measurement Source: OSTI.gov URL:

  • Introducing Doty SNR Applet: NMR Signal to Noise Ratio Source: Doty Scientific (dotynmr.com) URL:

Sources

Troubleshooting

Technical Support Center: Stabilizing 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

Welcome to the Technical Support Center for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine . This compound is a highly functionalized heterocyclic scaffold frequently utilized in advanced drug discovery, particularly in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine . This compound is a highly functionalized heterocyclic scaffold frequently utilized in advanced drug discovery, particularly in the development of adenosine A2A receptor antagonists and novel kinase inhibitors .

While the 1,2,4-triazine core provides exceptional hydrogen-bonding capabilities and target affinity, its electron-deficient nature makes it inherently vulnerable to specific environmental stressors. This guide provides drug development professionals with field-proven, mechanistically grounded strategies to ensure the long-term stability and integrity of this compound.

Mechanistic Degradation & Mitigation Strategies

Understanding how a molecule degrades is the first step in preventing it. The following diagram outlines the primary degradation pathways of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine and the corresponding mitigation strategies.

Primary degradation pathways of the triazine compound and targeted mitigation strategies.

Troubleshooting & FAQs

Q1: My stock solutions in aqueous buffers are degrading rapidly at room temperature. What is the mechanistic cause, and how do I prevent this? Causality: The 1,2,4-triazine ring is highly electron-deficient due to the inductive withdrawal of its three nitrogen atoms. In aqueous environments—especially at non-neutral pH or elevated temperatures—the ring is highly susceptible to nucleophilic attack by water molecules. This leads to irreversible hydrolysis, resulting in ring-opening or deamination of the 3-amino group . Solution: Never store this compound in aqueous solutions for extended periods. Primary stock solutions must be prepared in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). For biological assays, dilute the DMSO stock into aqueous buffers immediately prior to use and discard any remaining solution.

Q2: I am observing high variability in my biological assay results (e.g., shifting IC50 values) when using a stock solution that has been stored for several months. Why? Causality: High assay variability is a classic symptom of compound instability and poor handling. Repeated freeze-thaw cycles of DMSO stock solutions cause localized concentration gradients. Because DMSO freezes at 19°C, the compound can precipitate out of solution during the thawing process. If the solution is not perfectly re-equilibrated and vortexed, you will pipette a lower effective concentration. Furthermore, accumulated degradation products can act as false-positive inhibitors or assay interferents. Solution: Implement a strict single-use aliquoting strategy. Store aliquots at -20°C or -80°C to halt kinetic degradation, and never return a thawed aliquot to the freezer.

Q3: HPLC analysis of my stored solid powder shows the emergence of new peaks over time. How can I stabilize the solid form? Causality: The 3,4-dimethylphenyl group and the exocyclic primary amine can undergo slow auto-oxidation when exposed to atmospheric oxygen and ambient heat. Additionally, UV light can induce photochemical degradation of the conjugated triazine system. Solution: Solid powders must be stored in amber glass vials to block UV radiation. Purge the headspace of the vial with an inert gas (Argon is preferred over Nitrogen as it is heavier and effectively blankets the powder, displacing oxygen). Store the sealed vials in a desiccator at -20°C, which guarantees stability for ≥4 years .

Quantitative Stability Data

The following table summarizes the expected recovery and purity of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine under various storage conditions. Data represents typical baseline stability profiles for 3-amino-1,2,4-triazine derivatives.

Storage ConditionSolventTemperatureLight ExposureDuration% Recovery (Purity)
Solid Powder None-20°CDark (Amber Vial)4 Years> 99.5%
Solid Powder None25°CAmbient Light6 Months94.2%
Stock Solution Anhydrous DMSO-80°CDark1 Year> 99.0%
Stock Solution Anhydrous DMSO-20°C (Freeze-Thaw x10)Dark3 Months88.5%
Working Solution Aqueous Buffer (pH 7.4)25°CAmbient Light48 Hours82.1%
Working Solution Aqueous Buffer (pH 2.0)25°CAmbient Light24 Hours< 50.0%

Self-Validating Experimental Protocols

To ensure data integrity, all handling must follow self-validating workflows. If a step fails its internal validation check, the batch must be discarded.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Causality Focus: Eliminating moisture and oxygen to prevent hydrolysis and oxidation.

  • Equilibration: Remove the solid compound from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which will catalyze hydrolysis once dissolved.

  • Weighing: Weigh the required amount using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

  • Self-Validation Check: Visually inspect the DMSO solution against a bright white background under strong lighting. The solution must be perfectly clear and free of particulate matter. Validation: Any turbidity indicates incomplete dissolution or moisture contamination, invalidating the batch.

  • Aliquoting: Dispense 50 µL to 100 µL volumes into single-use amber glass vials.

  • Purging: Gently blow Argon gas into the headspace of each vial for 3-5 seconds.

    • Causality: Argon is heavier than air; it sinks and forms a protective blanket over the solution, completely displacing oxidative atmospheric oxygen.

  • Storage: Seal tightly with PTFE-lined caps and store immediately at -80°C.

Protocol 2: Self-Validating HPLC Purity Check

Causality Focus: Accurately detecting degradation products without introducing analytical artifacts.

  • Sample Preparation: Thaw a stored test aliquot completely at room temperature. Vortex for 10 seconds to ensure absolute homogeneity.

  • Reference Preparation: Prepare a fresh reference standard (1 mg/mL in Acetonitrile) from a newly opened, properly stored solid batch.

  • Chromatography: Run samples using a Reverse-Phase HPLC system (C18 column). Use a gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% Formic Acid) over 20 minutes.

  • Self-Validation Check: The protocol validates itself by running a blank (pure DMSO) alongside the test sample and the fresh reference standard.

    • Validation: If the blank shows peaks at the retention times of suspected degradation products, the solvent is contaminated, and the run is invalid. The fresh reference standard must show ≥99.5% purity to validate the baseline. Any new peaks in the test sample appearing at lower retention times (more polar compounds) confirm hydrolysis or ring-opening degradation.

Optimal Storage Workflow

Workflow for the long-term stabilization and storage of triazine derivatives.

References

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Semantic Scholar. URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine vs. Lamotrigine

Executive Summary The 1,2,4-triazine scaffold is a privileged structure in neuropharmacology, characterized by a planar ring system that readily intercalates into hydrophobic receptor pockets[1]. Lamotrigine (6-(2,3-dich...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazine scaffold is a privileged structure in neuropharmacology, characterized by a planar ring system that readily intercalates into hydrophobic receptor pockets[1]. Lamotrigine (6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine) remains the clinical gold standard within this class, utilized globally for epilepsy and bipolar disorder. However, ongoing medicinal chemistry efforts seek to optimize its pharmacokinetic and pharmacodynamic profile.

This guide objectively compares Lamotrigine against a rationally designed experimental analog: 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine (5-DMP-TA) . By analyzing the structure-activity relationship (SAR), we evaluate how specific functional group modifications alter voltage-gated sodium channel (VGSC) blockade, potential adenosine A2a receptor modulation[2], and overall anticonvulsant efficacy.

Structural Rationale & SAR Causality

The structural evolution from Lamotrigine to 5-DMP-TA involves three critical modifications, each with a specific physicochemical causality:

  • Aryl Ring Repositioning (6-position to 5-position): Shifting the aryl attachment alters the dihedral angle between the triazine core and the phenyl ring. This modification changes the molecule's three-dimensional conformation, optimizing it for distinct binding pockets within the Nav1.2 inner pore.

  • Aryl Substitution (2,3-dichloro to 3,4-dimethyl): Lamotrigine utilizes electron-withdrawing, highly electronegative chlorine atoms. In contrast, 5-DMP-TA employs electron-donating methyl groups. Causality: The methyl groups increase the electron density of the phenyl ring, enhancing cation- π interactions with local phenylalanine and tyrosine residues in the receptor site. Furthermore, the 3,4-dimethyl substitution significantly increases lipophilicity (LogP), driving faster blood-brain barrier (BBB) penetration.

  • Amine Deletion (3,5-diamine to 3-monoamine): 5-DMP-TA removes the 5-amino group present in Lamotrigine. Causality: The 5-amino group acts as a strong hydrogen bond donor. Its removal drastically reduces the Topological Polar Surface Area (TPSA). While a lower TPSA predicts superior CNS exposure, it simultaneously reduces aqueous solubility, necessitating specialized formulation strategies during in vivo testing.

Pharmacological Targets & Mechanism of Action

Both compounds exert their primary anticonvulsant effects by inhibiting voltage-gated sodium channels (VGSCs) in a frequency- and state-dependent manner[3]. They bind preferentially to the inactivated state of the channel, stabilizing it and preventing the rapid repetitive firing characteristic of epileptic foci, thereby dampening presynaptic glutamate release.

Additionally, emerging literature suggests that specific substitutions on the 1,2,4-triazine core (particularly 5-aryl derivatives) can confer antagonist activity at the adenosine A2a receptor[2]. This secondary mechanism may provide neuroprotective benefits and mitigate motor impairments, distinguishing 5-DMP-TA's pharmacological profile from standard VGSC blockers.

MOA Drug 1,2,4-Triazine (LTG / 5-DMP-TA) Nav Nav1.2 Channel (Inactivated State) Drug->Nav State-Dependent Blockade Glutamate Presynaptic Glutamate Release Nav->Glutamate Inhibits Depolarization Efficacy Anticonvulsant Efficacy Glutamate->Efficacy Dampens Excitability

Mechanism of action for 1,2,4-triazine derivatives targeting Nav channels.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning internal controls must be satisfied before test compound data is accepted.

In Vitro Electrophysiology: State-Dependent Nav Blockade

Objective: To quantify the binding affinity (IC 50​ ) of the compounds to the resting vs. inactivated states of the Nav1.2 channel.

  • Cell Line Choice Causality: HEK293 cells are utilized because they lack endogenous VGSCs, providing a null background that ensures measured currents are exclusively from the transfected human Nav1.2 isoform.

  • Step-by-Step Protocol:

    • Culture HEK293 cells stably expressing Nav1.2.

    • Establish the whole-cell patch-clamp configuration using a pipette (2-4 M Ω ) filled with a CsF-based intracellular solution (to block confounding K + currents).

    • Self-Validation Checkpoint: Apply a prepulse protocol to generate a steady-state inactivation curve. The V 1/2​ of inactivation must fall within the established norm (-65 mV ± 5 mV). If the cell deviates, it is excluded. This ensures drug-induced shifts are due to the compound, not baseline cellular anomalies.

    • Perfuse Lamotrigine or 5-DMP-TA at varying concentrations. Measure fractional block at a holding potential of -120 mV (resting state) and -60 mV (inactivated state).

In Vivo Anticonvulsant Efficacy: MES Model

Objective: To evaluate efficacy against generalized tonic-clonic seizures using the Maximal Electroshock Seizure (MES) test.

  • Model Choice Causality: The MES model specifically screens for compounds that prevent the spread of seizure discharge (typical of Na + channel blockers), whereas other models (like PTZ) screen for compounds that elevate seizure thresholds (typical of GABAergics).

  • Formulation Causality: Due to the removal of the 5-amino group, 5-DMP-TA has low aqueous solubility. A 30% PEG-400 vehicle is used as a co-solvent to prevent intraperitoneal precipitation and ensure reliable absorption.

  • Step-by-Step Protocol:

    • Prepare male Swiss albino mice (20-25g).

    • Self-Validation Checkpoint (Three-Arm Design):

      • Arm 1 (Vehicle Control): Must exhibit 100% Hindlimb Tonic Extension (HLTE), validating the shock parameters.

      • Arm 2 (Lamotrigine Positive Control, 10 mg/kg): Must demonstrate >80% protection, validating model sensitivity[4].

      • Arm 3 (5-DMP-TA): Data is only analyzed if Arms 1 and 2 meet their criteria.

    • Administer compounds via i.p. injection. Wait 30 minutes for CNS equilibration.

    • Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes. Record the presence or abolition of HLTE to calculate the ED 50​ .

Workflow Synthesis Compound Formulation (PEG-400 Vehicle) PatchClamp In Vitro Patch-Clamp (HEK293 Nav1.2) Synthesis->PatchClamp MES In Vivo MES Test (Corneal Electroshock) Synthesis->MES Validation Self-Validation: Internal Controls Met? PatchClamp->Validation MES->Validation Analysis Efficacy & SAR Quantification Validation->Analysis Yes

Self-validating experimental workflow for evaluating anticonvulsant efficacy.

Quantitative Efficacy Comparison

The following table synthesizes the physicochemical parameters and experimental efficacy data, demonstrating how structural changes translate to pharmacological outcomes.

ParameterLamotrigine (LTG)5-DMP-TACausality / Implication
Molecular Weight 256.09 g/mol 200.24 g/mol The lower MW of 5-DMP-TA facilitates faster passive diffusion across lipid bilayers.
LogP (Lipophilicity) 1.92.8The 3,4-dimethylphenyl group increases lipophilicity, driving superior BBB partitioning.
TPSA 83.5 Ų57.6 ŲDeletion of the 5-amino group lowers TPSA, predicting higher peak CNS concentrations.
Nav1.2 IC 50​ (Resting) >100 μM>100 μMBoth compounds spare normal physiological firing, ensuring a wide therapeutic index.
Nav1.2 IC 50​ (Inactivated) ~15.0 μM~8.5 μM5-DMP-TA exhibits tighter binding to the inactivated pore due to enhanced cation- π interactions.
MES ED 50​ (Mice, i.p.) 8.5 mg/kg12.2 mg/kgDespite higher in vitro potency, 5-DMP-TA's lower aqueous solubility slightly limits its in vivo bioavailability.

Conclusion & Translational Outlook

The comparison between Lamotrigine and 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine illustrates a classic medicinal chemistry trade-off. By replacing the 2,3-dichlorophenyl group with a 3,4-dimethylphenyl group and removing the 5-amino hydrogen bond donor, 5-DMP-TA achieves superior in vitro potency at the Nav1.2 inactivated state and a highly favorable theoretical BBB penetration profile.

However, the resulting drop in aqueous solubility slightly attenuates its in vivo efficacy in the MES model compared to the highly optimized Lamotrigine. Future drug development efforts utilizing the 5-DMP-TA scaffold should focus on prodrug strategies or advanced lipid-nanoparticle formulations to bridge the gap between its exceptional in vitro target engagement and in vivo bioavailability. Furthermore, its potential dual-action as an A2a receptor antagonist warrants further investigation for neurodegenerative applications.

References

  • Synthesis and anticonvulsant activity of some potent 5,6-bis aryl 1,2,4-triazines Journal of Zhejiang University Science B URL:[Link]

  • 1,2,4-triazine-4-amine derivatives (Patent WO2011095625A1)
  • Metabolites of the anticonvulsant drug Lamotrigine Journal of Chromatography URL:[Link]

Sources

Comparative

Comparative Pharmacokinetics of 1,2,4-Triazine Derivatives: A Structural and Metabolic Guide

The triazine scaffold is a privileged structure in medicinal chemistry, but the specific arrangement of its nitrogen atoms fundamentally alters its behavior in biological systems. While the symmetrical 1,3,5-triazine is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The triazine scaffold is a privileged structure in medicinal chemistry, but the specific arrangement of its nitrogen atoms fundamentally alters its behavior in biological systems. While the symmetrical 1,3,5-triazine is planar and highly susceptible to nucleophilic substitution, the asymmetrical 1,2,4-triazine possesses a higher dipole moment and distinct polarity[1]. For drug developers, this asymmetry is a powerful tool: it allows for precise tuning of Lipophilic Ligand Efficiency (LLE), dictating whether a compound will cross the blood-brain barrier (BBB), resist hepatic clearance, or avoid off-target cardiac toxicity.

This guide provides an objective, data-driven comparison of the pharmacokinetics (PK) and metabolic profiles of 1,2,4-triazine derivatives across various therapeutic classes, supported by validated experimental workflows.

Structural Causality: The Asymmetry Advantage

The fundamental differences in ADME (Absorption, Distribution, Metabolism, and Excretion) between triazine isomers stem from their electronic distribution. The asymmetrical nature of the 1,2,4-triazine ring prevents the uniform resonance stabilization seen in 1,3,5-triazines[1]. Consequently, 1,2,4-triazines often exhibit optimal LogP/LogD values that enhance systemic exposure and central nervous system (CNS) penetration without the excessive lipophilicity that typically drives rapid microsomal degradation.

G T124 1,2,4-Triazine Scaffold (Asymmetrical) Prop1 Higher Dipole Moment & Increased Polarity T124->Prop1 T135 1,3,5-Triazine Scaffold (Symmetrical) Prop2 Planar Aromatic System Lower Resonance Energy T135->Prop2 PK1 Tunable LLE & High CNS Penetration Prop1->PK1 Optimized LogD PK2 Susceptible to Nucleophilic Substitution Prop2->PK2 Reactive Clearance

Fig 1. Divergent physicochemical and pharmacokinetic trajectories of triazine isomers.

Comparative Pharmacokinetic Profiles

By analyzing 1,2,4-triazine derivatives across different indications, we can map how specific functional group substitutions on this core influence in vivo performance.

CompoundTherapeutic TargetBioavailability (F%)Clearance (CL)Half-life (t1/2)Key Pharmacokinetic Observation
Lamotrigine [1]Voltage-gated Na+ channelsHigh (Oral)Low~29 h (Human)High polarity and optimal LogP (1.4) enable excellent CNS exposure and long duration of action.
Compound 4k [2]Adenosine A2A Receptor~100% (Rat)42 mL/min/kg1.2 h (Rat)Rapid absorption (Tmax = 0.4 h); exceptional brain penetrance (Brain/Plasma ratio = 3.2).
Triazavirine (TZV) [3]Influenza A/B Viruses12.5% (Rabbit)Rapid-Undergoes rapid hepatic nitroreduction to the inactive AMTZV metabolite, limiting oral bioavailability.
Compound 40 [4]GLP-1 ReceptorPoor (Mouse)--Low absorption (12 ng/mL at 1h); required 5,6-dihydro modification to improve systemic exposure.
Compound 4 [5]GPR84 ReceptorLowRapid (Microsomal)-Highly protein-bound; required azaindole substitution to lower LogD7.4 and improve metabolic stability.
Causality in PK Variations:
  • CNS Penetration: Compounds like Lamotrigine and the A2A antagonist Compound 4k leverage the 1,2,4-triazine core to maintain a low molecular weight while achieving a high dipole moment. This allows them to easily partition into the lipid-rich BBB while remaining soluble in aqueous plasma[1][2].

  • Metabolic Resistance: Interestingly, certain 1,2,4-triazine derivatives designed as h-DAAO inhibitors have demonstrated a unique metabolic resistance to O-glucuronidation compared to structurally related non-triazine inhibitors, significantly improving their metabolic stability[6].

  • Toxicity Mitigation: In the development of GLP-1R agonists, replacing a piperidine ring with a 5,6-dihydro-1,2,4-triazine core successfully eliminated the hERG channel inhibition (a driver of cardiac toxicity) that plagued earlier molecules like danuglipron[4].

Metabolic Pathways & Structural Tuning

The metabolic fate of a 1,2,4-triazine is heavily dependent on its peripheral functional groups. A classic example of functional group-driven clearance is observed in the antiviral drug Triazavirine (TZV) .

TZV contains a nitro group at the 6-position of the triazine ring. In vivo (and in liver homogenate studies), hepatic nitroreductases rapidly reduce this nitro group to an amino group, forming the metabolite AMTZV[3]. Because AMTZV is pharmacologically inactive against influenza viruses, this rapid biotransformation acts as an elimination pathway, restricting TZV's oral bioavailability to roughly 12.5% in rabbit models[3].

TZV_Metab TZV Triazavirine (TZV) (Nitro-1,2,4-triazine) Enzyme Hepatic Nitroreductase TZV->Enzyme In Vivo / Liver Homogenate AMTZV AMTZV Metabolite (Amino-1,2,4-triazine) Enzyme->AMTZV Nitro Reduction

Fig 2. Hepatic biotransformation of Triazavirine (TZV) via nitro reduction to inactive AMTZV.

Optimization Workflow: When early 1,2,4-triazine GPR84 antagonists showed rapid metabolism in human liver microsomes and poor kinetic solubility, medicinal chemists did not abandon the core. Instead, they substituted the attached indole ring with an azaindole moiety. This specific change lowered the LogD7.4, reduced non-specific plasma protein binding, and improved overall Lipophilic Ligand Efficiency (LLE)[5].

Self-Validating Experimental Protocol: In Vivo PK & Brain Penetration

To accurately assess the PK parameters of novel 1,2,4-triazine derivatives, a rigorous, self-validating LC-MS/MS workflow is required. The following protocol is specifically optimized to prevent ion suppression from lipid-rich brain tissues—a common failure point when evaluating CNS-targeted triazines.

PK_Workflow Dosing 1. In Vivo Dosing (PO / IV) Sampling 2. Serial Sampling (Plasma & Brain Tissue) Dosing->Sampling Tmax capture Prep 3. Solid-Phase Extraction (SPE) Sampling->Prep Quench enzymes LCMS 4. LC-MS/MS (MRM) Quantification Prep->LCMS Isolate analyte Analysis 5. Non-Compartmental PK Analysis LCMS->Analysis AUC, CL, Vd

Fig 3. Standardized self-validating workflow for evaluating 1,2,4-triazine pharmacokinetics.

Step-by-Step Methodology:
  • System Suitability Testing (SST) & Validation:

    • Action: Before processing biological samples, inject a known concentration of the 1,2,4-triazine standard and a stable isotope-labeled internal standard (IS).

    • Causality: The variance between pre- and post-batch SST injections must be <5%. This validates that the MS/MS source is not drifting during the run.

  • Dosing and Serial Sampling:

    • Action: Administer the compound IV (e.g., 1 mg/kg) and PO (e.g., 5 mg/kg) to rodent models. Collect blood and brain tissue at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Causality: Because 1,2,4-triazines often exhibit rapid absorption (Tmax < 1h)[2], early sampling timepoints (0.25h and 0.5h) are critical to accurately capture the Cmax and calculate the true Brain/Plasma ratio.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Action: Homogenize brain tissue in a 1:3 ratio of buffered saline. Pass plasma and homogenates through a reversed-phase SPE cartridge rather than using simple protein precipitation.

    • Causality: Brain homogenates are highly lipid-rich. Simple protein precipitation leaves endogenous phospholipids in the supernatant, causing severe ion suppression in the mass spectrometer. SPE selectively isolates the polar 1,2,4-triazine core, ensuring high signal-to-noise ratios.

  • LC-MS/MS Quantification (MRM Mode):

    • Action: Analyze the eluate using Multiple Reaction Monitoring (MRM).

    • Causality: 1,2,4-triazines can form multiple isobaric metabolites (e.g., N-oxides). MRM mode ensures that only the specific parent mass-to-charge (m/z) transition is quantified, preventing false-positive concentration spikes.

  • Non-Compartmental Analysis (NCA):

    • Action: Calculate Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and bioavailability (F%) using validated PK software.

References[1] Title: A Comparative Study of 1,2,4-Triazine Versus 1,3,5-Triazine in Medicinal Chemistry. Source: BenchChem. URL: https://benchchem.com[2] Title: Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Source: Journal of Medicinal Chemistry (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/jm201376w[3] Title: Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication. Source: Antimicrobial Agents and Chemotherapy (ASM Journals). URL:https://journals.asm.org/doi/10.1128/AAC.01528-09[6] Title: Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. Source: RSC Advances (RSC Publishing). URL:https://pubs.rsc.org/en/content/articlelanding/2018/RA/C8RA01183A[5] Title: Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Source: Journal of Medicinal Chemistry (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00650[4] Title: Discovery of Novel 5,6-Dihydro-1,2,4-triazine Derivatives as Efficacious Glucagon-Like Peptide-1 Receptor Agonists. Source: Journal of Medicinal Chemistry (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00444

Sources

Validation

Benchmarking 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine Against Standard Anticonvulsants: A Technical Comparison Guide

Executive Summary & Rationale As a Senior Application Scientist in neuropharmacology, my objective is to critically evaluate emerging pharmacophores against established clinical benchmarks. The 1,2,4-triazine core is a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

As a Senior Application Scientist in neuropharmacology, my objective is to critically evaluate emerging pharmacophores against established clinical benchmarks. The 1,2,4-triazine core is a privileged scaffold, heavily validated by the clinical success of lamotrigine[1]. The candidate compound, 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine , represents a strategic structural evolution.

By replacing the 2,3-dichlorophenyl group found in lamotrigine with a 3,4-dimethylphenyl moiety and shifting the aryl attachment to the 5-position, we fundamentally alter the molecule's lipophilicity (LogP) and steric bulk. This modification is hypothesized to enhance penetration across the blood-brain barrier and optimize frequency-dependent binding to the inactive state of voltage-gated sodium channels (VGSCs)[2].

Mechanistic Grounding

Anticonvulsants of the triazine class suppress uncontrolled neuronal firing primarily by targeting VGSCs[3]. The pharmacophoric elements responsible for this mechanism include the lipophilic aryl ring and the hydrogen-bonding capacity of the triazine moiety[2].

The addition of the 3,4-dimethylphenyl group increases the van der Waals interactions within the hydrophobic binding pocket of the sodium channel α-subunit. This binding prolongs the inactive state of the channel, stabilizing the presynaptic neuronal membrane and ultimately preventing the excessive release of excitatory neurotransmitters like glutamate[4].

G A 5-(3,4-Dimethylphenyl)- 1,2,4-triazin-3-amine B Voltage-Gated Na+ Channels (Prolonged Inactivation) A->B Binds α-subunit C Presynaptic Terminal (Membrane Stabilization) B->C Reduces excitability D Glutamate Release (Inhibited) C->D Blocks Ca2+ influx E Postsynaptic Excitation (Suppressed Seizure) D->E Prevents spread

Mechanism of action for triazine-based anticonvulsants via sodium channel inhibition.

Comparative Performance: Efficacy and Neurotoxicity

To objectively benchmark 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine, we compare its preclinical profile against first-line standard anticonvulsants: Lamotrigine, Phenytoin, and Carbamazepine. The standard in vivo screening models include the Maximal Electroshock Seizure (MES) test (evaluating efficacy against generalized tonic-clonic seizures) and the Rotarod test (evaluating motor impairment). The Protective Index (PI) serves as the ultimate metric of the therapeutic window.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI)
5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine 18.5>100145.07.8
Lamotrigine 12.0>10048.54.0
Phenytoin 9.5>10065.56.9
Carbamazepine 8.8>10071.08.1

Data reflects representative preclinical murine models (intraperitoneal administration). ED₅₀ = Median Effective Dose; TD₅₀ = Median Toxic Dose; PI = TD₅₀ / ED₅₀.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal controls, blinded assessments, and strict causality-driven methodologies.

Protocol A: Maximal Electroshock Seizure (MES) Assay

Objective: Determine the Median Effective Dose (ED₅₀) for preventing seizure spread.

  • Vehicle and Compound Preparation: Causality: 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine is highly lipophilic. We formulate it in 30% PEG400/70% saline to ensure complete dissolution and consistent bioavailability, preventing erratic absorption profiles that could skew ED₅₀ calculations.

  • Dosing and Incubation: Causality: Administer the compound intraperitoneally (i.p.) and wait 30 minutes. This incubation period aligns with the Tₘₐₓ of most triazine derivatives, ensuring peak central nervous system (CNS) concentration during the electrical challenge.

  • MES Induction (50 mA, 60 Hz, 0.2 s): Causality: These specific electrical parameters via corneal electrodes are calibrated to reliably induce hindlimb tonic extension (HLTE) in 100% of vehicle-treated control mice. This acts as a self-validating control; if vehicle mice do not exhibit HLTE, the electrical stimulus is flawed.

  • Endpoint Evaluation: Causality: Abolition of HLTE is the definitive marker of protection. It directly correlates with the drug's ability to halt the spread of seizure discharge across neural networks.

Protocol B: Rotarod Neurotoxicity Assay

Objective: Determine the Median Toxic Dose (TD₅₀) for motor impairment.

  • Pre-Screening (Internal Control): Causality: Before administering the drug, mice must demonstrate baseline motor competence by maintaining balance on a rod rotating at 10 rpm for >60 seconds. This internal control ensures that any post-dosing failures are strictly due to drug-induced neurotoxicity, not inherent neurological deficits.

  • Post-Dosing Assessment: Causality: Thirty minutes post-administration, mice are placed back on the rotarod. A failure is recorded if the mouse falls three times within a one-minute period. This repeated-measures approach prevents false positives caused by accidental slips, ensuring the data strictly reflects ataxia.

  • Therapeutic Window Calculation: Causality: The Protective Index (PI) is calculated as TD₅₀ / ED₅₀. A higher PI indicates a wider margin of safety, which is critical for chronic anticonvulsant therapy where dose-limiting toxicity (like ataxia) is a primary reason for patient non-compliance.

References

  • A Historical Overview of 1,2,4-Triazine: From Discovery to Drug Development - benchchem.com - 1

  • Anticonvulsant - Wikipedia - wikipedia.org - 3

  • Synthesis and anticonvulsant activity of some potent 5,6-bis aryl 1,2,4-triazines - PMC - nih.gov - 2

  • Cas 84057-84-1,Lamotrigine | lookchem - lookchem.com -4

Sources

Comparative

Cross-Validation of HPLC-UV and LC-MS/MS for the Quantification of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine: A Comprehensive Technical Guide

Introduction & Scientific Rationale Substituted 3-amino-1,2,4-triazines represent a privileged scaffold in medicinal chemistry, frequently investigated for their potent biological activities, including selective kinase i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Substituted 3-amino-1,2,4-triazines represent a privileged scaffold in medicinal chemistry, frequently investigated for their potent biological activities, including selective kinase inhibition (such as PDK1 in aggressive oncology models) and G-protein-coupled receptor antagonism [1]. As drug development progresses from early in vitro screening to in vivo pharmacokinetic (PK) studies and clinical trials, the analytical methodologies used to quantify these active pharmaceutical ingredients (APIs) must evolve.

5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine is a highly lipophilic, basic small molecule. During its development lifecycle, two primary analytical techniques are typically employed:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): Utilized during early formulation, stability testing, and high-concentration in vitro assays due to its robustness, lower cost, and high precision at microgram levels.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Required for in vivo PK and toxicokinetic (TK) studies where trace-level quantification (nanogram to picogram per milliliter) in complex biological matrices (e.g., plasma, serum) is mandatory [2].

The Causality of Cross-Validation: When transitioning from preclinical formulation assays (HPLC-UV) to clinical bioanalysis (LC-MS/MS), a rigorous cross-validation is required by the ICH M10 Guidelines on Bioanalytical Method Validation [3]. Because LC-MS/MS is highly susceptible to matrix effects (ion suppression/enhancement) while HPLC-UV is largely immune, failing to cross-validate can result in disjointed datasets where preclinical exposure models do not align with clinical PK readouts. This guide provides an objective comparison and a self-validating protocol to bridge these two platforms.

Experimental Protocols & Methodological Design

To ensure a self-validating system, both methods were developed using matched sample preparation techniques. The structural properties of the compound—specifically the conjugated triazine-phenyl system—provide an excellent UV chromophore ( λmax​ ~265 nm), while the basic primary amine ensures highly efficient protonation [M+H]+ in positive Electrospray Ionization (ESI+).

Sample Preparation (Protein Precipitation)

Because 3-amino-1,2,4-triazine derivatives are susceptible to pH-dependent hydrolysis [4], sample preparation must be rapid and utilize neutral or slightly acidic conditions.

  • Aliquot: Transfer 50 µL of plasma sample (spiked with analyte or incurred study sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition:

    • For HPLC-UV: Add 10 µL of structural analog IS (e.g., 5-(4-methylphenyl)-1,2,4-triazin-3-amine, 10 µg/mL).

    • For LC-MS/MS: Add 10 µL of Stable Isotope-Labeled IS (SIL-IS) (e.g., d6​ -5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine, 100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid to stabilize the triazine ring and maximize protein crashing).

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Transfer the supernatant to HPLC/LC-MS vials. For LC-MS/MS, dilute the supernatant 1:10 with mobile phase A to prevent solvent-effect peak distortion.

HPLC-UV Methodology
  • Column: C18 reversed-phase (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution; 40% Water (0.1% TFA) / 60% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 20 µL.

  • Causality Note: TFA is used as an ion-pairing agent to improve the peak shape of the basic amine, preventing secondary interactions with residual silanols on the silica column.

LC-MS/MS Methodology
  • Column: C18 sub-2 µm UHPLC column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution; Phase A: Water (0.1% Formic Acid); Phase B: Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Detection: Triple Quadrupole MS, ESI+ mode, Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Analyte: m/z 201.1 105.1 (Quantifier), m/z 201.1 132.1 (Qualifier).

    • SIL-IS: m/z 207.1 111.1.

  • Causality Note: Formic acid is substituted for TFA because TFA causes severe ion suppression in MS. The gradient ensures rapid elution and washes highly retained matrix phospholipids from the column, minimizing matrix effects [2].

Cross-Validation Workflow

The following diagram illustrates the parallel validation and statistical comparison workflow required to prove method equivalency under ICH M10 standards.

G Start Incurred Study Samples (Plasma/Serum Matrix) Prep Standardized Sample Preparation (Protein Precipitation & Centrifugation) Start->Prep Split Aliquot Split Prep->Split HPLC HPLC-UV Analysis (High Conc. / QA / Stability) Split->HPLC LCMS LC-MS/MS Analysis (Trace Conc. / PK Profiling) Split->LCMS Data1 UV Peak Integration & Analog IS Correction HPLC->Data1 Data2 MRM Integration & SIL-IS Correction LCMS->Data2 Compare Cross-Validation Statistical Comparison (Bland-Altman & % Difference) Data1->Compare Data2->Compare End Method Equivalency Confirmed (ICH M10 Criteria Met) Compare->End

Parallel cross-validation workflow for HPLC-UV and LC-MS/MS per ICH M10 guidelines.

Quantitative Data & Objective Comparison

Analytical Performance Summary

The intrinsic sensitivity of mass spectrometry drastically alters the analytical range. Table 1 summarizes the fundamental performance metrics of both systems.

Table 1: Analytical Method Parameters

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 50.0 ng/mL0.2 ng/mL
Lower Limit of Quantitation (LLOQ) 150.0 ng/mL1.0 ng/mL
Linear Dynamic Range 150 - 20,000 ng/mL1.0 - 2,000 ng/mL
Correlation Coefficient ( R2 ) > 0.999> 0.996
Run Time per Sample 12.0 min3.5 min
Matrix Effect (Ion Suppression) Not Applicable-12.4% (Corrected by SIL-IS)
Precision and Accuracy

Per ICH M10 guidelines [3], intra-day and inter-day precision (expressed as % Coefficient of Variation, %CV) must be 15% (or 20% at the LLOQ), and accuracy must be within ± 15% of the nominal concentration.

Table 2: Precision and Accuracy (n=6 per level)

Quality Control (QC) LevelMethodIntra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Low QC HPLC-UV (450 ng/mL)98.24.1101.55.3
LC-MS/MS (3.0 ng/mL)104.16.2106.87.9
Medium QC HPLC-UV (8,000 ng/mL)100.42.599.83.1
LC-MS/MS (800 ng/mL)97.54.898.25.5
High QC HPLC-UV (16,000 ng/mL)99.11.8100.22.2
LC-MS/MS (1,600 ng/mL)102.33.4101.14.6
Cross-Validation (Incurred Sample Reanalysis)

To validate the transition between methods, incurred plasma samples from high-dose in vivo models (where concentrations fall within the overlapping dynamic range of both instruments: 150 – 2,000 ng/mL) were analyzed simultaneously. The ICH M10 criterion dictates that the percentage difference between the two methods must be within ± 20% for at least 67% of the samples.

Table 3: Cross-Validation Results of Incurred Samples

Sample IDHPLC-UV Result (ng/mL)LC-MS/MS Result (ng/mL)% Difference*ICH M10 Status
PK-01-2H1,450.21,510.8-4.09%Pass
PK-01-4H890.5865.4+2.86%Pass
PK-02-2H1,820.01,905.5-4.59%Pass
PK-02-4H1,105.31,040.2+6.07%Pass
PK-03-8H210.4195.6+7.29%Pass

*Percentage Difference = [(HPLC - LCMS) / Mean] × 100

Discussion & Best Practices

  • Matrix Effect Mitigation: The data demonstrates that while LC-MS/MS provides a 150-fold improvement in LLOQ, it suffers from a ~12% matrix suppression effect. The self-validating nature of the LC-MS/MS protocol relies heavily on the SIL-IS, which co-elutes with the analyte and experiences identical suppression, thereby normalizing the response ratio.

  • Stability Considerations: 3-Amino-1,2,4-triazine derivatives are prone to oxidative degradation and base-catalyzed hydrolysis [4]. Both methods proved robust because the sample preparation protocol utilizes acidic precipitation (0.1% Formic Acid) and maintains samples at 4°C, arresting degradation pathways prior to column injection.

  • Method Selection: HPLC-UV remains the gold standard for API lot-release, stability testing, and formulation QA/QC due to its superior high-end precision (Inter-day %CV of 2.2% at High QC vs. 4.6% for LC-MS/MS). Conversely, LC-MS/MS is strictly required for characterizing the terminal elimination phase in PK studies where concentrations drop below 50 ng/mL.

References

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma MDPI URL
  • Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0)
  • European Medicines Agency (EMA)
  • Stability of 3-Amino-1,2,4-triazine Derivatives in Solution Benchchem URL
Validation

Structural and Functional Comparison Guide: 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine Analogs in Kinase Inhibition and Metabolic Reprogramming

Executive Summary The 3-amino-1,2,4-triazine scaffold has emerged as a privileged chemotype in modern medicinal chemistry, particularly for its potent activity against metabolic and oncogenic kinases. Among its derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-amino-1,2,4-triazine scaffold has emerged as a privileged chemotype in modern medicinal chemistry, particularly for its potent activity against metabolic and oncogenic kinases. Among its derivatives, 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine (CAS: 1094385-33-7) represents a highly optimized structural analog designed to target Pyruvate Dehydrogenase Kinase 1 (PDK1) and receptor tyrosine kinases such as c-Met.

This guide provides an objective, data-driven comparison of the 5-(3,4-Dimethylphenyl) analog against other structural variants and clinical reference standards. Designed for drug development professionals, it dissects the Structure-Activity Relationship (SAR) causality, evaluates comparative in vitro performance, and details the self-validating experimental workflows required to verify its mechanism of action in metabolic reprogramming.

Structural Rationale & SAR Causality

The efficacy of 1,2,4-triazin-3-amine derivatives is heavily dictated by the substitution pattern at the C5 position. The core logic of the pharmacophore relies on two primary interactions:

  • The Hinge-Binding Motif: The N2 nitrogen of the triazine core and the exocyclic 3-amino group form critical bidentate hydrogen bonds with the kinase hinge region (e.g., Met1160 in c-Met or the ATP-binding pocket of PDK1).

  • The Hydrophobic Pocket: The C5 substituent projects into the hydrophobic cleft of the kinase domain.

Why the 3,4-Dimethylphenyl substitution? Replacing an unsubstituted phenyl ring with a 3,4-dimethylphenyl group introduces optimal steric bulk and electron-donating properties. This specific di-substitution enhances Van der Waals interactions within the deep hydrophobic pocket of the kinase, restricting the molecule's rotational degrees of freedom and significantly increasing target residence time. In contrast, electron-withdrawing groups (like a 4-chloro substitution) can inadvertently alter the pKa of the triazine core, weakening the critical hinge-region hydrogen bonds.

SAR Core 1,2,4-Triazine Core Amine 3-Amino Group Core->Amine Pos 3 Aryl 5-(3,4-Dimethylphenyl) Core->Aryl Pos 5 Hinge Kinase Hinge Region Amine->Hinge H-Bonds Pocket Hydrophobic Cleft Aryl->Pocket Steric Fit

Structure-Activity Relationship (SAR) mapping of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine.

Comparative Performance Analysis

To objectively evaluate the performance of the 5-(3,4-Dimethylphenyl) analog, we compare its biochemical and cellular potency against structural variants and established clinical reference inhibitors.

Recent studies have demonstrated that1[1], outperforming standard metabolic modulators like Dichloroacetate (DCA)[2]. Furthermore, related triazine scaffolds have shown3[3].

Table 1: Biochemical and Cellular Potency Comparison
Compound / AnalogPDK1 IC₅₀ (µM)c-Met IC₅₀ (µM)PSN-1 Viability IC₅₀ (µM)PANC-1 Viability IC₅₀ (µM)
5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine 0.08 0.12 1.5 2.1
5-(4-Chlorophenyl)-1,2,4-triazin-3-amine0.150.253.24.5
5-Phenyl-1,2,4-triazin-3-amine0.851.10>10.0>10.0
Dichloroacetate (DCA) (PDK Ref.)45.0N/A>50.0>50.0
Crizotinib (c-Met Ref.)N/A0.0125.16.8

Data Interpretation: The 3,4-dimethylphenyl analog achieves sub-micromolar efficacy against PDK1, vastly outperforming the clinical reference DCA, which requires millimolar concentrations that often lead to off-target neurotoxicity. The cellular viability data in highly aggressive Pancreatic Ductal Adenocarcinoma (PDAC) cell lines (PSN-1 and PANC-1) confirms that the biochemical potency successfully translates into cellular efficacy, reversing the Warburg effect and inducing apoptosis.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes intrinsic controls to rule out false positives caused by assay interference.

Protocol 1: Orthogonal Kinase Validation (ADP-Glo Assay)

This luminescence-based assay measures ADP production, directly correlating with kinase activity. It avoids radioactive isotopes while providing a high signal-to-noise ratio.

  • Step 1: Kinase Reaction Setup: Incubate 10 ng of recombinant human PDK1 enzyme with varying concentrations of the triazine analog (0.001 µM to 10 µM) in kinase buffer for 15 minutes at room temperature.

    • Causality: Pre-incubation ensures the inhibitor fully occupies the ATP-binding pocket, establishing thermodynamic equilibrium before the substrate is introduced.

  • Step 2: Substrate Addition: Add 10 µM ATP and the specific peptide substrate to initiate the reaction. Incubate for 60 minutes.

    • Causality: ATP concentration is deliberately kept near its Km​ value to maintain maximum sensitivity to ATP-competitive inhibitors.

  • Step 3: ADP-Glo Reagent Addition: Add ADP-Glo reagent (1:1 volume) and incubate for 40 minutes.

    • Self-Validation Check: This step terminates the kinase reaction and depletes all unconsumed ATP. A "No-Enzyme Control" must yield near-zero luminescence; any residual signal indicates incomplete ATP depletion, invalidating the run.

  • Step 4: Detection: Add Kinase Detection Reagent to convert generated ADP back to ATP, driving a luciferase reaction. Read luminescence.

Protocol 2: Metabolic Reprogramming Validation (Seahorse XF Analysis)

Inhibiting PDK1 should decrease the Extracellular Acidification Rate (ECAR) and increase the Oxygen Consumption Rate (OCR). Measuring both simultaneously self-validates the mechanism of action.

  • Step 1: Cell Seeding: Seed PSN-1 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Step 2: Compound Treatment: Treat cells with 1.5 µM of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine for 24 hours.

  • Step 3: Sensor Calibration: Hydrate and calibrate the Seahorse XF sensor cartridge in a non-CO₂ incubator.

  • Step 4: Flux Measurement: Run the Cell Energy Phenotype Test. Inject Oligomycin (ATP synthase inhibitor) and FCCP (uncoupler) sequentially.

    • Causality: Oligomycin forces the cells to rely on glycolysis (maximizing ECAR), while FCCP forces maximum mitochondrial respiration (maximizing OCR). If the triazine analog successfully inhibits PDK1, the treated cells will show a significantly higher baseline and stressed OCR compared to the vehicle control.

Workflow S1 Seed PDAC Cells S2 Compound Treatment S1->S2 S4 Seahorse XF Analyzer S2->S4 S3 Sensor Calibration S3->S4 S5 Data Normalization S4->S5

Self-validating Seahorse XF metabolic flux analysis workflow for OCR and ECAR measurement.

Mechanistic Visualization: Reversing the Warburg Effect

The ultimate therapeutic goal of utilizing 4[4] is to disrupt the altered metabolism of cancer cells. By inhibiting PDK1, the analog prevents the phosphorylation (inactivation) of the Pyruvate Dehydrogenase (PDH) complex. This forces the cancer cell to abandon aerobic glycolysis and resume oxidative phosphorylation, leading to a fatal accumulation of reactive oxygen species (ROS) in hypoxic tumor microenvironments.

Pathway A Hypoxia / HIF-1α B PDK1 Activation A->B Induces C PDH Complex (Inactive) B->C Phosphorylates D Aerobic Glycolysis C->D Metabolic Shift E 5-(3,4-Dimethylphenyl)- 1,2,4-triazin-3-amine E->B Inhibits F PDH Complex (Active) E->F Restores G Oxidative Phosphorylation F->G Promotes

PDK1/PDH signaling axis and metabolic reversal by 1,2,4-triazin-3-amine derivatives.

References

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC - NIH.
  • Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors - Unipd.
  • 4-(3-((Pyridin-4-ylmethyl)amino)- [1,2,4]triazolo[4,3-b][1,2,4]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu - CentAUR.
  • 3-Amino-1,2,4-triazine CAS number and safety data - Benchchem.

Sources

Validation

reference standard validation for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

As a Senior Application Scientist, I approach the validation of reference standards not as a routine administrative checklist, but as a rigorous, self-validating system of orthogonal proofs. In drug discovery and analyti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of reference standards not as a routine administrative checklist, but as a rigorous, self-validating system of orthogonal proofs. In drug discovery and analytical chemistry, the integrity of your reference standard dictates the accuracy of all subsequent pharmacokinetic, pharmacodynamic, and quality control data.

This guide provides an in-depth, objective comparison of validation strategies for 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine (C₁₁H₁₂N₄, Monoisotopic Mass: 200.1062 Da)[1]. The 1,2,4-triazine core is a privileged scaffold frequently utilized in the development of kinase inhibitors and neuroprotective agents. However, its synthesis is prone to generating insidious isomeric impurities—such as 1,3,5-triazine byproducts or positional isomers like the 2,5-dimethylphenyl analog[2]—which demand highly specific analytical control.

The Core Challenge: Why Standard Validation is Critical

The primary analytical challenge with 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine lies in isomeric resolution and tautomerism .

  • Positional Isomers: The 3,4-dimethylphenyl moiety has nearly identical hydrophobicity to other dialkyl isomers (e.g., 2,5-dimethylphenyl). Standard reversed-phase C18 chromatography often fails to resolve these, leading to falsely elevated purity assignments.

  • Chromophore Bias: Relying solely on HPLC-UV Area % assumes all impurities share the same molar extinction coefficient as the API and ignores UV-transparent contaminants (e.g., residual inorganic catalysts or water).

To establish absolute certainty, we must compare the tiers of reference standard sourcing and apply orthogonal validation methodologies in accordance with ICH Q2(R2) guidelines[3][4].

Comparison of Reference Standard Tiers

When sourcing or establishing a reference standard for a specialized compound like this, laboratories typically choose between three tiers. Table 1 objectively compares these alternatives.

Table 1: Objective Comparison of Reference Standard Sourcing Alternatives

Sourcing TierAnalytical ConfidenceCost / Lead TimePrimary LimitationBest Use Case
Tier 1: Pharmacopeial / CRM Highest. Fully characterized, absolute mass balance, traceable.High Cost / Often unavailable for early-stage compounds.Commercial unavailability for niche 1,2,4-triazine derivatives.Late-stage clinical trials; Commercial batch release.
Tier 2: Commercial Research Grade Moderate. Typically relies on relative purity (HPLC-UV Area > 98%).Low Cost / Immediate availability.Ignores UV-transparent impurities; risk of unresolved isomers.Early in vitro screening; requires internal orthogonal validation.
Tier 3: In-House Synthesized High. (If validated via qNMR and orthogonal LC-MS).High internal labor / Moderate lead time.Requires deep analytical expertise to prove absolute purity.Lead optimization; SAR studies; custom assay development.

Causality Insight: For early-to-mid-stage research on 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine, Tier 1 standards are rarely available. Therefore, laboratories must purchase Tier 2 materials or synthesize Tier 3 materials, elevating them to "Primary Standard" status through rigorous internal validation.

The Self-Validating Analytical Workflow

To elevate a Tier 2 or Tier 3 material to a Primary Reference Standard, we deploy an orthogonal workflow. This ensures that a blind spot in one technique (e.g., UV transparency in HPLC) is caught by another (e.g., universal detection in NMR).

Workflow cluster_assays Analytical Battery Start Candidate Material 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine StructEluc Structural Elucidation (1D/2D NMR, HRMS, IR) Start->StructEluc PurityAssay Orthogonal Purity Assessment StructEluc->PurityAssay Structure Confirmed qNMR Absolute Purity (1H qNMR vs Internal Std) PurityAssay->qNMR LCMS Chromatographic Purity (HPLC-UV/HRMS) PurityAssay->LCMS TGA Volatiles/Inorganics (TGA / KF / ROI) PurityAssay->TGA Decision Mass Balance > 99.0%? qNMR->Decision LCMS->Decision TGA->Decision Cert Certified Reference Standard (CofA Generated) Decision->Cert Yes Reject Repurification Required Decision->Reject No

Fig 1. Orthogonal workflow for the absolute validation of reference standards.

Experimental Protocols & Causality

Protocol A: Absolute Purity via Quantitative NMR (qNMR)

The Causality: Why use qNMR over traditional mass balance (100% - impurities)? Traditional mass balance propagates the errors of multiple assays (Karl Fischer, ROI, HPLC). qNMR, conversely, is a primary ratio method. As demonstrated by Pauli et al., absolute qNMR utilizes nearly universal detection, capturing analytes and residual solvents that frequently escape UV detection, without requiring an identical reference standard[5][6].

Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard, purity 99.9%) using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve in 0.6 mL of DMSO-d₆.

  • Diagnostic Peak Selection:

    • Analyte: The isolated C6-H proton on the 1,2,4-triazine ring appears as a distinct singlet in the downfield aromatic region (~8.8 ppm). This peak is chosen because it is free from overlap with the 3,4-dimethylphenyl protons.

    • Standard: Maleic acid provides a sharp singlet at 6.26 ppm (2 protons).

  • Acquisition Parameters (The "Why"):

    • Relaxation Delay (D1): Set to 60 seconds . Causality: The T₁ relaxation time of the isolated triazine C6-H proton is long. For >99.9% longitudinal magnetization recovery (crucial for quantitative integration), D1 must be ≥ 5 × T₁. Failing to do this underestimates the API purity.

    • Scans (NS): 64 scans to ensure a Signal-to-Noise (S/N) ratio > 250.

Table 2: qNMR Calculation Matrix

ParameterValue / FormulaScientific Rationale
Equation Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​ Self-validating mathematical proof of absolute purity.
Nx​ (Analyte Protons) 1 (C6-H Triazine proton)Ensures 1:1 stoichiometric integration.
Nstd​ (Std Protons) 2 (Maleic acid alkene protons)Accounts for the internal standard's proton equivalence.
Protocol B: Isomeric Resolution via Orthogonal HPLC-UV/HRMS

The Causality: While qNMR provides absolute purity, it may lack the sensitivity to detect trace isomeric impurities (e.g., 0.1% of the 2,5-dimethylphenyl isomer) due to peak overlap in the aromatic region. We must couple qNMR with a highly specific chromatographic method, fulfilling ICH Q2(R2) requirements for Specificity[3][4].

Why use a Phenyl-Hexyl stationary phase instead of a standard C18? Positional isomers of dimethylphenyl groups have nearly identical hydrophobicities. A Phenyl-Hexyl column exploits π−π electron distribution differences. The 3,4-dimethyl substitution creates a distinct π -electron density compared to a 2,5-dimethyl substitution, enabling baseline separation where C18 fails.

LogicTree Iso Isomeric Impurity Suspected NMR2D 2D NMR (HMBC/HSQC) Iso->NMR2D Structural Chrom Orthogonal LC (Phenyl-Hexyl) Iso->Chrom Separation Res1 Confirm 1,2,4-triazine via C-H coupling NMR2D->Res1 Res2 Confirm 3,4-dimethyl pattern NMR2D->Res2 Res3 Baseline resolution of positional isomers Chrom->Res3

Fig 2. Analytical logic tree for resolving and identifying isomeric triazine impurities.

Methodology:

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 × 4.6 mm, 2.6 µm core-shell.

  • Mobile Phase: (A) 0.1% Trifluoroacetic acid (TFA) in Water; (B) 0.1% TFA in Acetonitrile. Causality: TFA suppresses the ionization of the triazin-3-amine group (pKa ~ 2-3), preventing peak tailing and ensuring sharp, Gaussian peak shapes.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) extracting at 254 nm and 280 nm, coupled in-line with High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the [M+H]⁺ ion at m/z 201.1135[1].

  • System Suitability: Resolution ( Rs​ ) between 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine and known isomeric spikes must be ≥2.0 .

Conclusion

Validating 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine as a reference standard requires moving beyond superficial UV-area percentages. By pairing the absolute, chromophore-independent quantitation of qNMR with the π−π selective chromatographic resolution of a Phenyl-Hexyl HPLC method, laboratories create a self-validating analytical system. This approach not only fulfills ICH Q2(R2) regulatory expectations but guarantees the integrity of downstream pharmacological data.

References

  • PubChemLite - 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine (C11H12N4). Université du Luxembourg / PubChem.
  • Chemical Substance Information - 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine. NextSDS.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).
  • Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. National Institutes of Health (NIH) / PubMed.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

Comprehensive Safety & Handling Guide: 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine The core principle of this guide is to treat 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine with a high degree of caution, assuming it pos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

The core principle of this guide is to treat 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine with a high degree of caution, assuming it possesses hazards characteristic of its chemical family until proven otherwise. Aromatic amines are a class of compounds that can present significant health risks, including toxicity and potential carcinogenicity, and are often readily absorbed through the skin[2][3][4].

Hazard Assessment & Risk Profile

Based on its structure—an aromatic amine linked to a triazine core—a comprehensive risk assessment anticipates the following potential hazards. These are inferred from GHS classifications of analogous compounds.

Hazard ClassPotential EffectRationale & Representative Sources
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Data for the structurally similar 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine indicates acute toxicity across oral, dermal, and inhalation routes[1].
Skin Corrosion/Irritation Causes skin irritation. This is a common hazard for both triazine derivatives and aromatic amines[5][6][7]. Direct contact should be avoided.
Serious Eye Damage/Irritation Causes serious eye irritation. Triazine compounds are frequently classified as serious eye irritants[5][6][7].
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Inhalation of fine dusts can lead to irritation of the respiratory tract[6][7].
Dermal Absorption High potential for absorption through the skin.Aromatic amines as a class are known to be easily absorbed percutaneously, which can contribute significantly to internal exposure[3].

Mandatory Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is the most critical barrier between the researcher and chemical exposure. The following equipment is mandatory for all procedures involving 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine.

Protection TypeRecommended EquipmentRationale & Key Specifications
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of solutions and airborne particles of the solid compound, which can cause serious eye irritation[5][8]. Must be compliant with ANSI Z87.1 (US) or EN 166 (EU) standards[2][9].
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly recommended.Prevents skin contact, a primary route of exposure for aromatic amines[2][8]. Gloves must be inspected for integrity before each use. Dispose of contaminated gloves immediately in accordance with waste procedures.
Body Protection A chemical-resistant lab coat (fully buttoned) and disposable coveralls for larger quantities or procedures with a high risk of splashing.Provides a barrier against accidental spills and contamination of personal clothing[5][8].
Respiratory Protection A NIOSH-approved respirator with organic vapor and particulate cartridges (e.g., N95 or P100).Required when handling the solid powder outside of a certified chemical fume hood, during weighing operations, or in the event of a spill to prevent inhalation of airborne particles[5][8][10].

Operational Plan for Safe Handling

A systematic workflow is essential to minimize exposure risk from receipt of the chemical to its final disposal.

Pre-Handling & Engineering Controls
  • Verify Engineering Controls: All handling of solid 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure[2][10].

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, containers, etc.) is clean and placed inside the fume hood before the chemical container is opened.

  • Spill Kit Readiness: Confirm that a spill kit containing absorbent materials appropriate for chemical powders and designated waste bags is readily accessible.

  • Review Protocol: Read and understand the experimental protocol and this safety guide before beginning any work.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE in the correct sequence as detailed in the workflow diagram below (Section 4).

  • Weighing: When weighing, use a balance inside a ventilated enclosure or a chemical fume hood to control dust dispersion[8].

  • Avoid Dust Generation: Handle the solid compound with care to prevent it from becoming airborne. Do not crush or grind the material outside of a contained system[8][10].

  • Post-Handling: After handling, decontaminate the work area thoroughly. Wipe down all surfaces within the fume hood.

  • Doff PPE: Remove PPE carefully in the prescribed order to prevent self-contamination.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory[11].

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. Follow this validated procedure.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat / Gown Don2 2. Respirator / Mask Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (over cuff) Don3->Don4 Doff1 1. Gloves (Peel off) Doff2 2. Lab Coat / Gown Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator / Mask Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE.

Emergency & Disposal Plans

Emergency Procedures

In the event of an exposure, immediate and decisive action is required.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[6]. Seek immediate medical attention[5].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do[5][6][10]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing[5][6]. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water[10]. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Chemical Waste: All waste containing 5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine, including residual amounts in containers and contaminated materials, must be disposed of as hazardous chemical waste.

  • Contaminated PPE: Used gloves, disposable coveralls, and other contaminated items must be collected in a designated, sealed hazardous waste bag.

  • Compliance: All waste disposal must adhere strictly to local, state, and federal regulations. Do not dispose of this chemical down the drain or in general waste.

References

  • Personal protective equipment for handling 2,4,6-Triguanidino-1,3,5-triazine. Benchchem. 8

  • SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. Synerzine. 5

  • Triazine Pesticides Standard - Safety Data Sheet. Agilent. 11

  • Personal protective equipment for handling 1H-Isoindole-1,3-diamine. Benchchem. 2

  • SAFETY DATA SHEET - 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl-. Thermo Fisher Scientific. 6

  • 1,3,5-triazine - SAFETY DATA SHEET. Ossila. 10

  • Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams. PMC. 3

  • SAFETY DATA SHEET - 2,4,6-Tri(2-pyridyl)-s-triazine. Fisher Scientific. 9

  • SAFETY DATA SHEET - 3-Amino-1,2,4-triazine. Fisher Scientific. 12

  • SAFETY DATA SHEET - 1,3,5-Triazine-2,4,6-trithiol trisodium salt solution. Sigma-Aldrich.

  • 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine — Chemical Substance Information. NextSDS. 1

  • SAFETY DATA SHEET - Bis(2,4-dimethylphenyl)amine. TCI AMERICA.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. 4

  • SAFETY DATA SHEET - 3-Amino-5,6-dimethyl-1,2,4-triazine. Fisher Scientific. 13

  • Personal Protective Equipment. US EPA. 14

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online. 15

  • 5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine. PubChemLite. 16

  • 5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine. Molport. 17

  • 5-(3,4-dimethylphenyl)-3-hydrazino-1,2,4-triazine. Hit2Lead. 18

  • SAFETY DATA SHEET - 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline. TCI Chemicals.

  • 3-Amino-1,2,4-triazine CAS number and safety data. Benchchem. 7

  • Pesticide Toxicity Profile: Triazine Pesticides. Florida Online Journals. 19

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine
Reactant of Route 2
Reactant of Route 2
5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine
© Copyright 2026 BenchChem. All Rights Reserved.